3-Cyclopentyl-1H-pyrazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-cyclopentyl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-8-5-7(10-11-8)6-3-1-2-4-6/h5-6H,1-4H2,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEDPQCHOFQXCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623260 | |
| Record name | 5-Cyclopentyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
264209-16-7 | |
| Record name | 5-Cyclopentyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-cyclopentyl-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Cyclopentyl-1H-pyrazol-5-amine
This guide provides a comprehensive overview of the synthetic pathway for 3-Cyclopentyl-1H-pyrazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is primarily achieved through a robust and versatile two-step process, commencing with the formation of a key β-ketonitrile intermediate followed by a classical pyrazole ring-forming cyclocondensation. This document will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and discuss purification and characterization of the target molecule.
Introduction
This compound belongs to the class of 5-aminopyrazoles, a scaffold of significant interest in the pharmaceutical industry due to its prevalence in a wide array of biologically active compounds.[1] The cyclopentyl moiety at the 3-position provides a desirable lipophilic character, often contributing to improved pharmacokinetic and pharmacodynamic properties of drug candidates. The presence of a reactive amino group at the 5-position offers a convenient handle for further chemical modifications and the construction of more complex molecular architectures.
Overall Synthetic Strategy
The most common and efficient pathway to this compound involves two key transformations:
-
Claisen Condensation: The synthesis of the β-ketonitrile intermediate, 3-cyclopentyl-3-oxopropanenitrile.
-
Cyclocondensation: The reaction of the β-ketonitrile with hydrazine hydrate to construct the pyrazole ring.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 3-Cyclopentyl-3-oxopropanenitrile
The initial step involves a Claisen condensation reaction between an ester, ethyl cyclopentanecarboxylate, and a nitrile, acetonitrile, in the presence of a strong base. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.
Mechanistic Insights
The Claisen condensation proceeds via the formation of a nucleophilic enolate from acetonitrile, which then attacks the electrophilic carbonyl carbon of ethyl cyclopentanecarboxylate. The subsequent collapse of the tetrahedral intermediate and loss of an ethoxide leaving group yields the desired β-ketonitrile. A stoichiometric amount of a strong base is crucial to drive the reaction to completion by deprotonating the acidic α-hydrogen of the newly formed β-ketonitrile, thus shifting the equilibrium.
Experimental Protocol: 3-Cyclopentyl-3-oxopropanenitrile
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| Ethyl Cyclopentanecarboxylate | 142.20 | 1.0 |
| Acetonitrile | 41.05 | 1.1 |
| Sodium Ethoxide (solid) | 68.05 | 1.2 |
| Anhydrous Toluene | - | - |
| 1 M Hydrochloric Acid | - | - |
| Saturated Sodium Bicarbonate | - | - |
| Brine | - | - |
| Anhydrous Magnesium Sulfate | - | - |
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium ethoxide (1.2 eq) and anhydrous toluene.
-
Cool the suspension to 0-5 °C using an ice bath.
-
Add a solution of ethyl cyclopentanecarboxylate (1.0 eq) and acetonitrile (1.1 eq) in anhydrous toluene dropwise to the stirred suspension over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~5-6).
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-cyclopentyl-3-oxopropanenitrile.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Part 2: Synthesis of this compound
The final step is the cyclocondensation of the β-ketonitrile intermediate with hydrazine hydrate. This reaction is a classic and highly efficient method for the synthesis of 5-aminopyrazoles.[1]
Mechanistic Insights
The reaction is initiated by the nucleophilic attack of a nitrogen atom from hydrazine onto the electrophilic carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the nitrile carbon. Subsequent tautomerization of the resulting imine leads to the aromatic 5-aminopyrazole. The reaction is often catalyzed by a small amount of acid.
Caption: Mechanism of pyrazole formation from a β-ketonitrile and hydrazine.
Experimental Protocol: this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 3-Cyclopentyl-3-oxopropanenitrile | 137.18 | 1.0 |
| Hydrazine Hydrate (~64%) | 50.06 | 1.1 |
| Ethanol | - | - |
| Glacial Acetic Acid | - | Catalytic amount |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-cyclopentyl-3-oxopropanenitrile (1.0 eq) in ethanol.
-
To the stirred solution, add hydrazine hydrate (1.1 eq) followed by a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol.
-
The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Characterization of this compound
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the cyclopentyl protons, a singlet for the pyrazole C4-H, and broad singlets for the NH₂ and pyrazole NH protons. The chemical shifts and coupling patterns will be characteristic of the structure.[2][3] |
| ¹³C NMR | Resonances for the cyclopentyl carbons, and three distinct signals for the C3, C4, and C5 carbons of the pyrazole ring.[4] |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of this compound (C₈H₁₃N₃, MW: 151.21 g/mol ).[4][5] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amine and pyrazole ring, C-H stretching of the cyclopentyl group, and C=N and C=C stretching of the pyrazole ring.[4] |
| Melting Point | A sharp melting point range is indicative of high purity. |
Safety Considerations
-
Hydrazine hydrate is toxic and a suspected carcinogen. It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Sodium ethoxide is a strong base and is corrosive. It reacts violently with water. Handle with care and in an inert atmosphere.
-
Acetonitrile is flammable and toxic.
-
Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, should be followed at all times.
Conclusion
The synthesis of this compound is a well-established and reliable process that utilizes fundamental organic reactions. The two-step approach involving a Claisen condensation to form the key β-ketonitrile intermediate followed by a cyclocondensation with hydrazine provides a versatile and efficient route to this valuable heterocyclic building block. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high yield of the pure product. This guide provides the necessary details for researchers and drug development professionals to successfully synthesize and characterize this important compound.
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]
physicochemical properties of 3-Cyclopentyl-1H-pyrazol-5-amine
An In-depth Technical Guide to the Physicochemical Properties of 3-Cyclopentyl-1H-pyrazol-5-amine
Foreword: Navigating the Uncharted
In the landscape of drug discovery and materials science, the 3-aminopyrazole scaffold is a privileged structure, serving as the core of numerous kinase inhibitors, receptor modulators, and other biologically active agents.[1][2] The introduction of a cyclopentyl group at the 3-position is a strategic modification intended to modulate lipophilicity, metabolic stability, and target engagement. While its cyclopropyl analog is well-documented, this compound represents a frontier molecule with scant direct characterization in public literature.
This guide, therefore, is structured not as a static data sheet but as a comprehensive methodological and predictive framework. It is designed for the research scientist and drug development professional, providing not just predicted values based on expert analysis of analogous structures, but more critically, the robust experimental protocols required to definitively characterize this molecule. We will explore the causality behind each experimental choice, ensuring that the described workflows are self-validating and grounded in authoritative standards.
Section 1: Molecular Identity and Predicted Physicochemical Profile
The first step in characterizing any novel compound is to establish its fundamental identity and predict its behavior in biological and chemical systems. The following properties are calculated or extrapolated from closely related analogs to provide a baseline for experimental work.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Rationale & Key Considerations |
| Molecular Formula | C₈H₁₃N₃ | Derived from the chemical structure. |
| Molecular Weight | 151.21 g/mol | Calculated from the atomic weights of the constituent atoms.[3] |
| Predicted XLogP3 | ~1.1 - 1.5 | The cyclopentyl group significantly increases lipophilicity compared to its cyclopropyl analog (XLogP3 ~0.4)[4]. This value is an estimate based on adding the hydrophobic contribution of a cyclopentyl moiety. An accurate LogP is critical for predicting membrane permeability and solubility.[5] |
| Predicted pKa | ~5.5 - 6.0 (for the amine) | The 5-amino group on the pyrazole ring is basic. This predicted range is typical for aminopyrazoles and is crucial as the ionization state dictates solubility, receptor interaction, and off-target effects at physiological pH (7.4).[6][7] |
| Predicted Aqueous Solubility | Low to Moderate | The increased lipophilicity from the cyclopentyl group suggests that solubility will be lower than smaller analogs. Solubility is highly pH-dependent due to the basic amine; it is expected to be higher at pH values below the pKa.[8] |
Section 2: Definitive Characterization: Experimental Protocols
Predictions provide a hypothesis; experimentation provides the proof. The following section details the gold-standard and high-throughput protocols for determining the critical physicochemical parameters of this compound.
Determination of Aqueous Solubility
Poor aqueous solubility is a primary cause of failure for drug candidates.[9] Therefore, its accurate determination is paramount. We will describe two complementary methods: the thermodynamic "shake-flask" method for definitive equilibrium data and a kinetic method for higher-throughput screening.
This method is considered the gold standard for determining equilibrium solubility, reflecting the true saturation point of the compound.[8][10]
Principle: An excess of the solid compound is agitated in a specific buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) for an extended period until equilibrium is reached between the dissolved and undissolved compound.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of PBS (pH 7.4) in a glass vial. The presence of visible solid material throughout the experiment is essential.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C) for 24-48 hours. This duration is critical to ensure true equilibrium is achieved.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant. It is crucial to avoid aspirating any solid particles. Centrifugation (e.g., 15,000 rpm for 15 min) or filtration through a low-binding filter (e.g., 0.22 µm PVDF) is required.
-
Quantification: Dilute the clarified supernatant in a suitable solvent (e.g., acetonitrile/water). Analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve of known concentrations.
-
Validation: The presence of undissolved solid at the end of the experiment confirms that the measured concentration represents the saturation solubility.
Causality Insight: The 24-48 hour incubation period distinguishes this from kinetic methods. It allows for any metastable solid forms to convert to the most stable, least soluble form, providing a "worst-case" and most accurate solubility value for development purposes.
References
- 1. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]
- 2. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-cyclopentyl-1H-pyrazol-5-amine | C8H13N3 | CID 1079792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-cyclopropyl-1H-pyrazol-5-amine | C6H9N3 | CID 2758014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. bmglabtech.com [bmglabtech.com]
- 10. researchgate.net [researchgate.net]
Introduction: The Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 3-Cyclopentyl-1H-pyrazol-5-amine (CAS: 264209-16-7): A Cornerstone for Kinase Inhibitor Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents, earning them the designation of "privileged structures." The pyrazole ring is a quintessential example of such a scaffold.[1][2] This five-membered heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of compounds with a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[3][4] The number of FDA-approved drugs incorporating a pyrazole nucleus has seen a significant rise, underscoring its importance in drug pipelines.[5][6]
Within this versatile class, 5-aminopyrazoles (5APs) have emerged as particularly powerful building blocks, especially in the development of kinase inhibitors.[3] This guide focuses on a specific, high-value derivative: This compound (CAS No. 264209-16-7). Its unique combination of a reactive amine group for subsequent derivatization and a cyclopentyl moiety for probing hydrophobic pockets makes it an indispensable intermediate for researchers developing next-generation targeted therapies. This document serves as a technical resource for scientists, providing in-depth insights into its properties, synthesis, applications, and handling.
Physicochemical Properties and Characterization
Accurate characterization is the bedrock of reproducible research. This compound is typically supplied as a solid with detailed analytical data available from commercial sources to confirm its identity and purity.[7][8]
| Property | Value | Source |
| CAS Number | 264209-16-7 | [7] |
| Molecular Formula | C₈H₁₃N₃ | [7][9] |
| Molecular Weight | 151.21 g/mol | [7][9] |
| Purity | Typically ≥97% | [9] |
| Appearance | Solid (form may vary) | N/A |
| Storage | 2-8°C, Keep in dark place, sealed in dry | [7] |
Note: Physical properties such as melting point and solubility may vary between batches and suppliers. Always refer to the specific Certificate of Analysis (CoA).
The Strategic Importance in Medicinal Chemistry: A Kinase Inhibitor Building Block
The utility of this compound stems from its role as a versatile scaffold for constructing potent and selective kinase inhibitors.[10] Kinases are critical signaling proteins, and their dysregulation is a hallmark of many cancers and inflammatory diseases.[10] The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a well-established pharmacophore for targeting the ATP-binding site of numerous kinases.[10]
The 5-amino group of the pyrazole serves as a crucial nucleophilic handle. It readily participates in substitution reactions with electrophilic heterocycles (e.g., 2,4-dichloropyrimidine) to form the hinge-binding motif essential for kinase inhibition. The cyclopentyl group at the 3-position is strategically positioned to interact with hydrophobic regions of the kinase active site, contributing to both potency and selectivity. This is a common strategy in structure-activity relationship (SAR) studies to optimize ligand binding.[11]
Caption: General structure of a kinase inhibitor derived from the title compound.
Synthesis of this compound
The most common and efficient synthesis of 3-substituted-1H-pyrazol-5-amines involves the cyclocondensation of a β-ketonitrile with hydrazine.[12] This method is robust and allows for the introduction of various substituents at the 3-position by simply changing the starting β-ketonitrile.
Caption: General synthetic pathway to this compound.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure based on established chemical literature for analogous compounds.[12] Researchers should perform their own reaction optimizations.
Objective: To synthesize this compound from 3-cyclopentyl-3-oxopropanenitrile.
Materials:
-
3-Cyclopentyl-3-oxopropanenitrile
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (EtOH), absolute
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-cyclopentyl-3-oxopropanenitrile (10.0 g, 1 equivalent) in absolute ethanol (100 mL).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. The addition should be controlled to manage any potential exotherm.
-
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: After completion, allow the reaction to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: To the resulting residue, add ethyl acetate (100 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).
-
Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and wash the filter cake with a small amount of ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the final product as a solid.
Validation: The identity and purity of the synthesized compound must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS, comparing the results with reference data.
Application in Kinase Inhibitor Synthesis: A Practical Example
A key application of this aminopyrazole is its reaction with halogenated pyrimidines to form kinase inhibitor precursors. A patent for PAK1 (p21-activated kinase 1) inhibitors provides a direct example of this utility.[13]
Detailed Experimental Protocol: Synthesis of 2-Chloro-N-(5-cyclopentyl-1H-pyrazol-3-yl)pyrimidin-4-amine
Objective: To synthesize a key kinase inhibitor intermediate via nucleophilic aromatic substitution.[13]
Materials:
-
This compound (CAS 264209-16-7)
-
2,4-Dichloropyrimidine
-
N,N-Diisopropylethylamine (DIPEA)
-
2-Propanol (IPA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware for reaction and purification
Caption: Workflow for the synthesis of a pyrazolopyrimidine intermediate.
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 g, 1 eq.) in 2-propanol (20 mL), add 2,4-dichloropyrimidine (1.1 eq.) and DIPEA (2.0 eq.).
-
Causality Note: DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the substitution reaction, driving the equilibrium towards the product. 2-Propanol is a suitable polar protic solvent for this transformation.
-
-
Reaction: Heat the reaction mixture to reflux for 12-18 hours. Monitor the formation of the product and consumption of starting materials by LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purification: The resulting residue is purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to isolate the desired product, 2-Chloro-N-(5-cyclopentyl-1H-pyrazol-3-yl)pyrimidin-4-amine.
-
Validation: The structure of the final compound is confirmed by ¹H NMR and mass spectrometry, as described in the source literature.[13]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for CAS 264209-16-7 may not be universally available, data from closely related aminopyrazole compounds provide a strong basis for safe handling procedures.[14][15][16]
| Hazard Class | Precautionary Statement | Source(s) |
| Acute Toxicity (Oral) | Harmful if swallowed. Do not eat, drink or smoke when using this product. Rinse mouth if swallowed. | [16] |
| Skin Irritation | Causes skin irritation. Wash hands thoroughly after handling. Wear protective gloves. | [15][16] |
| Eye Irritation | Causes serious eye irritation. Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. | [15][16] |
| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area. | [15] |
Personal Protective Equipment (PPE):
-
Engineering Controls: Handle in a chemical fume hood to avoid inhalation of dust. Ensure eyewash stations and safety showers are readily accessible.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a lab coat.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
-
Keep in a dark place, as some heterocyclic compounds can be light-sensitive.[7]
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that leverages the proven success of the pyrazole scaffold in medicinal chemistry. Its well-defined reactivity and structural features provide a reliable starting point for the synthesis of sophisticated molecules, particularly kinase inhibitors for oncology and inflammatory diseases. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and safely incorporate this valuable compound into their drug discovery programs, accelerating the journey from concept to clinical candidate.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 264209-16-7|this compound|BLD Pharm [bldpharm.com]
- 8. 264209-16-7 | this compound | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 9. calpaclab.com [calpaclab.com]
- 10. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2013026914A1 - Serine/threonine pak1 inhibitors - Google Patents [patents.google.com]
- 14. fishersci.com [fishersci.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
Introduction: The Pyrazole Core as a Privileged Scaffold
An In-depth Technical Guide to the Biological Activity of Pyrazole Derivatives
This guide provides a comprehensive technical overview of the diverse biological activities of pyrazole derivatives, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into the core mechanisms of action, present validated experimental protocols for activity assessment, and explore the critical structure-activity relationships that govern the therapeutic potential of this remarkable heterocyclic scaffold.
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has long been recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and capacity for versatile substitution at multiple positions allow it to serve as a foundational structure for a vast array of pharmacologically active agents.[3][4] The clinical and commercial success of pyrazole-containing drugs, such as the anti-inflammatory agent Celecoxib , the phosphodiesterase inhibitor Sildenafil , and the anti-obesity drug Rimonabant , underscores the therapeutic relevance and proven potential of this molecular core in drug discovery.[5] This guide will explore the key biological domains where pyrazole derivatives have demonstrated significant impact.
Caption: The fundamental aromatic structure of the 1H-pyrazole ring.
Anti-inflammatory Activity: Selective COX-2 Inhibition
One of the most well-documented activities of pyrazole derivatives is their potent anti-inflammatory effect, primarily mediated through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[6][7]
Mechanism of Action: The COX Pathway
Inflammation and pain are largely driven by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes. Two main isoforms exist: COX-1, which is constitutively expressed and plays a protective role in the gastric mucosa and platelet function, and COX-2, which is inducible at sites of inflammation.[8] Non-selective NSAIDs inhibit both isoforms, leading to therapeutic effects but also to gastrointestinal side effects.
The genius of pyrazole-based inhibitors like Celecoxib lies in their structural ability to selectively bind to the active site of the COX-2 enzyme, which is slightly larger and has a side pocket not present in COX-1.[7][8] This selective inhibition blocks the production of pro-inflammatory prostaglandins without disrupting the protective functions of COX-1, offering a superior safety profile.[9]
Caption: Selective inhibition of COX-2 by pyrazole derivatives.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a common method to determine the inhibitory potency (IC₅₀) and selectivity of a compound.
Principle: This is an enzyme immunoassay (EIA) that measures the amount of Prostaglandin E2 (PGE₂) produced by recombinant human COX-1 or COX-2 enzymes. The inhibitory effect of the test compound is quantified by measuring the reduction in PGE₂ synthesis.
Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Reconstitute recombinant human COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Prepare a solution of arachidonic acid (substrate) in ethanol.
-
Prepare test compounds (pyrazole derivatives) in a suitable solvent, typically DMSO, at various concentrations. Prepare a vehicle control (DMSO only).
-
-
Assay Procedure:
-
Pipette 150 µL of assay buffer into 96-well microplate wells.
-
Add 10 µL of heme cofactor to all wells.
-
Add 10 µL of either COX-1 or COX-2 enzyme solution to the appropriate wells.
-
Add 10 µL of the test compound dilutions (or vehicle control) to the wells.
-
Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add 10 µL of arachidonic acid solution to all wells to start the enzymatic reaction.
-
Incubate for exactly 2 minutes at 37°C.
-
-
Termination and Detection:
-
Add 10 µL of a stopping solution (e.g., 1 M HCl) to terminate the reaction.
-
Quantify the PGE₂ produced in each well using a competitive ELISA kit according to the manufacturer's protocol. The colorimetric signal is inversely proportional to the amount of PGE₂.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
-
Self-Validation and Causality:
-
Expertise: Using separate wells for COX-1 and COX-2 is critical to determine selectivity. The short, 2-minute reaction time ensures measurement of the initial reaction velocity, providing accurate inhibition kinetics.
-
Trustworthiness: A positive control (e.g., Celecoxib for COX-2, a non-selective NSAID like Indomethacin for both) and a negative (vehicle) control are mandatory to validate the assay's performance and data integrity.
Data Presentation: COX-2 Selectivity Index
The selectivity of a compound is typically expressed as a Selectivity Index (SI), calculated as the ratio of IC₅₀ values. A higher SI value indicates greater selectivity for COX-2.
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) [IC₅₀ COX-1 / IC₅₀ COX-2] |
| PY-001 | >100 | 0.25 | >400 |
| PY-002 | 15.2 | 0.31 | 49.0 |
| Celecoxib | 50.0 | 0.05 | 1000 |
| Indomethacin | 0.02 | 0.90 | 0.02 |
Anticancer Activity: A Multi-Targeted Approach
Pyrazole derivatives exhibit a broad spectrum of anticancer activities by modulating numerous cellular pathways involved in cancer cell proliferation, survival, and metastasis.[10][11]
Mechanisms of Action
Unlike anti-inflammatory action, the anticancer effects of pyrazoles are not typically linked to a single target. They often act as "multi-target" agents. Key mechanisms include:
-
Kinase Inhibition: Many pyrazoles are designed to inhibit protein kinases that are overactive in cancer, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK).[10][11] Inhibition of these targets can halt the cell cycle and block pro-survival signaling.
-
Induction of Apoptosis: Compounds can trigger programmed cell death by activating caspases, upregulating pro-apoptotic proteins (e.g., BAX), and downregulating anti-apoptotic proteins (e.g., Bcl-2).[10][12]
-
Cell Cycle Arrest: Pyrazole derivatives can cause cancer cells to arrest at specific checkpoints in the cell cycle, most commonly the G2/M phase, preventing them from dividing.[12][13]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
Principle: The MTT assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial reductase enzymes convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Caption: Standard workflow for the MTT cell viability assay.
Methodology:
-
Cell Culture: Seed cancer cells (e.g., MCF-7 for breast, A549 for lung) into a 96-well plate at a density of ~5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours. The duration is critical to allow the compound to exert its cytotoxic or anti-proliferative effects.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert MTT to formazan.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (concentration that inhibits 50% of cell growth) by plotting viability against log concentration.[14]
Data Presentation: In Vitro Cytotoxicity
Results are presented as IC₅₀ values, with lower values indicating higher potency.
| Compound ID | IC₅₀ against MCF-7 (Breast) (µM) | IC₅₀ against A549 (Lung) (µM) | IC₅₀ against HepG2 (Liver) (µM) |
| PY-101 | 5.21 | 8.0 | 12.2 |
| PY-102 | 3.22 | 4.91 | 14.1 |
| Doxorubicin | 24.7 | 35.1 | 11.2 |
Data are hypothetical examples based on published reports.[10][13][14]
Antimicrobial and Antifungal Activity
The pyrazole scaffold is a key component in many anti-infective agents, demonstrating broad-spectrum activity against pathogenic bacteria and fungi.[15][16]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 8739) equivalent to a 0.5 McFarland standard, then dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: In a 96-well microplate, perform serial two-fold dilutions of the pyrazole compounds in CAMHB.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.
-
Controls:
-
Positive Control: A well with inoculum but no drug, to ensure bacterial growth.
-
Negative Control: A well with sterile broth only, to check for contamination.
-
Standard Drug: A known antibiotic (e.g., Ciprofloxacin) is tested in parallel to validate the assay.[17]
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by reading the optical density with a plate reader.
Causality and Integrity:
-
Expertise: The use of standardized ATCC strains and cation-adjusted media is crucial for reproducibility and comparability of results across different studies.
-
Trustworthiness: The inclusion of positive and negative controls is non-negotiable. The positive control confirms the viability of the inoculum, while the negative control ensures the sterility of the medium and handling.
Data Presentation: MIC Values
Lower MIC values indicate greater antimicrobial potency.
| Compound ID | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) | MIC against C. albicans (µg/mL) |
| PY-201 | 4 | 8 | 16 |
| PY-202 | 0.25 | 0.25 | 1.0 |
| Ciprofloxacin | 0.5 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 2.0 |
Data are hypothetical examples based on published reports.[15][17]
Anticonvulsant Activity
Pyrazole derivatives have also shown significant promise as anticonvulsant agents for the potential treatment of epilepsy.[18][19]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
Principle: The MES test is a widely used preclinical model to identify compounds that are effective against generalized tonic-clonic seizures. The test measures the ability of a compound to prevent the tonic hindlimb extension phase of a seizure induced by a supramaximal electrical stimulus.
Methodology:
-
Animal Acclimation: Use adult mice (e.g., Swiss albino), allowing them to acclimate to the laboratory environment for at least one week.
-
Compound Administration: Administer the test compound (pyrazole derivative) or vehicle control intraperitoneally (i.p.) or orally (p.o.). A standard anticonvulsant like Phenytoin or Valproic acid should be used as a positive control.[19]
-
Time to Peak Effect: Wait for a predetermined period (e.g., 30-60 minutes) to allow the compound to be absorbed and reach its peak effect in the brain.
-
Electrical Stimulation: Apply a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal or ear-clip electrodes.
-
Observation: Observe the animal for the presence or absence of tonic hindlimb extension. The complete abolition of this phase is considered protection.
-
Neurotoxicity Assessment: To ensure that the anticonvulsant effect is not due to general motor impairment, animals should be subjected to a neurotoxicity test, such as the rotarod test. Animals should be able to remain on a rotating rod for a set period (e.g., 1 minute).
-
Dose-Response: Test the compound at several dose levels to determine the median effective dose (ED₅₀), the dose required to protect 50% of the animals.
Expert Insight: The MES model is particularly good at predicting efficacy against generalized seizures. Combining it with a chemical convulsant model, like the pentylenetetrazole (PTZ) test, provides a broader profile of a compound's potential anticonvulsant activity.[20] The rotarod test is essential to distinguish true anticonvulsant activity from non-specific motor impairment.
Data Presentation: Anticonvulsant Efficacy
| Compound ID | Dose (mg/kg, i.p.) | Protection in MES Test (%) | Neurotoxicity (Rotarod Test) (%) |
| PY-301 | 10 | 40 | 0 |
| 30 | 80 | 10 | |
| 100 | 100 | 50 | |
| Valproic Acid | 30 | 100 | 0 |
Conclusion and Future Perspectives
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, consistently yielding derivatives with potent and diverse biological activities. The structural versatility of the pyrazole ring allows for fine-tuning of its properties to achieve high potency and selectivity against a wide range of therapeutic targets, from enzymes like COX-2 to complex cellular signaling networks in cancer.
Future research will likely focus on the rational design of pyrazole derivatives as multi-target agents, particularly for complex diseases like cancer, and on developing novel compounds to combat the growing threat of antimicrobial resistance. The continued exploration of this privileged scaffold promises to deliver the next generation of innovative therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jchr.org [jchr.org]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 14. pjps.pk [pjps.pk]
- 15. benchchem.com [benchchem.com]
- 16. Antibacterial and antifungal pyrazoles based on different construction strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academicstrive.com [academicstrive.com]
- 19. karger.com [karger.com]
- 20. Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Molecular Structure and Characterization of 3-Cyclopentyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of 3-Cyclopentyl-1H-pyrazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole derivatives are foundational scaffolds in the development of a wide range of therapeutic agents due to their diverse biological activities.[1][2] This document outlines the structural features, a validated synthetic pathway, and comprehensive characterization data for this compound. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, this guide establishes a self-validating system for the unequivocal identification and purity assessment of the title compound, providing a critical resource for its application in drug discovery and development.
Introduction: The Significance of the Aminopyrazole Scaffold
The pyrazole ring is a five-membered heterocycle that serves as a "privileged scaffold" in medicinal chemistry.[3] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][3] The 3,5-disubstituted aminopyrazole motif, in particular, is a versatile building block. The amino group at the C5 position provides a key hydrogen bond donor and a reactive handle for further chemical modification, while the substituent at the C3 position allows for the modulation of steric and electronic properties to optimize binding to biological targets.[3] this compound is a prime example of this scaffold, incorporating a lipophilic cyclopentyl group that can enhance binding affinity and pharmacokinetic properties in drug candidates.
Molecular Structure and Physicochemical Properties
The structural integrity of a compound is the bedrock of its function. For this compound, this is defined by a five-membered pyrazole ring substituted with a cyclopentyl group at position 3 and an amine group at position 5.
Key Structural Features:
-
Aromatic Pyrazole Core: A planar, electron-rich heterocyclic ring.
-
Cyclopentyl Substituent: A non-polar, alicyclic group at the C3 position.
-
Primary Amine: A nucleophilic amino group at the C5 position.
-
Tautomerism: The compound can exist in different tautomeric forms due to proton migration between the ring nitrogens and the exocyclic amine. The 1H-pyrazole form is generally predominant.[4]
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₁₃N₃ | PubChem |
| Molecular Weight | 151.21 g/mol | PubChem |
| Exact Mass | 151.110947 g/mol | PubChem |
| XLogP3 | 1.1 | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
This data is computationally derived and provided for estimation purposes.
Synthesis of this compound
The most direct and widely adopted method for synthesizing 3-substituted-5-aminopyrazoles is the condensation reaction between a β-ketonitrile and hydrazine.[5][6][7] This approach is efficient and provides good yields of the desired pyrazole core.
Synthetic Scheme
The synthesis proceeds in two main stages:
-
Formation of the β-Ketonitrile: Claisen condensation of a cyclopentyl ester (e.g., ethyl cyclopentanecarboxylate) with acetonitrile using a strong base like sodium hydride.
-
Cyclization with Hydrazine: Condensation of the resulting 3-cyclopentyl-3-oxopropanenitrile with hydrazine hydrate, which cyclizes to form the pyrazole ring.
Detailed Experimental Protocol
Part A: Synthesis of 3-Cyclopentyl-3-oxopropanenitrile
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) and suspend it in anhydrous dioxane.
-
Acetonitrile Addition: Cool the suspension to 0 °C and slowly add anhydrous acetonitrile (1.1 equivalents) dropwise. Stir the mixture for 20 minutes.
-
Causality Explanation: The strong base (NaH) deprotonates acetonitrile to form a nucleophilic carbanion, which is necessary for the subsequent condensation reaction.
-
-
Ester Addition: Add a solution of ethyl cyclopentanecarboxylate (1.0 equivalent) in anhydrous dioxane dropwise to the reaction mixture.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the mixture, quench with water, and extract with a non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials. Acidify the aqueous layer with dilute HCl and extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure β-ketonitrile.
Part B: Synthesis of this compound
-
Setup: Dissolve the purified 3-cyclopentyl-3-oxopropanenitrile (1.0 equivalent) in ethanol in a round-bottom flask.
-
Hydrazine Addition: Add hydrazine hydrate (1.0-1.1 equivalents) to the solution.
-
Reaction: Heat the solution to reflux for 4-6 hours. The reaction involves an initial nucleophilic attack of hydrazine on the ketone, followed by an intramolecular cyclization onto the nitrile carbon.[5]
-
Isolation: Cool the reaction mixture and evaporate the solvent under vacuum.
-
Purification: Re-dissolve the residue in a suitable solvent like dichloromethane or ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by recrystallization or column chromatography to afford this compound as a solid.
Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and structural verification of this compound.
Comprehensive Spectroscopic Characterization
The identity and purity of the synthesized compound are confirmed through a multi-technique analytical approach. Each technique provides complementary information, creating a self-validating dataset that confirms the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Protocol for NMR Sample Preparation:
-
Weigh approximately 5-10 mg of the purified solid.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Vortex the tube until the sample is fully dissolved.
-
Insert the tube into the NMR spectrometer for analysis.
¹H NMR (Proton NMR) - Expected Signals: The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~5.2-5.5 | Singlet (s) | 1H | C4-H | The lone proton on the pyrazole ring appears as a singlet in the aromatic region. |
| ~4.5-5.0 | Broad Singlet (br s) | 2H | NH₂ | The amine protons are typically broad and exchangeable with D₂O. |
| ~2.7-2.9 | Quintet | 1H | C3-CH | The methine proton on the cyclopentyl ring, coupled to adjacent CH₂ groups. |
| ~1.5-1.9 | Multiplet (m) | 8H | Cyclopentyl-CH₂ | The eight methylene protons of the cyclopentyl ring will appear as a complex multiplet. |
| ~10.5-11.5 | Broad Singlet (br s) | 1H | NH | The pyrazole ring NH proton is often broad and downfield. |
¹³C NMR (Carbon NMR) - Expected Signals: The ¹³C NMR spectrum identifies all unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~158-162 | C 5-NH₂ | Carbon attached to the amino group, significantly deshielded. |
| ~148-152 | C 3-Cyclopentyl | Carbon attached to the cyclopentyl group. |
| ~90-95 | C 4-H | The CH carbon of the pyrazole ring. |
| ~35-40 | C H (Cyclopentyl) | The methine carbon of the cyclopentyl ring. |
| ~25-30 | C H₂ (Cyclopentyl) | The methylene carbons of the cyclopentyl ring. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide information about the compound's elemental composition and fragmentation patterns.
Protocol for MS Analysis (LC-MS):
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject a small volume (1-5 µL) into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Utilize Electrospray Ionization (ESI) in positive ion mode.
-
Causality Explanation: ESI is a soft ionization technique that is ideal for polar, nitrogen-containing compounds, typically generating the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Expected Mass Data:
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 152.1182 | ~152.1 |
| [M+Na]⁺ | 174.1002 | ~174.1 |
High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition (C₈H₁₃N₃) by matching the observed mass to the calculated mass to within a few parts per million (ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups within the molecule by detecting their characteristic vibrational frequencies.
Protocol for IR Analysis (ATR):
-
Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the spectrum.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3400 | N-H Stretch | Amine (NH₂) and Pyrazole (N-H) |
| 2850-2960 | C-H Stretch | Aliphatic (Cyclopentyl) |
| ~1640 | N-H Bend | Primary Amine (NH₂) |
| ~1580 | C=N / C=C Stretch | Pyrazole Ring |
Interplay of Characterization Techniques
No single technique is sufficient for unequivocal structure proof. The strength of this characterization lies in the corroboration of data across multiple orthogonal methods.
Caption: Corroborative approach for structural elucidation using orthogonal analytical techniques.
Applications in Drug Discovery
This compound is not merely a chemical curiosity; it is a valuable intermediate in the synthesis of pharmacologically active agents.[8] Aminopyrazole derivatives are frequently found in compounds targeting a range of diseases.
-
Kinase Inhibitors: The aminopyrazole scaffold is a common feature in many kinase inhibitors used in oncology. The amine can act as a crucial hydrogen bond donor, anchoring the molecule in the ATP-binding pocket of the target kinase.
-
Antitumor Agents: Several patents and research articles describe aminopyrazole derivatives with demonstrated antitumor properties.[9][10]
-
CNS Disorders: The structural features of aminopyrazoles make them suitable for developing agents that target receptors and enzymes in the central nervous system.
The cyclopentyl group can be particularly advantageous, providing a degree of lipophilicity that can improve cell permeability and metabolic stability, key attributes for a successful drug candidate.
Conclusion
This guide has detailed the molecular structure, a reliable synthetic route, and a comprehensive characterization strategy for this compound. The presented analytical data from NMR, MS, and IR spectroscopy provide a robust, self-validating framework for confirming the identity and purity of this important medicinal chemistry building block. The established protocols and expected data serve as a critical resource for researchers engaged in the synthesis and application of novel pyrazole-based therapeutic agents.
References
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]
- 5. soc.chim.it [soc.chim.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 8. 5-(Cyclopropylmethyl)-1H-pyrazol-3-amine [myskinrecipes.com]
- 9. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]
The Pyrazole Scaffold: A Privileged Core for Novel Therapeutics
An In-depth Technical Guide to Key Therapeutic Targets
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry.[1] Its remarkable synthetic versatility and ability to serve as a bioisostere for various aromatic systems have cemented its status as a "privileged scaffold" in drug discovery.[2][3] This guide provides an in-depth technical exploration of the most promising therapeutic targets for pyrazole-based compounds, drawing on mechanistic insights and field-proven data. We will delve into the causality behind experimental choices in targeting key proteins across oncology, inflammation, neurodegenerative disorders, and infectious diseases, offering a robust framework for researchers, scientists, and drug development professionals.
The Pyrazole Core: A Foundation for Therapeutic Innovation
The physicochemical properties of the pyrazole ring are central to its success in drug design. The presence of two nitrogen atoms allows for a unique distribution of electron density and the ability to act as both a hydrogen bond donor and acceptor.[3] This facilitates precise interactions within the binding pockets of diverse biological targets.[3] Furthermore, the pyrazole core can be readily functionalized at multiple positions, enabling the systematic optimization of potency, selectivity, and pharmacokinetic profiles. This inherent "tunability" is a key driver behind the development of numerous blockbuster drugs, including the anti-inflammatory agent celecoxib and the kinase inhibitor ruxolitinib.[1][4]
Key Therapeutic Arenas and Their Pyrazole-Targeted Pathways
The broad therapeutic applicability of pyrazole derivatives stems from their ability to modulate the activity of a wide array of enzymes and receptors.[5][6] This section will explore the core therapeutic areas where pyrazole-based compounds have shown significant promise, detailing the specific molecular targets and their roles in disease pathology.
Oncology: A Multi-pronged Attack on Cancer Progression
The uncontrolled cell proliferation characteristic of cancer is often driven by aberrant signaling pathways. Pyrazole derivatives have emerged as potent inhibitors of several key players in these pathways.[7][8]
2.1.1 Protein Kinases: The "On-Off" Switches of Cellular Signaling
Protein kinases are a large family of enzymes that regulate a vast number of cellular processes, making them prime targets for cancer therapy. The pyrazole scaffold has proven to be a particularly effective framework for designing selective kinase inhibitors.[2] Of the 74 small molecule protein kinase inhibitors approved by the US FDA, eight contain a pyrazole ring.[2]
-
Aurora Kinases: These serine/threonine kinases are crucial for mitotic progression, and their overexpression is common in many cancers.[2] Pyrazole-based compounds like Tozasertib have been developed as pan-Aurora kinase inhibitors.[2] The pyrazole core often serves to anchor the molecule within the ATP-binding pocket of the kinase.
-
Receptor Tyrosine Kinases (RTKs): This class includes EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are pivotal in tumor growth and angiogenesis.[8][9] Pyrazole derivatives have been designed to compete with ATP for binding to the catalytic domain of these receptors.[8]
-
BRAF(V600E): This mutation in the BRAF kinase is a driver in a significant portion of melanomas. Pyrazole-based inhibitors have been developed to specifically target this mutated form of the enzyme.[9][10]
-
Janus Kinases (JAKs): Ruxolitinib, a pyrazole-containing drug, is a potent inhibitor of JAK1 and JAK2, which are involved in inflammatory and myeloproliferative signaling.[1]
Signaling Pathway of Protein Kinase Inhibition by Pyrazole Compounds
Caption: Pyrazole inhibitors targeting various protein kinases.
2.1.2 Other Oncological Targets
Beyond protein kinases, pyrazole derivatives have shown efficacy against other critical cancer targets:
-
Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are attractive targets for cancer therapy.[7] Pyrazole-based compounds have been shown to inhibit CDK2, leading to cell cycle arrest.[7]
-
Heat Shock Protein 90 (Hsp90): This molecular chaperone is essential for the stability and function of numerous oncoproteins.[11] Inhibition of Hsp90's ATPase activity by pyrazole-based compounds leads to the degradation of these client proteins, thereby halting tumor growth.[11]
Quantitative Data for Pyrazole-Based Anticancer Agents
| Compound Class | Target | Example Compound | IC50 Value | Cancer Cell Line | Reference |
| Pyrazolo[4,3-f]quinoline | Haspin Kinase | Compound 48 | 1.7 µM | HCT116 | [8] |
| Pyrazolone-pyrazole | VEGFR-2 | Compound 26 | 34.58 µM | - | [8] |
| Pyrazole-benzamide | PI3 Kinase | Compound 43 | 0.25 µM | MCF7 | [8] |
| Pyrazole derivative | Aurora-A Kinase | Compound 21 | 0.16 µM | - | [10] |
Inflammation: Quelling the Fire of Chronic Disease
Chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis and inflammatory bowel disease.[12] Pyrazole-based compounds have a long history in the development of anti-inflammatory drugs.[12][13]
2.2.1 Cyclooxygenase (COX) Enzymes: The Gatekeepers of Prostaglandin Synthesis
The COX enzymes, COX-1 and COX-2, are central to the inflammatory cascade through their production of prostaglandins.[12] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation.[12] The development of selective COX-2 inhibitors was a major breakthrough in anti-inflammatory therapy, and the pyrazole-containing drug Celecoxib is a prime example.[12] The diarylpyrazole scaffold of Celecoxib allows for selective binding to the larger active site of COX-2 compared to COX-1.[12]
2.2.2 Other Inflammatory Targets
-
Nuclear Factor-kappa B (NF-κB): This transcription factor plays a central role in regulating the expression of pro-inflammatory cytokines.[12] Pyrazole compounds have been shown to suppress NF-κB activation.[12]
Workflow for Screening Pyrazole-Based Anti-inflammatory Compounds
Caption: High-throughput screening cascade for anti-inflammatory pyrazoles.
Neurodegenerative Disorders: Targeting the Complexity of the Brain
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Pyrazoline derivatives, a reduced form of pyrazoles, have shown promise in targeting key enzymes implicated in these disorders.[15][16]
-
Monoamine Oxidase (MAO): MAO-A and MAO-B are enzymes that metabolize neurotransmitters. Inhibition of MAO-B can increase dopamine levels, which is beneficial in Parkinson's disease.[15] Pyrazolines have been identified as potent and selective MAO-B inhibitors.[15]
-
Acetylcholinesterase (AChE): This enzyme breaks down the neurotransmitter acetylcholine. AChE inhibitors are a mainstay in the symptomatic treatment of Alzheimer's disease.[17][18] Several pyrazoline-based compounds have demonstrated significant AChE inhibitory activity.[17][18]
-
Catechol-O-methyltransferase (COMT): COMT is another enzyme involved in dopamine metabolism. COMT inhibitors can be used as an adjunctive therapy in Parkinson's disease.[19] Pyrazoline derivatives have been reported as potent COMT inhibitors.[19]
Quantitative Data for Pyrazoline-Based Neuroprotective Agents
| Compound Class | Target | Example Compound | IC50 Value | Disease Model | Reference |
| 1-N-substituted thiocarbamoyl-3-phenyl-5-thienyl-2-pyrazolines | AChE | Compound A06 | 0.09 ± 0.004 μM | Erythrocyte | [18] |
| Pyrazoline derivative | COMT | Compound 8b | 0.048 µM | - | [19] |
| 5-(4-Chlorophenyl)-3-(2-hydroxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide | AChE | Compound A13 | 23.47 ± 1.17 nM | - | [17] |
Infectious Diseases: A New Front in the Fight Against Microbes
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[20][21][22]
-
Bacterial DNA Gyrase: This enzyme is essential for bacterial DNA replication and is a validated target for antibiotics.[21] In silico and in vitro studies have identified pyrazole derivatives as potential inhibitors of S. aureus DNA gyrase.[21]
-
Other Antimicrobial Mechanisms: The precise mechanisms of action for many antimicrobial pyrazoles are still under investigation, but they are known to target various metabolic pathways in both Gram-positive and Gram-negative bacteria.[21]
Methodologies for Target Validation and Compound Characterization
The successful development of a pyrazole-based therapeutic requires rigorous experimental validation. The following protocols are fundamental to this process.
Enzyme Inhibition Assays
Objective: To determine the potency of a pyrazole derivative against a purified enzyme target (e.g., a protein kinase, COX-2, or AChE).
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., DMSO).
-
Prepare a buffer solution appropriate for the specific enzyme assay.
-
Prepare solutions of the enzyme, substrate, and any necessary cofactors.
-
-
Assay Procedure:
-
In a microplate, add the buffer, enzyme, and varying concentrations of the pyrazole compound (or vehicle control).
-
Incubate for a predetermined time to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate (e.g., using spectrophotometry, fluorometry, or luminometry).
-
-
Data Analysis:
-
Calculate the initial reaction rates for each compound concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the compound concentration.
-
Fit the data to a suitable dose-response model to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).
-
Cell-Based Functional Assays
Objective: To assess the effect of a pyrazole derivative on a specific cellular process mediated by the target of interest.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture the appropriate cell line in a suitable growth medium.
-
-
Compound Treatment:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of the pyrazole compound for a specified duration.
-
-
Functional Readout:
-
Measure a relevant cellular response. Examples include:
-
Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo): To assess the antiproliferative effects of anticancer compounds.
-
Cytokine Release Assays (e.g., ELISA): To measure the anti-inflammatory effects of compounds on immune cells.
-
Reporter Gene Assays: To quantify the inhibition of a specific signaling pathway.
-
-
-
Data Analysis:
-
Normalize the data to untreated controls.
-
Plot the cellular response versus the compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal effect).
-
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutics. Its synthetic tractability and ability to interact with a diverse range of biological targets ensure its continued relevance in drug discovery.[23] Future research will likely focus on the development of multi-target pyrazole derivatives to address complex diseases with a single molecule.[12] Additionally, the application of computational methods, such as in silico screening and molecular docking, will further accelerate the identification and optimization of new pyrazole-based drug candidates.[24] The integration of these advanced techniques with robust experimental validation will undoubtedly lead to the next generation of innovative pyrazole-based medicines.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. srrjournals.com [srrjournals.com]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. benthamdirect.com [benthamdirect.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 21. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
The Pyrazole Scaffold: A Privileged Core for Potent and Selective Enzyme Inhibition
An In-depth Technical Guide to Structure-Activity Relationship (SAR) Studies of Pyrazole Inhibitors
Introduction: The Ascendancy of the Pyrazole Moiety in Modern Drug Discovery
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in medicinal chemistry, underpinning the development of a multitude of clinically successful drugs.[1][2] Its remarkable versatility stems from its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity to serve as a bioisosteric replacement for other aromatic systems, often leading to improved potency and pharmacokinetic profiles.[3] This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of pyrazole-based inhibitors, offering researchers and drug development professionals a detailed roadmap for designing and optimizing this privileged scaffold to achieve potent and selective enzyme inhibition. We will delve into the causal relationships behind experimental choices, provide detailed protocols for key assays, and visualize complex biological and experimental workflows to foster a deeper understanding of this critical area of drug discovery.
I. The Pyrazole Core: A Strategic Framework for Inhibitor Design
The inherent features of the pyrazole ring provide a robust foundation for inhibitor design. Its aromaticity and the presence of two nitrogen atoms allow for a variety of non-covalent interactions with protein targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[3] The strategic placement of substituents around the pyrazole core is paramount in dictating the inhibitor's potency, selectivity, and overall drug-like properties.
A generalized approach to pyrazole inhibitor SAR involves the systematic exploration of substitutions at key positions of the pyrazole ring. The following diagram illustrates a typical workflow for a pyrazole inhibitor SAR study.
II. Case Study 1: Pyrazole Inhibitors of Cyclooxygenase-2 (COX-2)
The development of selective COX-2 inhibitors, such as Celecoxib, represents a landmark achievement in the application of pyrazole SAR.[4] Non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2 over COX-1 offer significant gastrointestinal safety benefits.[4] The SAR of diarylpyrazole COX-2 inhibitors has been extensively studied, revealing key structural features essential for potent and selective inhibition.[5][6]
Key Structural Features for COX-2 Selectivity:
-
1,5-Diaryl Substitution: The presence of two aryl rings at the 1- and 5-positions of the pyrazole core is a common feature of many potent COX-2 inhibitors.[6]
-
Para-Sulfonamide/Methylsulfone Moiety: A sulfonamide (SO₂NH₂) or methylsulfone (SO₂Me) group on one of the aryl rings is crucial for COX-2 selectivity. This group interacts with a secondary pocket in the COX-2 active site that is absent in COX-1.[5]
-
Substitutions on the Diaryl Rings: Modifications to the aryl rings can significantly impact potency and selectivity. For example, electron-withdrawing groups on the phenyl ring at the 5-position can enhance activity.
The following diagram illustrates the COX-2 signaling pathway and the point of intervention for pyrazole inhibitors.
Quantitative SAR of Pyrazole-based COX-2 Inhibitors
The following table summarizes the in vitro inhibitory activity of a series of hybrid pyrazole analogues against COX-1 and COX-2 enzymes.[5]
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| 5s | >100 | 2.51 | >39.84 |
| 5t | >100 | 4.50 | >22.22 |
| 5u | >100 | 1.79 | >55.86 |
| Celecoxib | 15.2 | 0.35 | 43.42 |
Data extracted from Singh, et al. (2016).[5]
The data clearly demonstrates that modifications to the pyrazole scaffold can lead to highly selective COX-2 inhibitors with potent activity. For instance, compound 5u exhibits excellent selectivity for COX-2 with an IC₅₀ value in the low micromolar range.[5]
III. Case Study 2: Pyrazole Inhibitors of Janus Kinases (JAKs)
The Janus kinase (JAK) family of non-receptor tyrosine kinases plays a pivotal role in cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making JAKs attractive therapeutic targets. Ruxolitinib, a pyrazole-containing compound, is a potent inhibitor of JAK1 and JAK2 and is approved for the treatment of myelofibrosis and polycythemia vera.
Key Structural Features for JAK Inhibition:
The SAR of pyrazole-based JAK inhibitors often revolves around optimizing interactions with the ATP-binding pocket of the kinase. Key features include:
-
A Privileged Core: The pyrazole ring serves as a scaffold to correctly orient the substituents for optimal binding.
-
Hydrogen Bonding Moieties: Specific groups are incorporated to form hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.
-
Hydrophobic Interactions: Substituents are designed to occupy hydrophobic pockets within the active site, enhancing binding affinity.
The following diagram illustrates the JAK-STAT signaling pathway and the inhibitory action of pyrazole-based drugs.
Quantitative SAR of Pyrazole-based Kinase Inhibitors
The following table presents the inhibitory activity of a series of pyrazole-based inhibitors against GSK3β and CDK5 kinases.[7]
| Compound | GSK3β IC₅₀ (µM) | CDK5 IC₅₀ (µM) |
| 1 | 0.12 | 6.00 |
| 2 | 0.12 | 5.82 |
| 3 | 0.08 | 2.22 |
| 4 | 0.42 | 4.84 |
| 7 | 0.13 | 21.0 |
Data extracted from the NIH Molecular Libraries Program Probe Reports.[7]
This data highlights how subtle structural modifications on the pyrazole scaffold can lead to significant differences in potency and selectivity between closely related kinases. For example, compound 3 shows the highest potency against both GSK3β and CDK5, while compound 7 demonstrates greater selectivity for GSK3β.[7]
IV. Experimental Protocols for SAR Determination
The generation of reliable SAR data is contingent upon robust and well-validated experimental protocols. Here, we provide detailed, step-by-step methodologies for key in vitro and cell-based assays commonly employed in the study of pyrazole inhibitors.
A. In Vitro Enzyme Inhibition Assay (Kinase Example)
This protocol describes a common method to determine the in vitro inhibitory activity of compounds against a target kinase.
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (pyrazole inhibitors) dissolved in DMSO
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents to their final working concentrations in the assay buffer.
-
Compound Plating: Serially dilute the test compounds in DMSO and then in assay buffer to achieve the desired final concentrations. Add a small volume (e.g., 5 µL) of each compound dilution to the wells of a microplate. Include appropriate controls (no inhibitor and no enzyme).
-
Enzyme Addition: Add the recombinant kinase enzyme to all wells except the "no enzyme" control.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to all wells.
-
Incubation: Incubate the plate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow for substrate phosphorylation.
-
Detection: Stop the kinase reaction and measure the amount of product formed (or substrate consumed) using a suitable detection method. For example, in an ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence-based readout.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8]
B. Cell-Based Cytotoxicity/Proliferation Assay (MTT Assay)
This assay is used to assess the effect of pyrazole inhibitors on the viability and proliferation of cells, which is particularly relevant for anticancer drug discovery.[9][10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (pyrazole inhibitors)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[10]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole inhibitors. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 48-72 hours).[11]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[1][10]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC₅₀ value, which represents the concentration of the inhibitor that causes a 50% reduction in cell viability.
C. Cell-Based Cytokine Release Assay (ELISA)
This assay is used to measure the ability of pyrazole inhibitors to modulate the release of cytokines from immune cells, which is relevant for anti-inflammatory drug discovery.[12][13]
Materials:
-
Immune cells (e.g., human Peripheral Blood Mononuclear Cells - PBMCs)
-
Cell culture medium
-
Stimulant (e.g., lipopolysaccharide - LPS)
-
Test compounds (pyrazole inhibitors)
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
Microplate reader
Procedure:
-
Cell Preparation: Isolate and prepare the immune cells according to standard protocols.[12]
-
Cell Plating and Treatment: Plate the cells in a 96-well plate and pre-treat them with various concentrations of the pyrazole inhibitors for a short period (e.g., 1 hour).
-
Stimulation: Stimulate the cells with a pro-inflammatory agent (e.g., LPS) to induce cytokine production. Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the cells for an appropriate time (e.g., 24 hours) to allow for cytokine release into the culture supernatant.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.[12]
-
ELISA: Perform an ELISA on the collected supernatants to quantify the concentration of the target cytokine according to the manufacturer's instructions. This typically involves capturing the cytokine with a specific antibody, detecting it with a labeled secondary antibody, and measuring the resulting signal.[2][13]
-
Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration compared to the stimulated vehicle control. Determine the IC₅₀ value for cytokine release inhibition.
V. Conclusion and Future Perspectives
The pyrazole scaffold has undeniably earned its status as a "privileged" structure in medicinal chemistry. Its adaptability and favorable physicochemical properties have enabled the development of highly effective and selective inhibitors for a diverse range of enzyme targets. The systematic application of SAR principles, coupled with robust in vitro and cell-based assays, continues to be the cornerstone of successful pyrazole-based drug discovery programs.
Future advancements in this field will likely be driven by the integration of computational methods, such as quantitative structure-activity relationship (QSAR) modeling and structure-based drug design, to further refine the inhibitor design process.[3] These in silico approaches, when used in concert with empirical SAR data, will undoubtedly accelerate the discovery of next-generation pyrazole inhibitors with enhanced potency, selectivity, and improved safety profiles, ultimately leading to the development of novel therapeutics for a wide array of human diseases.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cytokine Elisa [bdbiosciences.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Table 10, SAR of the pyrazole - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. atcc.org [atcc.org]
- 11. MTT (Assay protocol [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. Cytokine Elisa [bdbiosciences.com]
An In-depth Technical Guide to 3-Cyclopentyl-1H-pyrazol-5-amine Derivatives in Drug Discovery
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs with a wide spectrum of therapeutic applications.[1][2][3] Among the vast chemical space of pyrazole derivatives, the 3-Cyclopentyl-1H-pyrazol-5-amine scaffold has emerged as a particularly privileged core for the development of targeted therapies. The cyclopentyl group at the 3-position often confers an optimal balance of lipophilicity and conformational rigidity, facilitating effective binding to hydrophobic pockets within protein targets. The 5-amino group serves as a versatile synthetic handle for introducing a variety of substituents, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives, with a focus on their role as kinase inhibitors in oncology and inflammatory diseases.
The Strategic Advantage of the Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms.[3][4] This structural motif is present in a diverse range of biologically active compounds, from the anti-inflammatory drug celecoxib to the anti-obesity agent rimonabant.[1][2] The widespread success of the pyrazole core can be attributed to several key features:
-
Synthetic Tractability: The pyrazole ring can be readily synthesized through various well-established chemical reactions, allowing for the efficient generation of diverse compound libraries.[1][2][5]
-
Physicochemical Properties: The pyrazole ring is metabolically stable and possesses a unique electronic distribution that allows it to participate in a variety of non-covalent interactions with biological targets, including hydrogen bonding, and π-π stacking.
-
Privileged Scaffold: The pyrazole core is considered a "privileged scaffold" in medicinal chemistry, as it is capable of binding to multiple, unrelated classes of protein targets with high affinity.
Synthesis of the this compound Core
The construction of the this compound scaffold is typically achieved through a highly efficient and regioselective cyclocondensation reaction. The most common and reliable method involves the reaction of a β-ketonitrile with hydrazine hydrate.
General Synthetic Workflow
The overall process begins with the synthesis of the key intermediate, 3-cyclopentyl-3-oxopropanenitrile, followed by cyclization to form the pyrazole ring. The resulting 5-amino group can then be further functionalized to generate a library of derivatives.
Caption: General synthetic workflow for this compound derivatives.
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes a representative synthesis of the core scaffold, starting from 3-cyclopentyl-3-oxopropanenitrile.
Materials:
-
3-Cyclopentyl-3-oxopropanenitrile
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
-
Standard laboratory glassware and purification equipment (rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup: To a solution of 3-cyclopentyl-3-oxopropanenitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to afford the desired this compound.
Therapeutic Applications and Key Biological Targets
Derivatives of the this compound scaffold have shown significant promise in a variety of therapeutic areas, most notably as inhibitors of protein kinases.
Protein Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in cellular signaling.[6][7] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.[8] The this compound scaffold is an excellent starting point for the design of ATP-competitive kinase inhibitors. The pyrazole ring often forms key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding site, while the cyclopentyl group occupies a nearby hydrophobic pocket.[9] The 5-amino group can be derivatized to extend into the solvent-exposed region, allowing for the optimization of selectivity and potency.
Caption: ATP-competitive inhibition by a this compound derivative.
Notable Kinase Targets:
-
p38 MAP Kinase: Inhibition of p38 kinase is a validated strategy for the treatment of inflammatory diseases such as rheumatoid arthritis.[9]
-
TGF-β Type-I Receptor (TβRI) Kinase: TβRI is involved in cell proliferation, differentiation, and apoptosis, and its inhibition has therapeutic potential in cancer and fibrosis.[10]
-
Src Kinase: As a non-receptor tyrosine kinase, Src is implicated in cancer cell growth, survival, and metastasis.[11]
Anticancer Activity
Beyond specific kinase targets, derivatives of this scaffold have demonstrated broad antiproliferative effects against various cancer cell lines. For instance, a series of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives were synthesized and showed interesting growth inhibitory effects against MCF-7 breast cancer cells.[12] A US patent also describes 3(5)-amino-pyrazole derivatives, including those with a cyclopropyl (a close analog to cyclopentyl) substituent, as having cdk/cyclin kinase inhibitory activity and potential as antitumor agents.[13]
Structure-Activity Relationships (SAR)
Systematic modification of the this compound core has yielded valuable insights into the structural requirements for potent and selective biological activity.
| Position | Modification | Effect on Activity | Rationale |
| N1 of Pyrazole | Small alkyl groups (e.g., methyl) | Often enhances potency and metabolic stability. | Fills a small hydrophobic pocket and can prevent unwanted metabolism. |
| 3-Position | Cyclopentyl | Generally favorable for kinase inhibition. | Provides a good fit for hydrophobic pockets adjacent to the ATP-binding site. [14][15] |
| 4-Position | Substitution is generally disfavored. | Often leads to a loss of potency. | This position is typically sterically constrained within the kinase hinge-binding motif. |
| 5-Amino Group | Acylation with various aromatic and heteroaromatic groups. | Crucial for modulating potency and selectivity. | Allows for the introduction of groups that can interact with the solvent-exposed region of the kinase, leading to improved affinity and selectivity. |
Case Study: Meprin α and β Inhibitors
A study on the structure-activity relationships of pyrazole-based inhibitors of meprin α and β, zinc metalloproteinases involved in inflammation and fibrosis, provides a relevant example. In this study, a derivative bearing a cyclopentyl moiety at the 3-position exhibited high inhibitory activity against meprin α, comparable to a diphenylpyrazole derivative.[14][15] This highlights the effectiveness of the cyclopentyl group in occupying hydrophobic binding pockets, a principle that is broadly applicable across different target classes.
Future Perspectives
The this compound scaffold continues to be a highly attractive starting point for the discovery of novel therapeutics. Future research in this area will likely focus on:
-
Expanding the Target Space: Exploring the activity of these derivatives against other target classes beyond kinases.
-
Improving Selectivity: Fine-tuning the substituents on the 5-amino group to develop highly selective inhibitors, thereby reducing off-target effects.
-
Optimizing Drug-like Properties: Further modification of the scaffold to enhance pharmacokinetic properties such as oral bioavailability and metabolic stability.
The proven track record of the pyrazole core, combined with the favorable properties imparted by the 3-cyclopentyl and 5-amino substituents, ensures that derivatives of this scaffold will remain a significant area of interest in drug discovery for the foreseeable future.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchr.org [jchr.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]
- 14. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
The Alchemist's Guide to Aromaticity: A Technical Review of Pyrazole Synthesis
Foreword: The Enduring Legacy of the Pyrazole Nucleus
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone of modern medicinal chemistry and materials science.[1] Its unique electronic properties and versatile substitution patterns have given rise to a vast array of biologically active compounds, from the anti-inflammatory drug celecoxib to the antipsychotic CDPPB and the anti-obesity agent rimonabant.[1] The inherent stability and aromaticity of the pyrazole core, coupled with its ability to engage in hydrogen bonding and coordinate with metal ions, make it a privileged scaffold in drug design.[2][3] This guide provides an in-depth exploration of the core synthetic strategies employed to construct this vital heterocyclic motif, offering researchers and drug development professionals a comprehensive resource for navigating the rich and varied landscape of pyrazole synthesis. We will delve into the mechanistic underpinnings of classical name reactions, explore modern catalytic innovations, and provide practical, field-proven protocols to empower the next generation of discovery.
I. The Classical Cornerstones: Cyclocondensation of 1,3-Dicarbonyl Compounds
The most traditional and widely utilized approach to pyrazole synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5] This method, foundational to heterocyclic chemistry, offers a straightforward and often high-yielding route to a diverse range of substituted pyrazoles.
A. The Knorr Pyrazole Synthesis: A Timeless Classic
First reported by Ludwig Knorr in 1883, this reaction remains a stalwart in the synthetic chemist's toolbox.[6][7] It involves the reaction of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine or a substituted hydrazine, typically under acidic conditions.[8][9]
Causality and Mechanistic Insights: The choice of an acid catalyst is crucial as it protonates one of the carbonyl groups, activating it for nucleophilic attack by the hydrazine.[8][10] The initial condensation forms a hydrazone intermediate.[11] Subsequently, the second nitrogen atom of the hydrazine performs an intramolecular nucleophilic attack on the remaining carbonyl group. A final dehydration step then yields the aromatic pyrazole ring.[10][11] A key consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is the potential for the formation of regioisomers.[8][12] The initial attack of the hydrazine can occur at either carbonyl group, leading to a mixture of products.[8] The regioselectivity is often influenced by the steric and electronic nature of the substituents on both the dicarbonyl and the hydrazine.
Caption: General mechanism of the Knorr pyrazole synthesis.
Field-Proven Protocol: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one [11]
This protocol details a Knorr-type reaction for the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate.
-
Reagents and Equipment:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
20-mL scintillation vial
-
Hot plate with stirring capability
-
TLC plates, developing chamber, and UV lamp
-
Buchner funnel and filter paper
-
-
Step-by-Step Procedure:
-
Combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol) in a 20-mL scintillation vial.
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the vial.
-
Heat the reaction mixture on a hot plate to approximately 100°C with continuous stirring.
-
After 1 hour, monitor the reaction progress by TLC using a mobile phase of 30% ethyl acetate/70% hexane. Use ethyl benzoylacetate as a starting material reference.
-
Continue heating until the TLC analysis indicates complete consumption of the starting ketoester.
-
Once the reaction is complete, add water (10 mL) to the hot reaction mixture with vigorous stirring.
-
Turn off the heat and allow the mixture to cool to room temperature while continuing to stir for approximately 30 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected product with a small amount of cold water and allow it to air dry.
-
Determine the mass and percent yield of the dried product.
-
Characterize the product by determining its melting point and by TLC analysis using 100% ethyl acetate as the mobile phase.
-
Data Presentation: Representative Examples of Knorr Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Product(s) | Yield (%) | Reference |
| Acetylacetone | Phenylhydrazine | Acetic Acid/Ethanol | 1-Phenyl-3,5-dimethylpyrazole | High | [4][10] |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | N'-Benzylidene tolylsulfonohydrazides | Silver Catalyst | 5-Aryl-3-trifluoromethyl pyrazoles | Moderate to Excellent | [4][6] |
| 1,3-Diketones | Arylhydrazines | N,N-Dimethylacetamide | 1-Aryl-3,4,5-substituted pyrazoles | 59-98 | [4][6] |
| Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO | 3-Methyl-1-phenyl-1H-pyrazol-5-ol | Good to Excellent | [4] |
B. The Paal-Knorr Synthesis: A Variation on a Theme
Closely related to the Knorr synthesis, the Paal-Knorr synthesis is a broader method for synthesizing five-membered heterocycles, including pyrroles, furans, and thiophenes, from 1,4-dicarbonyl compounds.[12][13] When applied to pyrazole synthesis, it typically refers to the reaction of 1,3-dicarbonyls with hydrazines, overlapping significantly with the Knorr synthesis.[12][14] The primary distinction often lies in the historical context and the broader applicability of the Paal-Knorr name to other heterocycles.[12] Mechanistically, the formation of pyrazoles via the Paal-Knorr route follows the same fundamental steps of condensation, cyclization, and dehydration as the Knorr synthesis.[13][15]
II. Building from Unsaturated Precursors: Reactions of α,β-Unsaturated Carbonyls
An alternative and powerful strategy for pyrazole synthesis involves the reaction of α,β-unsaturated carbonyl compounds with hydrazine derivatives.[1][4] This approach offers a distinct advantage in controlling regioselectivity compared to methods starting with unsymmetrical 1,3-dicarbonyls.
Causality and Mechanistic Insights: The reaction typically proceeds via an initial Michael addition of the hydrazine to the β-position of the unsaturated system.[16][17] This is followed by an intramolecular cyclization of the resulting hydrazone onto the carbonyl group, and subsequent dehydration or elimination to afford the aromatic pyrazole.[16][17] The regiochemical outcome is generally well-defined, as the initial nucleophilic attack occurs at the β-carbon. In cases where the α,β-unsaturated carbonyl contains a leaving group at the β-position, the reaction proceeds through a condensation-elimination pathway to directly form the pyrazole.[4][6]
Caption: General pathway for pyrazole synthesis from α,β-unsaturated carbonyls.
Field-Proven Protocol: Synthesis of 3,5-Diaryl-1H-pyrazoles from Chalcones [1][18]
This protocol describes the synthesis of pyrazoles from chalcones (β-arylchalcones) via an epoxide intermediate.
-
Reagents and Equipment:
-
β-Arylchalcone (1 equivalent)
-
Hydrogen peroxide
-
Hydrazine hydrate
-
Acetic acid
-
Concentrated sulfuric acid (catalytic amount)
-
Standard laboratory glassware for reflux and work-up
-
-
Step-by-Step Procedure:
-
Epoxidation: React the β-arylchalcone with hydrogen peroxide to form the corresponding epoxide.
-
Ring Opening and Cyclization: Add hydrazine hydrate to the epoxide intermediate. This will open the epoxide ring and initiate the cyclization to form a pyrazoline intermediate.
-
Dehydration: Dehydrate the pyrazoline intermediate to the desired 3,5-diaryl-1H-pyrazole by refluxing in acetic acid with a catalytic amount of concentrated sulfuric acid.
-
Work-up and Purification: After cooling, the reaction mixture is typically poured into water to precipitate the crude product. The solid is then collected by filtration, washed, and purified by recrystallization or column chromatography.
-
III. The Power of Cycloadditions: 1,3-Dipolar Cycloaddition Routes
1,3-Dipolar cycloaddition reactions provide a highly efficient and atom-economical pathway to the pyrazole core. This strategy involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazoalkane, with a dipolarophile, typically an alkyne or an alkene.[19]
Causality and Mechanistic Insights: The concerted [3+2] cycloaddition mechanism allows for the direct construction of the five-membered ring in a single step.[3] Nitrile imines, often generated in situ from hydrazonoyl halides or by the oxidation of aldehyde hydrazones, react readily with alkynes to form pyrazoles. Similarly, diazo compounds can react with alkynes to afford pyrazoles, often requiring catalysis by transition metals like copper or rhodium.[3][19] A significant advantage of this approach is the high degree of regiocontrol that can often be achieved, dictated by the electronic and steric properties of the substituents on both the dipole and the dipolarophile.
Caption: Pyrazole synthesis via [3+2] cycloaddition of a nitrile imine and an alkyne.
Field-Proven Protocol: Aqueous Micellar Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition [19]
This protocol describes a green chemistry approach for the synthesis of pyrazoles from ethyl diazoacetate and terminal alkynes in an aqueous micellar environment.
-
Reagents and Equipment:
-
Ethyl glycinate
-
Sodium nitrite (NaNO₂)
-
Terminal alkyne (e.g., methyl propiolate)
-
TPGS-750-M (surfactant)
-
Water
-
Standard laboratory glassware
-
-
Step-by-Step Procedure:
-
In situ generation of ethyl diazoacetate (EDA): Prepare EDA in situ from ethyl glycinate and sodium nitrite in an aqueous medium.
-
Micelle formation: Create an aqueous micelle environment using the surfactant TPGS-750-M (e.g., 1.5% wt).
-
Cycloaddition: Add the terminal alkyne to the reaction mixture containing the in situ generated EDA and the surfactant.
-
Reaction: Stir the reaction mixture at room temperature for approximately 20 hours.
-
Work-up: The crude reaction mixture is often clean, and the product can be isolated by standard extraction procedures.
-
Data Presentation: Comparison of Catalysts and Conditions for 1,3-Dipolar Cycloaddition
| 1,3-Dipole Source | Dipolarophile | Catalyst/Conditions | Product | Yield (%) | Reference |
| Ethyl diazoacetate | Terminal alkynes | Zn(OTf)₂, Aqueous micellar catalysis | Pyrazoles | Good | [19] |
| Sulfoximine diazo compounds | Alkynes | Rhodium catalyst | Pyrazolesulfoximines | Moderate to Excellent | [3] |
| N-Isocyaniminotriphenylphosphorane | Alkynes | Silver-mediated | Mono-substituted pyrazoles | Good | [3] |
| Nitrile imines (from hydrazones) | Acetyl acetone | Chloramine-T | 4-Acetyl-5-methyl-1,3-diarylpyrazoles | 59-78 |
IV. Modern Frontiers and Green Innovations
Driven by the principles of sustainable chemistry, recent advancements in pyrazole synthesis have focused on developing more environmentally friendly and efficient methodologies.[20][21][22] These modern approaches often utilize novel catalysts, alternative energy sources, and greener reaction media.
Key Developments:
-
Multicomponent Reactions (MCRs): One-pot multicomponent reactions have emerged as a highly efficient strategy for the synthesis of complex pyrazole derivatives.[2][16] These reactions, which combine three or more starting materials in a single operation, offer significant advantages in terms of atom economy, reduced waste, and operational simplicity.[16][23] For instance, the four-component synthesis of pyrano[2,3-c]pyrazoles from an aldehyde, malononitrile, a β-ketoester, and hydrazine is a well-established MCR.[16][24]
-
Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation and ultrasound has been shown to significantly accelerate reaction times and improve yields in pyrazole synthesis.[2][24] These energy sources provide efficient and uniform heating, often leading to cleaner reactions and reduced side product formation.[21][24]
-
Green Solvents and Catalysts: There is a growing trend towards the use of environmentally benign solvents, such as water or polyethylene glycol (PEG), in pyrazole synthesis.[25][26] Additionally, the development of recyclable and heterogeneous catalysts, including nano-catalysts and solid-supported acids, is a key focus in greening these synthetic routes.[4][25] For example, catalysts like Amberlyst-70 and silica-supported sulfuric acid have been successfully employed in the synthesis of pyrazoles under mild conditions.[25][27]
-
Catalytic C-H Functionalization: Modern transition-metal-catalyzed reactions are enabling the direct functionalization of C-H bonds on the pyrazole ring or its precursors, offering novel and efficient routes to substituted pyrazoles that are not easily accessible through classical methods.[3]
V. Conclusion: A Scaffold of Infinite Possibility
The synthesis of the pyrazole nucleus has evolved from classical cyclocondensation reactions to sophisticated, atom-economical, and environmentally conscious methodologies. The Knorr and Paal-Knorr syntheses remain fundamental and widely practiced, while the use of α,β-unsaturated carbonyls and 1,3-dipolar cycloadditions provides greater control over regioselectivity. The ongoing development of multicomponent reactions, green catalytic systems, and novel activation methods continues to expand the synthetic chemist's toolkit, enabling the construction of increasingly complex and functionally diverse pyrazole-containing molecules. For researchers and drug development professionals, a deep understanding of these synthetic strategies is paramount to unlocking the full potential of this remarkable heterocyclic scaffold in the quest for new medicines and advanced materials.
VI. References
-
Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. Retrieved January 4, 2026, from --INVALID-LINK--
-
Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. (n.d.). Wiley Online Library. Retrieved January 4, 2026, from --INVALID-LINK--
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 4, 2026, from --INVALID-LINK--
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from --INVALID-LINK--
-
Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Thieme Connect. Retrieved January 4, 2026, from --INVALID-LINK--
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (n.d.). PubMed. Retrieved January 4, 2026, from --INVALID-LINK--
-
A new approach for the synthesis of pyrazoles via 1,3-dipolar cycloaddition of nitrile imines to acetyl acetone. (n.d.). Indian Journal of Chemistry. Retrieved January 4, 2026, from --INVALID-LINK--
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from --INVALID-LINK--
-
A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (2024). Ingenta Connect. Retrieved January 4, 2026, from --INVALID-LINK--
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). Wiley Online Library. Retrieved January 4, 2026, from --INVALID-LINK--
-
Synthesis and antifungal activities of new pyrazole derivatives via 1,3-dipolar cycloaddition reaction. (2010). PubMed. Retrieved January 4, 2026, from --INVALID-LINK--
-
Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (n.d.). Synfacts. Retrieved January 4, 2026, from --INVALID-LINK--
-
Recent advances in the synthesis of new pyrazole derivatives. (2019). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--
-
Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from --INVALID-LINK--
-
Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved January 4, 2026, from --INVALID-LINK--
-
A Comparative Guide to Catalysts for Pyrazole Synthesis. (n.d.). BenchChem. Retrieved January 4, 2026, from --INVALID-LINK--
-
A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. (2025). R Discovery. Retrieved January 4, 2026, from --INVALID-LINK--
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from --INVALID-LINK--
-
Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. Retrieved January 4, 2026, from --INVALID-LINK--
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--
-
detailed experimental protocol for Knorr pyrazole synthesis. (2025). BenchChem. Retrieved January 4, 2026, from --INVALID-LINK--
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Retrieved January 4, 2026, from --INVALID-LINK--
-
Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (n.d.). ACS Publications. Retrieved January 4, 2026, from --INVALID-LINK--
-
knorr pyrazole synthesis. (n.d.). SlideShare. Retrieved January 4, 2026, from --INVALID-LINK--
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. Retrieved January 4, 2026, from --INVALID-LINK--
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. Retrieved January 4, 2026, from --INVALID-LINK--
-
Green Methods for the Synthesis of Pyrazoles: A Review. (n.d.). Taylor & Francis Online. Retrieved January 4, 2026, from --INVALID-LINK--
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved January 4, 2026, from --INVALID-LINK--
-
Synthesis and Spectral Study of some New α, β-Unsaturated Carbonyl Compounds and Pyrazole Derivatives. (n.d.). Semantic Scholar. Retrieved January 4, 2026, from --INVALID-LINK--
-
Synthesis of pyrazole from α,β-unsaturated carbonyl and hydrazine. (n.d.). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--
-
Catalytic hydrogenation process for preparing pyrazoles. (n.d.). Google Patents. Retrieved January 4, 2026, from --INVALID-LINK--
-
Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. (n.d.). Royal Society of Chemistry. Retrieved January 4, 2026, from --INVALID-LINK--
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. Retrieved January 4, 2026, from --INVALID-LINK--
-
Paal–Knorr pyrrole synthesis. (n.d.). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--
-
Paal–Knorr synthesis. (n.d.). Wikipedia. Retrieved January 4, 2026, from --INVALID-LINK--
-
Paal-Knorr Synthesis. (n.d.). Alfa Chemistry. Retrieved January 4, 2026, from --INVALID-LINK--
-
Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from --INVALID-LINK--
-
Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology. Retrieved January 4, 2026, from --INVALID-LINK--
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. name-reaction.com [name-reaction.com]
- 8. jk-sci.com [jk-sci.com]
- 9. knorr pyrazole synthesis | PPTX [slideshare.net]
- 10. benchchem.com [benchchem.com]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 16. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. researchgate.net [researchgate.net]
- 20. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benthamdirect.com [benthamdirect.com]
- 22. researchgate.net [researchgate.net]
- 23. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. thieme-connect.com [thieme-connect.com]
- 26. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
- 27. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes & Protocols: A Modern Approach to the Synthesis of 3,5-Disubstituted 1H-Pyrazoles from 1,3-Diynes
Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery
The 1H-pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful pharmaceuticals.[1] Its unique structural and electronic properties allow it to act as a versatile pharmacophore, engaging with a wide range of biological targets. Drugs incorporating this five-membered diazole ring system are used to treat a spectrum of diseases, from cancer and inflammation to erectile dysfunction and viral infections.[1] Consequently, the development of efficient, robust, and regioselective synthetic routes to access substituted pyrazoles remains a subject of intense research.[2][3]
Traditionally, pyrazole synthesis has relied on the condensation of hydrazines with 1,3-dicarbonyl compounds or the 1,3-dipolar cycloaddition of diazo compounds.[4] While effective, these methods can suffer from limitations such as poor regioselectivity and the need for harsh reaction conditions or hazardous intermediates.[5][6] This guide details a modern, atom-economical approach: the direct synthesis of 3,5-disubstituted 1H-pyrazoles from the cyclization of 1,3-diynes with hydrazine. This method offers a powerful and often more direct route to these valuable heterocyclic compounds.[7][8]
Part 1: Mechanistic Insights into Pyrazole Formation from 1,3-Diynes
The reaction between a 1,3-diyne and hydrazine to form a 3,5-disubstituted pyrazole is a fascinating transformation that can proceed through several pathways, often influenced by the reaction conditions (e.g., metal-catalyzed vs. metal-free). A widely accepted mechanism for the metal-free thermal reaction is a Cope-type hydroamination.[8][9]
The Cope-Type Hydroamination Pathway
This pathway is characterized by a sequence of nucleophilic addition, isomerization, and cyclization steps. The causality behind this sequence is driven by the inherent reactivity of the conjugated diyne system and the nucleophilicity of hydrazine.
-
Initial Nucleophilic Attack & Proton Transfer: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the internal alkyne carbons of the 1,3-diyne. This is followed by a proton transfer, leading to the formation of a key enamine-type intermediate.[8]
-
Isomerization: This intermediate undergoes isomerization to a more reactive allenyl hydrazine species.[8]
-
Electrophilic Cyclization: The terminal nitrogen of the hydrazine moiety then performs an intramolecular nucleophilic attack on the central carbon of the allene system. This 5-endo-dig cyclization is the crucial ring-forming step.
-
Aromatization: A final proton transfer leads to the stable, aromatic 3,5-disubstituted 1H-pyrazole ring.[4]
This mechanistic sequence provides a robust and predictable route to the pyrazole core.
Caption: Proposed mechanism for the synthesis of 3,5-disubstituted pyrazoles.
Regioselectivity with Unsymmetrical Diynes
When an unsymmetrical 1,3-diyne (R1 ≠ R2) is used, the initial nucleophilic attack by hydrazine can occur at either of the two internal alkyne carbons. The regioselectivity of this addition is influenced by both steric and electronic factors of the R1 and R2 substituents, often leading to a mixture of regioisomers. However, in many reported cases, the reaction exhibits high to excellent regioselectivity, providing a major isomer.[4] Careful selection of reaction conditions and catalysts can further enhance this selectivity.
Part 2: Experimental Protocols
The following protocol describes a general, efficient, and metal-free procedure for the synthesis of 3,5-disubstituted 1H-pyrazoles, adapted from methodologies reported in the literature.[7][8] This approach utilizes dimethyl sulfoxide (DMSO) as the solvent under mild heating, offering a straightforward and high-yielding route.
Workflow Overview
Caption: General workflow for pyrazole synthesis from 1,3-diynes.
Detailed Step-by-Step Protocol
Objective: To synthesize 3,5-diphenyl-1H-pyrazole from 1,4-diphenyl-1,3-butadiyne.
Materials and Reagents:
| Reagent/Material | Formula | M.W. | Amount | Moles |
| 1,4-Diphenyl-1,3-butadiyne | C₁₆H₁₀ | 202.25 g/mol | 202 mg | 1.0 mmol |
| Hydrazine Monohydrate | N₂H₄·H₂O | 50.06 g/mol | 150 µL | ~3.0 mmol |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 g/mol | 5.0 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 g/mol | As needed | - |
| Deionized Water | H₂O | 18.02 g/mol | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 g/mol | As needed | - |
| Silica Gel | SiO₂ | - | As needed | - |
| Round-bottom flask (25 mL) | - | - | 1 | - |
| Magnetic stir bar | - | - | 1 | - |
| Condenser | - | - | 1 | - |
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-diphenyl-1,3-butadiyne (1.0 mmol, 202 mg).
-
Solvent and Reagent Addition: Add dimethyl sulfoxide (5.0 mL) to the flask. Stir the mixture until the diyne is fully dissolved. To this solution, add hydrazine monohydrate (3.0 equiv., ~150 µL) dropwise at room temperature.
-
Reaction Conditions: Attach a condenser to the flask and place it in a preheated oil bath at 60 °C. Stir the reaction mixture vigorously.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[8]
-
Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (20 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3,5-diphenyl-1H-pyrazole.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 3: Substrate Scope and Data
The synthesis of 3,5-disubstituted pyrazoles from 1,3-diynes is a versatile method that tolerates a wide range of functional groups on the diyne substrate. Both symmetrical and unsymmetrical diynes bearing aryl, heteroaryl, and alkyl substituents can be successfully employed to generate a diverse library of pyrazole derivatives in good to excellent yields.[7][8]
Table 1: Examples of 3,5-Disubstituted Pyrazoles Synthesized from 1,3-Diynes
| Entry | R¹ Group | R² Group | Product | Yield (%) | Reference |
| 1 | Phenyl | Phenyl | 3,5-Diphenyl-1H-pyrazole | 95% | [7] |
| 2 | 4-Tolyl | 4-Tolyl | 3,5-Bis(4-tolyl)-1H-pyrazole | 92% | [7] |
| 3 | 4-Methoxyphenyl | 4-Methoxyphenyl | 3,5-Bis(4-methoxyphenyl)-1H-pyrazole | 85% | [7] |
| 4 | 4-Chlorophenyl | 4-Chlorophenyl | 3,5-Bis(4-chlorophenyl)-1H-pyrazole | 91% | [7] |
| 5 | Thiophen-2-yl | Thiophen-2-yl | 3,5-Bis(thiophen-2-yl)-1H-pyrazole | 88% | [8] |
| 6 | Cyclohexyl | Cyclohexyl | 3,5-Dicyclohexyl-1H-pyrazole | 75% | [8] |
Yields are based on isolated product as reported in the cited literature.
The data clearly demonstrates the robustness of this transformation. Aromatic diynes with both electron-donating (e.g., -Me, -OMe) and electron-withdrawing (e.g., -Cl) substituents react efficiently. Furthermore, the protocol is not limited to aryl substrates, as demonstrated by the successful synthesis of products bearing heterocyclic and aliphatic groups.
Part 4: Conclusion and Future Outlook
The synthesis of 3,5-disubstituted 1H-pyrazoles via the cyclization of 1,3-diynes with hydrazine represents a significant advancement in heterocyclic chemistry. This method is characterized by its operational simplicity, high yields, and broad substrate scope. Metal-free variants, such as the one detailed in this guide, align with the principles of green chemistry by avoiding potentially toxic and expensive metal catalysts.[10]
For researchers and professionals in drug development, this synthetic strategy provides a reliable and efficient platform for accessing diverse pyrazole derivatives. The ability to readily introduce various substituents at the 3- and 5-positions is invaluable for structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of new therapeutic agents.[11] The continued exploration of this reaction, including the development of catalytic asymmetric versions and its application in flow chemistry, will undoubtedly further enhance its utility in both academic and industrial settings.[4]
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. researchgate.net [researchgate.net]
- 5. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 3,5-Disubstituted pyrazoline as a promising core for anticancer agents: mechanisms of action and therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Techniques for the Characterization of Pyrazole Derivatives: A Detailed Guide for Researchers
Introduction: The Significance of Pyrazole Derivatives and the Imperative for Rigorous Characterization
Pyrazole and its derivatives stand as a prominent class of nitrogen-containing heterocyclic compounds, playing a pivotal role in medicinal chemistry and drug development.[1][2] Their remarkable and diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties, have established them as a focal point of intensive research.[3][4] The therapeutic potential of these compounds is underscored by their presence in well-known drugs such as the anti-inflammatory agent celecoxib and sildenafil, used to treat erectile dysfunction.[5] The synthesis of novel pyrazole derivatives is a burgeoning field, with continuous efforts to explore new therapeutic applications.[6]
The efficacy and safety of any potential drug candidate are intrinsically linked to its chemical structure and purity. Therefore, the unambiguous characterization of newly synthesized pyrazole derivatives is a critical and non-negotiable step in the research and development pipeline. This guide provides a comprehensive overview of the key analytical techniques employed for the structural elucidation, purity assessment, and physicochemical characterization of pyrazole derivatives. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to ensure the scientific integrity of their work.
This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, offering insights gleaned from extensive field experience. Each protocol is presented as a self-validating system, emphasizing the importance of robust and reproducible analytical data.
Core Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods form the cornerstone of molecular characterization, providing detailed information about the connectivity of atoms and the functional groups present in a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Determination
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including pyrazole derivatives.[7] Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to provide a detailed map of the molecular framework.[8]
Why NMR is Essential for Pyrazole Characterization: The chemical shifts (δ), coupling constants (J), and multiplicities of signals in an ¹H NMR spectrum offer a wealth of information about the electronic environment and connectivity of protons.[7] For instance, the protons on the pyrazole ring have characteristic chemical shifts that can help determine the substitution pattern. ¹³C NMR provides complementary information about the carbon skeleton.[9] For more complex structures, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for establishing definitive proton-proton and proton-carbon connectivities.[10]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the pyrazole derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube.[7] Ensure complete dissolution; sonication may be necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
Instrumental Parameters (Illustrative for a 400 MHz Spectrometer):
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Sequence | Standard single-pulse | Proton-decoupled single-pulse |
| Spectral Width | -2 to 12 ppm | 0 to 200 ppm |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay | 1-5 seconds | 2-5 seconds |
| Number of Scans | 8-16 | 1024-4096 (or more) |
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift axis using the TMS signal.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to specific protons and carbons in the molecule. For complex spectra, utilize 2D NMR techniques for unambiguous assignments.[10]
-
Visualization: NMR Analysis Workflow
Caption: Workflow for NMR-based structural elucidation of pyrazole derivatives.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[11]
Why FTIR is Useful: The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies, which are characteristic of the bonds present. For pyrazole derivatives, FTIR can confirm the presence of key functional groups such as N-H (around 3300-3500 cm⁻¹), C=N (around 1500-1650 cm⁻¹), C=O (in pyrazolone derivatives, around 1650-1750 cm⁻¹), and aromatic C-H and C=C bonds.[9][12]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation:
-
Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid pyrazole derivative directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's clamp to ensure good contact between the sample and the crystal.
-
-
Instrumental Parameters:
| Parameter | Setting |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16-32 |
-
Data Acquisition and Analysis:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and correlate them to the functional groups expected in the pyrazole derivative.[13]
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[14] It is essential for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.[15]
Why MS is Crucial: High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule with high accuracy, which is invaluable for confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can offer clues about the structure of the molecule, as different bonds will break under the ionization conditions.[16] Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for the analysis of volatile pyrazole derivatives and their isomers.[17]
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation:
-
Prepare a dilute solution of the pyrazole derivative (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solvent should be compatible with the ESI source and the mobile phase if using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Instrumental Parameters (Illustrative for ESI):
| Parameter | Setting |
| Ionization Mode | Positive or Negative |
| Capillary Voltage | 3-5 kV |
| Nebulizing Gas Flow | Varies with instrument |
| Drying Gas Flow & Temp | Varies with instrument |
| Mass Range | 50 - 1000 m/z (or as needed) |
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) to confirm the molecular weight.
-
For HRMS, compare the measured accurate mass with the theoretical mass to confirm the elemental composition.
-
Analyze the fragmentation pattern to gain insights into the molecular structure. This can be aided by tandem MS (MS/MS) experiments.[14]
-
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for separating components of a mixture, which is critical for assessing the purity of a synthesized compound and for isolating specific derivatives.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
HPLC is a cornerstone technique for the separation, purification, and quantification of pyrazole derivatives.[18] Reversed-phase HPLC (RP-HPLC) is the most commonly used mode.[19]
Why HPLC is Important: HPLC allows for the separation of the target pyrazole derivative from starting materials, byproducts, and other impurities. A validated HPLC method can provide a quantitative measure of purity.[20] Furthermore, HPLC is crucial for monitoring the progress of chemical reactions.
Experimental Protocol: Reversed-Phase HPLC
-
Mobile Phase Preparation:
-
Prepare the mobile phase components (e.g., HPLC-grade acetonitrile and water with an additive like 0.1% trifluoroacetic acid or formic acid).[21]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas it (e.g., by sonication) to prevent air bubbles in the system.
-
-
Sample Preparation:
-
Accurately prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare working solutions by diluting the stock solution with the mobile phase to a concentration within the linear range of the detector.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[18]
-
-
Chromatographic Conditions (Typical):
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of acetonitrile and water (with additive) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Detection | UV-Vis detector at a wavelength of maximum absorbance |
| Column Temperature | Ambient or controlled (e.g., 40°C)[18] |
-
Data Analysis:
-
Identify the peak corresponding to the pyrazole derivative based on its retention time.
-
Assess the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Visualization: HPLC Analysis Workflow
Caption: General workflow for purity assessment of pyrazole derivatives using HPLC.
Gas Chromatography (GC): For Volatile Derivatives
GC is an ideal technique for the separation and analysis of volatile and thermally stable compounds.[22] When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification.[17]
Why GC is Applicable: Many pyrazole derivatives, particularly those with lower molecular weights and fewer polar functional groups, are sufficiently volatile for GC analysis. GC can provide excellent separation of isomers that may be difficult to resolve by other techniques.[23]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Dissolve the pyrazole derivative in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100-1000 µg/mL.[17]
-
If necessary, derivatization can be performed to increase the volatility of the analyte.
-
-
Instrumental Parameters (Typical):
| Parameter | Condition |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Injection Mode | Split or splitless |
| Inlet Temperature | 250°C |
| Oven Program | Temperature gradient (e.g., start at 50°C, ramp to 280°C) |
| MS Interface Temp | 280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40 - 500 amu |
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak to identify the compound by comparing it to a spectral library (e.g., NIST) and by interpreting the fragmentation pattern.[24]
-
Solid-State and Thermal Characterization
Understanding the solid-state properties of pyrazole derivatives is crucial, especially for pharmaceutical applications where polymorphism and thermal stability can significantly impact bioavailability and shelf-life.
X-Ray Crystallography: The Definitive Structural Proof
Single-crystal X-ray crystallography provides the most unambiguous determination of a molecule's three-dimensional structure in the solid state.[25]
Why X-ray Crystallography is Authoritative: This technique yields precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.[26][27] This detailed structural information is invaluable for understanding structure-activity relationships (SAR) and for rational drug design.[25]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth and Selection:
-
Grow suitable single crystals of the pyrazole derivative, often by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Select a well-formed, single crystal under a polarizing microscope and mount it on a goniometer head.[25]
-
-
Data Collection:
-
Mount the crystal on the diffractometer and cool it in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.
-
Collect a series of diffraction images as the crystal is rotated.[28]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data to obtain the final, accurate molecular structure.
-
Thermal Analysis: Assessing Stability and Phase Transitions
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide information about the physical and chemical changes that a substance undergoes as a function of temperature.[29]
Why Thermal Analysis is Important:
-
DSC can determine the melting point, which is a key indicator of purity, and can also identify polymorphic transitions, glass transitions, and heats of fusion.[30]
-
TGA measures the change in mass of a sample as it is heated, providing information on thermal stability, decomposition temperatures, and the presence of solvates.[31]
Experimental Protocol: DSC and TGA
-
Sample Preparation:
-
Accurately weigh a small amount of the pyrazole derivative (typically 2-5 mg) into an appropriate sample pan (e.g., aluminum for DSC, platinum or alumina for TGA).
-
-
Instrumental Parameters (Typical):
| Parameter | DSC | TGA |
| Temperature Range | e.g., 25°C to 300°C (or above melting) | e.g., 25°C to 600°C |
| Heating Rate | 10°C/min | 10°C/min |
| Atmosphere | Inert (e.g., Nitrogen) or Oxidative (e.g., Air) | Inert (e.g., Nitrogen) or Oxidative (e.g., Air) |
| Purge Gas Flow | 20-50 mL/min | 20-50 mL/min |
-
Data Analysis:
-
DSC Thermogram: Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). Determine the onset temperature and peak maximum for each thermal event.
-
TGA Thermogram: Analyze the weight loss steps to determine the temperature ranges of decomposition and the amount of residual mass. The derivative of the TGA curve (DTG) can help to identify the temperatures of maximum weight loss rate.[32]
-
Conclusion: An Integrated Approach to Characterization
The comprehensive characterization of pyrazole derivatives requires a multi-faceted and integrated analytical approach. No single technique can provide all the necessary information. Instead, the synergistic use of spectroscopic, chromatographic, and thermal analysis methods is essential for unambiguous structural elucidation, purity confirmation, and a thorough understanding of the physicochemical properties of these important compounds. The protocols and insights provided in this guide are intended to serve as a robust foundation for researchers in their quest to develop the next generation of pyrazole-based therapeutics. Adherence to these rigorous analytical principles is paramount for ensuring the quality, safety, and efficacy of these potentially life-changing molecules.
References
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 3. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF [slideshare.net]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]
- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. ijcpa.in [ijcpa.in]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. 1H-Pyrazole [webbook.nist.gov]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
protocol for in vitro kinase inhibition assay using pyrazole compounds
Topic: Protocol for In Vitro Kinase Inhibition Assay Using Pyrazole Compounds
For: Researchers, scientists, and drug development professionals.
Introduction: The Central Role of Kinases and the Power of Pyrazole Inhibitors
Protein kinases are a large family of enzymes that play a fundamental role in regulating the majority of cellular pathways. They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, a process known as phosphorylation. This post-translational modification acts as a molecular switch, modulating protein function, localization, and interaction. Given their central role, dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[1]
The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry for the development of potent and selective kinase inhibitors.[2][3] These heterocyclic compounds are particularly effective as they can act as hinge-binders, mimicking the adenine ring of ATP to occupy the enzyme's active site.[4] This structural motif has led to the development of inhibitors against a wide array of kinases, including Aurora kinases, JAK, and EGFR, with some advancing into clinical trials and receiving FDA approval.[4][5][6]
This technical guide provides a comprehensive framework for determining the inhibitory potential of novel pyrazole-based compounds using a robust, luminescence-based in vitro kinase assay. We will detail the principles of the assay, provide a step-by-step protocol, and discuss critical aspects of data analysis and interpretation.
Assay Principle: The ADP-Glo™ Luminescence-Based Method
To quantify the inhibitory effect of a compound, we must first accurately measure kinase activity. The ADP-Glo™ Kinase Assay is a highly sensitive and versatile platform that determines kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[7][8] The principle relies on a two-step process that results in a luminescent signal directly proportional to the kinase activity.[9]
-
Kinase Reaction & ATP Depletion: In the first step, the kinase reaction is performed in the presence of the kinase, its substrate, ATP, and the pyrazole inhibitor. After a set incubation period, ADP-Glo™ Reagent is added. This reagent simultaneously terminates the kinase reaction and depletes all remaining, unconsumed ATP from the mixture.[9]
-
ADP to ATP Conversion & Signal Generation: In the second step, Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP produced by the kinase into ATP. This newly synthesized ATP then acts as a substrate for a luciferase enzyme, also present in the reagent, which catalyzes a reaction that generates a stable, "glow-type" luminescent signal.[9][10]
The intensity of this light signal is directly proportional to the concentration of ADP produced, and therefore, to the activity of the kinase. An effective pyrazole inhibitor will reduce kinase activity, leading to less ADP production and a lower luminescent signal.
Critical Parameters for Robust Assay Design
The reliability of your results hinges on careful optimization of key reaction parameters. The choices made here directly impact the sensitivity and biological relevance of the assay.
The Decisive Role of ATP Concentration
For ATP-competitive inhibitors like many pyrazole compounds, the concentration of ATP in the assay is the most critical variable influencing the measured potency (IC50).[11]
-
Assaying at the Kₘ for ATP: The Michaelis constant (Kₘ) for ATP is the concentration at which the kinase functions at half its maximum velocity. Performing the assay with an ATP concentration equal to its Kₘ value for the specific kinase provides the highest sensitivity for detecting competitive inhibitors.[12][13] This is the recommended starting point for initial screening and ranking of compounds.
-
Assaying at Physiological ATP: Intracellular ATP concentrations are in the millimolar range (1-10 mM), far higher than the typical Kₘ of most kinases.[12] Testing inhibitors at a high, physiological ATP concentration (e.g., 1 mM) provides a more accurate prediction of how the compound might perform in a cellular environment, though it will result in a higher apparent IC50 value for competitive inhibitors.[14]
Enzyme and Substrate Concentrations
To ensure the reaction is in a linear range, the enzyme concentration must be optimized. The goal is to use the lowest amount of enzyme that produces a robust signal well above the background. This prevents rapid depletion of ATP or substrate, which would lead to non-linear reaction kinetics and inaccurate results.[15] A typical starting point is to aim for 10-30% conversion of substrate to product during the reaction time.
Essential Controls for a Self-Validating System
Every assay plate must include a set of controls to validate the results and enable accurate data normalization.
| Control Type | Description | Purpose |
| Negative Control | Full reaction components with inhibitor solvent (DMSO) only. | Represents 0% inhibition (maximum kinase activity). |
| Positive Control | Full reaction components with a known, potent inhibitor of the target kinase. | Represents >90% inhibition; confirms assay can detect inhibition. |
| No-Enzyme Control | All reaction components except the kinase enzyme. | Defines the background signal of the assay (100% inhibition). |
Detailed Protocol: In Vitro Kinase Inhibition Assay
This protocol is designed for a 384-well plate format, suitable for screening multiple compounds and concentrations. The final reaction volume is 10 µL.
I. Reagent Preparation
-
Kinase Buffer (1X): 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA. Prepare fresh and keep on ice. The optimal buffer may vary depending on the specific kinase.[15][16]
-
Pyrazole Compound Stock: Prepare a 10 mM stock solution of each pyrazole compound in 100% DMSO.
-
Compound Dilution Plate: Perform a serial dilution of the pyrazole compounds.
-
Add 10 µL of 100% DMSO to columns 2-12 of a 384-well plate.
-
Add 20 µL of 10 mM compound stock to column 1.
-
Transfer 10 µL from column 1 to column 2, mix well. Continue this 1:2 serial dilution across the plate to column 11. Column 12 will contain only DMSO (negative control).
-
This creates a 10-point dose-response curve.
-
-
ATP Solution: Prepare a 2.5X working stock of ATP in 1X Kinase Buffer. The final concentration in the assay should be equal to the Kₘ(ATP) of the target kinase. For a final concentration of 10 µM, the 2.5X stock would be 25 µM.
-
Enzyme/Substrate Master Mix: Prepare a 2X master mix containing the kinase and its specific substrate in 1X Kinase Buffer. The optimal concentrations must be determined empirically, but a starting point is typically 1-5 ng/µL for the kinase and 10-50 µM for the peptide substrate.
II. Assay Procedure
The assay is performed by adding reagents in a 1:1:2 ratio (Kinase Reaction:ADP-Glo™ Reagent:Kinase Detection Reagent).[17]
-
Compound Addition: Add 1 µL of the serially diluted pyrazole compounds from the dilution plate to a white, opaque 384-well assay plate. Also add 1 µL of DMSO (negative control) and a positive control inhibitor.
-
Enzyme/Substrate Addition: Add 5 µL of the 2X Enzyme/Substrate Master Mix to all wells. Mix gently by tapping the plate or using a microplate shaker for 30 seconds.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature. This allows the pyrazole compounds to bind to the kinase before the reaction starts.[5]
-
Initiate Kinase Reaction: Add 4 µL of the 2.5X ATP solution to all wells to start the reaction. The total volume is now 10 µL.
-
Kinase Reaction Incubation: Incubate the plate at 30°C (or the kinase's optimal temperature) for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Mix on a plate shaker for 1 minute. Incubate at room temperature for 40 minutes.[9]
-
Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. Mix on a plate shaker for 1 minute. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[9]
-
Read Plate: Measure luminescence using a plate-reading luminometer with an integration time of 0.25-1 second per well.[17]
Data Analysis and Interpretation
I. Calculation of Percent Inhibition
First, normalize the raw luminescence data from each well against the controls to determine the percent inhibition for each pyrazole compound concentration.
-
Max Signal (0% Inhibition): Average of the negative control (DMSO) wells.
-
Min Signal (100% Inhibition): Average of the no-enzyme or positive control wells.
The formula for calculating percent inhibition is:
% Inhibition = 100 * (Max Signal - Sample Signal) / (Max Signal - Min Signal)
II. IC50 Curve Fitting and Determination
The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[18] It is the most common metric for quantifying inhibitor potency.
-
Plot Data: Create a scatter plot with the logarithm of the inhibitor concentration on the X-axis and the corresponding percent inhibition on the Y-axis.
-
Fit Curve: Use a non-linear regression analysis to fit the data to a sigmoidal dose-response (variable slope) curve, also known as a four-parameter logistic (4PL) fit.[9]
-
Determine IC50: The IC50 value is calculated by the analysis software as the concentration at which the curve passes the 50% inhibition mark.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Inhibition Observed | 1. Compound is insoluble or has degraded.[12]2. Assay ATP concentration is too high for a competitive inhibitor.[12]3. Compound is not an inhibitor for this kinase. | 1. Verify compound purity and solubility in the final assay buffer.2. Re-run the assay at a lower ATP concentration (e.g., at Kₘ).3. Confirm target engagement through an alternative method if possible. |
| High Variability Between Replicates | 1. Pipetting errors, especially with small volumes.[12]2. Incomplete mixing of reagents in wells.3. Reagent instability (e.g., ATP degradation). | 1. Use calibrated pipettes; perform reverse pipetting for viscous solutions.2. Ensure adequate mixing after each reagent addition.3. Prepare reagents fresh and keep on ice. |
| Low Assay Window (Low Z'-factor) | 1. Insufficient kinase activity (low signal-over-background).2. Enzyme or substrate concentration is suboptimal. | 1. Increase enzyme concentration or incubation time (ensure reaction stays in linear range).[15]2. Perform a matrix titration of both enzyme and substrate to find optimal conditions. |
| IC50 Differs from Cellular Assay | 1. Poor cell permeability of the compound.2. High intracellular ATP concentration outcompetes the inhibitor.[12]3. Compound is metabolized or exported by the cell. | 1. This is a common and expected outcome. The in vitro assay measures direct enzymatic inhibition, while cellular assays incorporate many other factors.[12][19] |
References
- 1. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. application.wiley-vch.de [application.wiley-vch.de]
- 16. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. azurebiosystems.com [azurebiosystems.com]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols for High-Throughput Screening of Pyrazole-Based Compound Libraries
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its remarkable versatility allows it to serve as a foundational structure for a multitude of pharmacologically active agents.[3][4] The unique physicochemical properties of the pyrazole core, such as its ability to act as both a hydrogen bond donor and acceptor, contribute to its successful interaction with a wide range of biological targets.[5] This has led to the development of numerous FDA-approved drugs containing the pyrazole moiety for treating a wide array of diseases, including cancer, inflammation, and cardiovascular conditions.[5][6][7]
Many pyrazole-containing drugs function as kinase inhibitors, targeting the ATP-binding site of these crucial enzymes.[8][9] The 3-aminopyrazole moiety, in particular, is a well-established "hinge-binder," forming critical hydrogen bonds with the kinase hinge region, thereby providing a strong anchor for inhibitor binding.[8] Given the therapeutic importance of targeting kinases and other enzymes, high-throughput screening (HTS) of pyrazole-based compound libraries is a critical strategy in the early stages of drug discovery.[10][11]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing HTS campaigns for pyrazole-based compound libraries. We will delve into the intricacies of assay development, provide detailed experimental protocols, and discuss robust data analysis and hit validation strategies.
I. Assay Development and Optimization: The Foundation of a Successful HTS Campaign
The success of any HTS campaign hinges on the development of a robust and reliable assay.[12] The choice between a biochemical (cell-free) and a cell-based assay format is a critical first decision and depends on the specific research question and the nature of the target.[13][14]
-
Biochemical Assays: These assays utilize purified components, such as a target enzyme and its substrate, to directly measure the effect of a compound on the target's activity.[15] They are highly amenable to automation and miniaturization, making them ideal for primary HTS.[15] Common biochemical assays for kinase inhibitors, a frequent target for pyrazole compounds, include fluorescence-based methods like TR-FRET and luminescence-based assays that quantify ATP consumption or ADP production.[16][17][18]
-
Cell-Based Assays: These assays are conducted in a more physiologically relevant environment, using living cells to assess a compound's effect on a specific cellular process or signaling pathway.[19][20] They offer the advantage of simultaneously evaluating compound permeability and potential cytotoxicity.[14] However, they can be more complex to develop and may require more intricate secondary screens to deconvolute the mechanism of action.[14]
Key Assay Parameters and Quality Control
A critical aspect of assay development is the establishment of robust quality control metrics. The Z'-factor is a widely accepted statistical parameter for quantifying the quality of an HTS assay.[21][22] It takes into account both the dynamic range of the assay signal and the data variation associated with the positive and negative controls.
Z'-Factor Calculation:
The Z'-factor is calculated using the following formula:
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p is the mean of the positive control.
-
σ_p is the standard deviation of the positive control.
-
μ_n is the mean of the negative control.
-
σ_n is the standard deviation of the negative control.
| Z'-Factor Value | Assay Quality Interpretation |
| > 0.5 | Excellent assay, suitable for HTS.[23][24] |
| 0 to 0.5 | Marginal assay, may require optimization.[23][24] |
| < 0 | Poor assay, not suitable for HTS.[23][24] |
A Z'-factor consistently above 0.5 indicates a robust assay with a clear separation between the signals of the positive and negative controls, making it reliable for identifying true hits.[23][24]
II. The High-Throughput Screening Workflow: From Library to Hits
The HTS process is a systematic workflow designed to rapidly screen large compound libraries.[12] The following diagram illustrates a typical HTS workflow for identifying inhibitors from a pyrazole-based compound library.
Caption: A generalized workflow for a high-throughput screening campaign of a pyrazole-based compound library.
III. Protocol: Biochemical Kinase Inhibition Assay
This protocol provides a generalized framework for a biochemical kinase inhibition assay using a luminescence-based readout that measures ATP consumption. This type of assay is well-suited for screening pyrazole libraries against kinase targets.[17][18]
Materials:
-
Purified kinase
-
Kinase substrate (peptide or protein)
-
ATP (at or near the Km concentration for the kinase)
-
Assay buffer (containing MgCl2 and other necessary cofactors)
-
Kinase detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Pyrazole compound library (typically dissolved in DMSO)
-
Positive control (a known inhibitor of the kinase, e.g., staurosporine)
-
Negative control (DMSO vehicle)
-
White, opaque 384-well microplates
Protocol:
-
Reagent Preparation: Prepare all reagents in the assay buffer to their final desired concentrations.
-
Compound Dispensing: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each pyrazole compound from the library plate into the corresponding wells of the assay plate. Also, dispense the positive and negative controls into their designated wells.
-
Enzyme Addition: Add the purified kinase to all wells of the assay plate, except for the "no enzyme" control wells.
-
Pre-incubation: Briefly centrifuge the plate and pre-incubate the compounds with the enzyme for a defined period (e.g., 15-30 minutes) at room temperature. This step allows for the compounds to bind to the enzyme before the reaction is initiated.
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP mixture to all wells.
-
Reaction Incubation: Incubate the reaction for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). The incubation time should be within the linear range of the reaction.
-
Reaction Termination and Signal Detection: Stop the kinase reaction and detect the remaining ATP by adding the kinase detection reagent according to the manufacturer's instructions. This typically involves a two-step addition with incubation periods.
-
Data Acquisition: Read the luminescence signal using a plate reader.
IV. Data Analysis and Hit Identification
Following data acquisition, the raw data must be processed and analyzed to identify potential "hits."[25][26]
-
Data Normalization: The raw data is typically normalized to the signals of the positive and negative controls on each plate. The percent inhibition for each compound is calculated as follows:
% Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
Hit Selection: A hit is defined as a compound that exhibits a certain level of activity, typically a predefined percent inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
-
Data Visualization and Clustering: Visualizing the screening data can help identify trends and potential artifacts. Clustering hits based on their chemical structures can reveal structure-activity relationships (SAR) and prioritize compound series for further investigation.[27]
V. Post-HTS Hit Validation: From Hits to Leads
A significant portion of initial HTS hits can be false positives.[18] Therefore, a rigorous hit validation process is essential to confirm the activity of the selected compounds and eliminate artifacts.[27]
A. Hit Confirmation and Potency Determination:
The first step in hit validation is to re-test the primary hits, often from a freshly sourced powder sample, to confirm their activity. Confirmed hits are then subjected to dose-response analysis to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).
B. Orthogonal Assays:
Orthogonal assays employ different detection technologies or assay principles to confirm the activity of the hits.[18] This helps to rule out compounds that may interfere with the primary assay format. For example, if the primary screen was a luminescence-based assay, an orthogonal assay could be a fluorescence-based or a direct binding assay.
C. Secondary Assays:
Secondary assays are designed to further characterize the confirmed hits. These may include:
-
Selectivity Profiling: Testing the hits against a panel of related kinases to assess their selectivity.
-
Mechanism of Action Studies: Experiments to determine if the inhibitor is ATP-competitive, non-competitive, or uncompetitive.[27]
-
Cell-Based Assays: Evaluating the activity of the hits in a cellular context to confirm their ability to penetrate cells and engage the target in a more physiological environment.[19]
The following diagram illustrates a representative signaling pathway often targeted by pyrazole-based kinase inhibitors.
References
- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Combinatorial Chemistry & High Throughput Screening [rjpbr.com]
- 10. researchgate.net [researchgate.net]
- 11. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 13. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 16. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. benchchem.com [benchchem.com]
- 19. marinbio.com [marinbio.com]
- 20. lifescienceglobal.com [lifescienceglobal.com]
- 21. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 22. Z-factor - Wikipedia [en.wikipedia.org]
- 23. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 24. assay.dev [assay.dev]
- 25. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 26. researchgate.net [researchgate.net]
- 27. drugtargetreview.com [drugtargetreview.com]
Application Notes & Protocols: A Guide to NMR Characterization of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrazole Scaffolds and the Power of NMR
Pyrazole derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous pharmaceuticals, including well-known drugs like Celecoxib and Viagra.[1] Their diverse biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties, make them a focal point of intensive research.[1][2] The precise structural elucidation of these compounds is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of synthesized libraries. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the unambiguous structural characterization of these heterocyclic systems in solution.[3]
This comprehensive guide provides a detailed experimental protocol for the NMR characterization of pyrazole derivatives. It is designed to move beyond a simple recitation of steps, offering insights into the rationale behind experimental choices and addressing common challenges such as tautomerism and proton exchange, which are frequently encountered with this class of compounds.
Part 1: Foundational Protocols for Pyrazole Characterization
A systematic approach employing a suite of standard 1D and 2D NMR experiments is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals in a pyrazole derivative.
Sample Preparation: The First Step to Quality Data
The quality of NMR data is intrinsically linked to meticulous sample preparation.
Protocol 1: Standard Sample Preparation
-
Analyte Purity: Ensure the pyrazole derivative is of high purity. Impurities can complicate spectral analysis.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample.
-
Common Choices: Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD) are standard choices.
-
Expert Insight: For N-H pyrazoles, the choice of solvent is critical. Aprotic solvents like CDCl₃ or DMSO-d₆ are preferred to observe the N-H proton signal. In protic solvents like CD₃OD or D₂O, this proton will rapidly exchange with the solvent's deuterium, rendering it invisible in the ¹H NMR spectrum.[4]
-
-
Concentration: Prepare a sample concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent. This concentration is generally sufficient for standard ¹H and ¹³C experiments on modern NMR spectrometers.
-
Solubilization: Ensure the sample is completely dissolved. Gentle vortexing or sonication can aid dissolution.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
The Standard Suite of NMR Experiments
A logical workflow ensures that all necessary structural information is acquired efficiently.
Figure 1: Standard NMR workflow for pyrazole derivative characterization.
Protocol 2: Acquiring a Standard NMR Dataset
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. This provides information on the number of different proton environments, their chemical shifts, signal integrations (relative number of protons), and coupling patterns (J-coupling).
-
¹³C NMR & DEPT:
-
Acquire a broadband proton-decoupled ¹³C spectrum to identify the number of unique carbon signals.
-
Run DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.
-
-
¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds.[5] Cross-peaks in the COSY spectrum connect signals from protons that are scalar coupled, revealing the proton-proton connectivity network within the molecule.[5][6]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[4][7] It is a crucial step for assigning carbon resonances based on their attached, and often already assigned, protons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful tool for elucidating the carbon skeleton of a molecule.[8] It reveals correlations between protons and carbons that are two or three bonds away, allowing for the connection of different molecular fragments and the definitive placement of substituents, especially on a proton-deficient ring like pyrazole.[4][9]
Part 2: Interpreting the Data - A Guide to Pyrazole Chemical Shifts and Couplings
A foundational understanding of typical chemical shift ranges for the pyrazole core is essential for accurate spectral interpretation.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| N-H | 11.0 - 14.0 | - | Often broad and its position is highly dependent on solvent, concentration, and temperature.[10] May not be observed in protic solvents.[4] |
| H-3 | 7.5 - 8.2 | 138 - 155 | The chemical shifts of C3 and C5 are highly sensitive to the tautomeric form and substituents.[11][12] |
| H-4 | 6.2 - 6.8 | 100 - 115 | Typically the most upfield of the pyrazole ring protons. |
| H-5 | 7.5 - 8.2 | 128 - 145 | The chemical shifts of C3 and C5 are highly sensitive to the tautomeric form and substituents.[11][12] |
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Unsubstituted Pyrazole Ring. Values are approximate and can vary significantly with substitution and solvent.
Key Coupling Constants:
-
³J(H3, H4) ≈ 1.5 - 2.5 Hz
-
³J(H4, H5) ≈ 2.0 - 3.0 Hz
-
⁴J(H3, H5) ≈ 0.5 - 1.0 Hz
These small coupling constants are characteristic of the pyrazole ring.
Part 3: Addressing Key Challenges in Pyrazole NMR
The unique electronic structure of pyrazoles presents specific challenges that require advanced techniques and careful interpretation.
Annular Tautomerism: A Common Phenomenon
For N-unsubstituted pyrazoles with different substituents at the 3 and 5 positions, annular tautomerism is a common occurrence. This involves the rapid exchange of the N-H proton between the N1 and N2 positions.
Figure 2: Annular tautomerism in a 3(5)-substituted pyrazole. Note: Images are illustrative placeholders.
If this exchange is fast on the NMR timescale, the signals for the C3 and C5 positions (and their attached protons, if any) will appear as averaged, often broadened, signals.[4]
Protocol 3: Investigating Tautomerism with Low-Temperature NMR
-
Solvent Choice: Select a deuterated solvent with a low freezing point, such as dichloromethane-d₂ (CD₂Cl₂), toluene-d₈, or tetrahydrofuran-d₈ (THF-d₈).[4]
-
Room Temperature Spectrum: Acquire a standard ¹H or ¹³C NMR spectrum at ambient temperature (e.g., 298 K) to establish a baseline.
-
Incremental Cooling: Gradually lower the NMR probe temperature in steps of 10-20 K.
-
Equilibration: Allow the sample to thermally equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.[4]
-
Data Acquisition: Record spectra at each temperature until the single, averaged signals for the C3/C5 positions resolve into two distinct sets of signals, one for each tautomer.[4][13] The integration of these signals can then be used to determine the tautomeric equilibrium constant (KT).
The Elusive N-H Proton
The N-H proton signal in ¹H NMR spectra can be broad or even completely absent. This is due to two main factors:
-
Chemical Exchange: The N-H proton can exchange with other pyrazole molecules or with trace amounts of water in the solvent. This rapid exchange leads to signal broadening.[4]
-
Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment, which can induce efficient relaxation of the attached proton, causing the signal to broaden significantly.[10]
Troubleshooting Tips:
-
Use Dry Solvent: Meticulously dry the NMR solvent and glassware to minimize exchange with water.
-
Vary Concentration: The rate of intermolecular proton exchange can be concentration-dependent. Acquiring spectra at different concentrations may help sharpen the signal.
-
¹⁵N NMR: For definitive analysis, if isotopically labeled material is available, ¹⁵N NMR can be employed. Direct observation of ¹H-¹⁵N coupling in an HMBC-style experiment provides unambiguous evidence of the proton's location and the tautomeric state.[4]
Definitive Assignment with Advanced 2D NMR
While HMBC is the workhorse for skeletal elucidation, other advanced techniques can provide even deeper insights, particularly for complex or ambiguous cases.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other (< 5 Å), regardless of whether they are J-coupled.[4] This is invaluable for determining the relative stereochemistry and confirming the spatial proximity of substituents to specific ring protons.[14]
-
1,1-ADEQUATE: For particularly challenging structures with many quaternary carbons, the 1,1-ADEQUATE experiment can be used to observe direct one-bond ¹³C-¹³C correlations, providing a definitive map of the carbon skeleton.[15]
Conclusion
The structural characterization of pyrazole derivatives by NMR spectroscopy is a systematic process that relies on a combination of 1D and 2D experiments. A thorough understanding of the principles behind each technique, coupled with an awareness of the specific challenges posed by the pyrazole ring system—namely tautomerism and proton exchange—is crucial for accurate and unambiguous structure elucidation. By following the detailed protocols and expert insights provided in this guide, researchers, scientists, and drug development professionals can confidently characterize their novel pyrazole compounds, accelerating the pace of discovery.
References
- 1. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 2. jetir.org [jetir.org]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. fiveable.me [fiveable.me]
- 8. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application of Pyrazole Derivatives as Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals
Introduction: The Pivotal Role of Kinases and the Privileged Pyrazole Scaffold
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of a vast array of cellular processes, including signal transduction, metabolism, cell cycle progression, and apoptosis.[1][2] Consequently, dysregulation of kinase activity is a hallmark of numerous human diseases, most notably cancer, but also inflammatory and neurodegenerative disorders.[1][3] This has rendered kinases one of the most important classes of drug targets in modern medicine.[4][5]
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[6][7] Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, make it an ideal framework for the design of potent and selective kinase inhibitors.[8] Pyrazole derivatives have demonstrated remarkable success in targeting a wide range of kinases, including Akt, Aurora kinases, mitogen-activated protein (MAP) kinases, B-raf, Janus kinases (JAKs), and epidermal growth factor receptor (EGFR).[2] This guide provides an in-depth exploration of the application of pyrazole derivatives as kinase inhibitors, complete with detailed experimental protocols and insights into their mechanism of action.
Mechanism of Action: Targeting the ATP-Binding Site
The vast majority of pyrazole-based kinase inhibitors are classified as Type I inhibitors, meaning they competitively bind to the ATP-binding pocket of the kinase in its active conformation. The pyrazole core often serves as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase's hinge region, a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain. This interaction mimics the binding of the adenine ring of ATP, effectively blocking the enzyme's ability to transfer a phosphate group to its substrate.
The substituents on the pyrazole ring are crucial for determining the inhibitor's potency and selectivity.[9] These side chains extend into different pockets within the ATP-binding site, allowing for fine-tuning of the inhibitor's interactions with specific amino acid residues. This structure-activity relationship (SAR) is a key focus of medicinal chemistry efforts to develop highly selective inhibitors that minimize off-target effects.[10][11]
Illustrative Signaling Pathway: The PI3K/Akt/mTOR Cascade
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival that is frequently hyperactivated in cancer.[12] Pyrazole-based inhibitors have been successfully developed to target key kinases within this pathway, such as Akt.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of a pyrazole-based agent.
Experimental Protocols: From Synthesis to Cellular Evaluation
A systematic workflow is essential for the discovery and characterization of novel pyrazole-based kinase inhibitors. This section provides detailed, field-proven protocols for the synthesis of a representative pyrazole derivative and its subsequent evaluation in biochemical and cell-based assays.
Protocol 1: Synthesis of a Representative Pyrazole-Based Inhibitor
This protocol describes the synthesis of a generic pyrazole-amine derivative via reductive amination, a versatile and widely used method in medicinal chemistry.[12]
Materials:
-
1-substituted-1H-pyrazole-4-carbaldehyde (e.g., 1-isopropyl-1H-pyrazole-4-carbaldehyde)
-
Primary or secondary amine of choice
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve the 1-substituted-1H-pyrazole-4-carbaldehyde (1.0 equivalent) and the selected amine (1.1 equivalents) in DCM.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in portions.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, to yield the pure pyrazole-amine derivative.[12]
Caption: General workflow for the synthesis of pyrazole-amine derivatives via reductive amination.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase by quantifying the amount of ADP produced.[2][13]
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate
-
ATP
-
Test pyrazole compounds (dissolved in DMSO)
-
Positive control inhibitor (known inhibitor of the target kinase)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test pyrazole compounds in DMSO.
-
Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[2]
-
Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.
-
Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[2]
-
Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Kₘ value for the specific kinase.[2]
-
Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[2]
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.[2]
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[2]
Protocol 3: Cell Viability and IC₅₀ Determination (MTT Assay)
This colorimetric assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[12][14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test pyrazole compounds (dissolved in DMSO)
-
Positive control (e.g., a known cytotoxic drug)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized pyrazole compounds in the complete growth medium.[12]
-
After 24 hours, replace the medium with the medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control.[12]
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[12]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Protocol 4: Western Blot Analysis of Target Phosphorylation
This protocol is used to determine if the pyrazole inhibitor affects the phosphorylation of the target kinase or its downstream substrates within the cell, providing evidence of target engagement.[2][14]
Materials:
-
Cancer cell line
-
Test pyrazole inhibitor
-
Vehicle control (DMSO)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the pyrazole inhibitor at various concentrations (e.g., 0.5x, 1x, and 5x the IC₅₀) for a predetermined time. Include a vehicle control.[14]
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.[14]
-
Lyse the cells with lysis buffer and collect the protein extracts.
-
Determine the protein concentration of each lysate using a protein assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the ECL substrate and capture the signal using an imaging system.[2]
-
Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein like GAPDH or β-actin.[2]
Caption: General workflow for the preliminary screening of pyrazole-based kinase inhibitors.
Data Presentation: Summarizing Inhibitory Activity
Quantitative data from these assays should be organized in a clear and concise manner to facilitate structure-activity relationship (SAR) analysis and the prioritization of lead compounds.
Table 1: In Vitro Inhibitory Activity of Pyrazole Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Afuresertib | Akt1 | 0.08 (Kᵢ)[2] |
| Compound 6 | Aurora A | 160[2] |
| Compound 17 | Chk2 | 17.9[2] |
| SR-3576 | JNK3 | 7[15] |
| SR-3737 | JNK3 | 12[15] |
| SR-3737 | p38 | 3[15] |
Table 2: Cellular Activity of Pyrazole Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) |
| Afuresertib | HCT116 (colon) | 0.95[2] |
| Compound 24 | HepG2 (liver) | 0.05[1] |
| Compound 25 | HCT116 (colon) | 0.035[1] |
| AT9283 | HCT116 (colon) | Growth Inhibition |
Conclusion and Future Prospects
The pyrazole scaffold continues to be a highly valuable framework in the design of novel kinase inhibitors.[1][6] The synthetic accessibility and versatile nature of pyrazole derivatives allow for the generation of large and diverse chemical libraries for screening against a wide range of kinase targets.[7] The protocols and workflows detailed in this guide provide a robust foundation for researchers in the early stages of drug discovery to synthesize, evaluate, and optimize pyrazole-based kinase inhibitors. Future advancements in our understanding of kinase biology, coupled with innovative medicinal chemistry strategies, will undoubtedly lead to the development of the next generation of pyrazole-containing therapeutics for a multitude of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 4. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of N-Acetyl Pyrazole Derivatives: A Detailed Guide for Researchers
This document provides an in-depth guide for researchers, scientists, and professionals in drug development on the prevalent and effective techniques for synthesizing N-acetyl pyrazole derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. This guide moves beyond simple procedural lists to offer a comprehensive understanding of the chemical principles and practical considerations that underpin successful synthesis.
Introduction: The Significance of the N-Acetyl Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. The N-acetylation of the pyrazole ring often enhances the biological activity and pharmacokinetic properties of the parent molecule. The N-acetyl group can influence the molecule's polarity, solubility, and ability to interact with biological targets. Consequently, the development of efficient and versatile methods for the synthesis of N-acetyl pyrazole derivatives is a key focus in medicinal chemistry and drug discovery.
This guide will explore two primary and robust synthetic strategies: the cyclocondensation of chalcones with hydrazine hydrate in an acetylating medium, and the classic Knorr pyrazole synthesis adapted for N-acetylation.
Method 1: Cyclocondensation of Chalcones with Hydrazine Hydrate
This is a widely employed one-pot method for synthesizing N-acetylated pyrazolines (4,5-dihydro-1H-pyrazoles), which can be subsequently aromatized to pyrazoles if desired. The reaction leverages α,β-unsaturated ketones, known as chalcones, as versatile starting materials.
Mechanistic Rationale
The reaction proceeds through a sequence of nucleophilic addition, cyclization, and acetylation. Glacial acetic acid is a common choice as it serves a dual role: it acts as a catalyst for the initial cyclization and as the acetylating agent for the pyrazoline intermediate.[1]
The causality behind the experimental choices is as follows:
-
Chalcone as the Substrate: The α,β-unsaturated carbonyl system in chalcones provides two electrophilic centers: the carbonyl carbon and the β-carbon. This makes them ideal substrates for reactions with dinucleophiles like hydrazine.
-
Hydrazine Hydrate as the Nitrogen Source: Hydrazine hydrate is a potent dinucleophile that readily reacts with the chalcone to form the pyrazoline ring.
-
Acetic Acid as Catalyst and Acetylating Agent: The acidic nature of glacial acetic acid protonates the carbonyl oxygen of the chalcone, activating it for nucleophilic attack by hydrazine. Subsequently, it acts as the acetyl source for the N-acetylation of the newly formed pyrazoline ring.[2] The use of acetic acid as the solvent and acetylating agent simplifies the procedure, making it a one-pot synthesis.[3]
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the cyclization and acetylation steps, typically leading to higher yields and shorter reaction times.[2]
Experimental Workflow Diagram
Caption: Two-stage synthesis of N-acetyl pyrazolines.
Detailed Protocol: Synthesis of 1-(3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one
This protocol is adapted from a study by Haro et al. (2019) and provides a concrete example of the synthesis of an N-acetyl pyrazoline derivative from a chalcone precursor.[4]
Materials:
-
(E)-1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (Chalcone A)
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Glacial acetic acid (CH₃COOH)
-
Ethanol (for recrystallization)
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter flask
-
Beakers and graduated cylinders
-
Melting point apparatus
-
TLC plates and chamber
Procedure:
-
Preparation of Acetyl Hydrazine (in situ): In a round-bottom flask, combine hydrazine hydrate (0.2 mL, 4 mmol) and glacial acetic acid (15 mL). Heat the mixture under reflux for 4 hours. This step generates acetyl hydrazine in situ, which will then react with the chalcone.[4]
-
Reaction with Chalcone: To the hot solution of acetyl hydrazine, add Chalcone A (3.02 g, 10 mmol). Continue heating the mixture under reflux for an additional 5 hours.[4]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).
-
Work-up and Isolation: After the reaction is complete, pour the mixture into a beaker containing ice-cold water and leave it overnight.[4]
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any residual acetic acid and other water-soluble impurities.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure N-acetyl pyrazoline derivative.[4]
-
Characterization: Dry the purified product and characterize it by determining its melting point and using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR.
Quantitative Data Summary
The following table summarizes the yields for the synthesis of various N-acetyl pyrazoline derivatives using the chalcone-hydrazine method.
| Chalcone Precursor | N-Acetyl Pyrazoline Product | Yield (%) | Reference |
| (E)-1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | 1-(3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one | 97.28 | [4] |
| (E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | 1-(5-(3,4-dimethoxyphenyl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one | 88.28 | [4] |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | 1-(5-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one | 93.14 | [4] |
| 3-(4-(3-(4-substituted phenyl) acrolyl) phenyl) 2-phenyl quinazoline (4H)-one | N-acetylpyrazoline derivative of the corresponding quinazoline-chalcone | Not specified | [2] |
Method 2: The Knorr Pyrazole Synthesis for N-Acyl Pyrazoles
The Knorr pyrazole synthesis, first reported in 1883, is a fundamental and versatile method for preparing pyrazole derivatives.[5] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. By using a carbohydrazide instead of hydrazine hydrate, N-acyl pyrazoles can be synthesized directly.
Mechanistic Rationale
The Knorr synthesis is typically acid-catalyzed.[6] The mechanism involves the following key steps:
-
Condensation: The reaction begins with the condensation of the carbohydrazide with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.
-
Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone then attacks the second carbonyl group in an intramolecular fashion.
-
Dehydration: The resulting cyclic intermediate undergoes dehydration to form the stable, aromatic pyrazole ring.
Key Considerations for Regioselectivity: When an unsymmetrical 1,3-dicarbonyl compound is used, the initial nucleophilic attack can occur at either of the two different carbonyl carbons, potentially leading to a mixture of regioisomers. The outcome is influenced by the steric and electronic properties of the substituents on both reactants and the reaction conditions, such as pH.[5]
Knorr Pyrazole Synthesis Workflow
Caption: General workflow for the Knorr N-acyl pyrazole synthesis.
Detailed Protocol: General Procedure for Knorr Pyrazole Synthesis
The following is a generalized protocol that can be adapted for the synthesis of various N-acyl pyrazole derivatives.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Carbohydrazide derivative (e.g., benzoyl hydrazide)
-
Solvent (e.g., ethanol, 1-propanol)
-
Acid catalyst (e.g., glacial acetic acid, sulfuric acid)
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter flask
-
Beakers and graduated cylinders
-
TLC plates and chamber
Procedure:
-
Reactant Mixture: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent like ethanol or 1-propanol.
-
Addition of Hydrazide: Add the carbohydrazide derivative (1 equivalent) to the solution.
-
Catalyst Addition: Add a catalytic amount of a suitable acid, such as a few drops of glacial acetic acid or sulfuric acid.[7]
-
Heating: Heat the reaction mixture to reflux with stirring for a period of 1-4 hours. The reaction temperature is typically around 100°C.[7]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the crude product.[7]
-
Filtration and Washing: Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Purify the crude N-acyl pyrazole by recrystallization from a suitable solvent (e.g., ethanol).
Troubleshooting and Optimization
-
Low Yields: If the yield is low, consider increasing the reaction time or temperature. The choice of solvent can also significantly impact the reaction outcome. For the Knorr synthesis, ensure the acid catalyst is active.
-
Impure Product: Impurities can often be removed by recrystallization. If recrystallization is ineffective, column chromatography may be necessary. In the chalcone method, unreacted chalcone can sometimes be a persistent impurity; ensuring a slight excess of hydrazine hydrate and sufficient reaction time can mitigate this.
-
Formation of Regioisomers: In the Knorr synthesis with unsymmetrical dicarbonyls, the formation of regioisomers can be a challenge. Modifying the reaction conditions (pH, temperature, solvent) can sometimes favor the formation of one isomer. Characterization by NMR spectroscopy is crucial to identify the isomeric ratio.
Safety Precautions
-
Hydrazine hydrate is toxic and a suspected carcinogen. Handle it with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
-
Acetic anhydride is corrosive and a lachrymator. It should also be handled in a fume hood with appropriate PPE.
-
Organic solvents such as ethanol and propanol are flammable. Keep them away from ignition sources.
Conclusion
The synthesis of N-acetyl pyrazole derivatives is a vital area of research with significant implications for drug discovery. The two primary methods detailed in this guide, the cyclocondensation of chalcones and the Knorr pyrazole synthesis, offer robust and versatile routes to these valuable compounds. By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can efficiently synthesize a diverse range of N-acetyl pyrazole derivatives for further investigation. The protocols provided herein serve as a solid foundation for practical application and can be optimized to suit specific substrates and research objectives.
References
Application Notes and Protocols for Evaluating the Antiproliferative Effects of 5-Amino Pyrazoles
Abstract
The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2][3] Notably, this class of compounds has yielded potent inhibitors of various protein kinases, such as Cyclin-Dependent Kinases (CDKs), Src, and B-Raf, which are critical regulators of cell cycle progression and signaling pathways often dysregulated in cancer.[4][5][6][7][8] This has positioned 5-aminopyrazoles as promising candidates for the development of novel anticancer therapeutics.[1][9][10][11][12] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to rigorously evaluate the antiproliferative effects of novel 5-aminopyrazole derivatives. The protocols herein are designed as a self-validating system, moving from broad screening to detailed mechanistic studies, to build a complete profile of a compound's activity.
Introduction: The Rationale for a Multi-Assay Approach
Evaluating a potential antiproliferative agent requires more than a single data point. A short-term viability assay may indicate cytotoxicity but fails to distinguish between cell death (cytotoxic effect) and the cessation of division (cytostatic effect).[13][14] Furthermore, it provides no insight into the long-term fate of the cells or the underlying mechanism of action.
Therefore, a tiered approach is essential for a robust evaluation:
-
Tier 1: Primary Screening: Rapidly determine the effective concentration range using a high-throughput cell viability assay.
-
Tier 2: Confirmation of Antiproliferative Activity: Assess the compound's impact on long-term cell survival and clonogenic potential.
-
Tier 3: Mechanistic Investigation: Elucidate the biological mechanism, such as cell cycle arrest or induction of apoptosis, through which the compound exerts its effects.
This guide provides detailed, step-by-step protocols for key assays in each tier, explaining the causality behind experimental choices to ensure data integrity and reproducibility.
General Materials and Cell Culture
Essential Materials & Equipment
-
Humidified CO₂ incubator (37°C, 5% CO₂)
-
Biosafety cabinet (Class II)
-
Inverted microscope
-
Centrifuge
-
Microplate reader (absorbance and fluorescence capabilities)
-
Flow cytometer
-
Western blotting equipment (electrophoresis and transfer systems)
-
qPCR thermal cycler
-
Standard laboratory glassware and plasticware (serological pipettes, centrifuge tubes, microplates, etc.)
Cell Lines and Culture Conditions
The choice of cell lines is critical and should be guided by the therapeutic target. A panel of cell lines is recommended, including those known to be sensitive to inhibitors of the putative target kinase.
-
Example Cancer Cell Lines:
-
Non-Malignant Control:
-
MRC-5 (Human lung fibroblast) to assess selectivity and general cytotoxicity.[15]
-
Culture Medium: Use the recommended medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Compound Preparation
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of the 5-aminopyrazole compound in sterile DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
On the day of the experiment, thaw an aliquot and prepare serial dilutions in the complete cell culture medium. The final DMSO concentration in the culture should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced toxicity.
Tier 1: Primary Screening for Bioactivity
This initial step aims to determine the half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that reduces cell viability by 50%. The MTT assay is a robust, colorimetric method for this purpose.[15]
Protocol: MTT Cell Viability Assay
Principle: Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan is proportional to the number of viable cells.[15]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare 2x concentrated serial dilutions of the 5-aminopyrazole compound. Remove the old medium and add 100 µL of fresh medium containing the compound dilutions. Include "vehicle control" (medium with DMSO) and "no-cell" (medium only) wells.
-
Incubation: Incubate the plate for 48-72 hours. This duration is typically sufficient to observe effects on proliferation.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC₅₀ value.
Visualization: MTT Assay Workflow
Caption: Workflow for determining compound IC₅₀ using the MTT cell viability assay.
Tier 2: Assessing Long-Term Antiproliferative Effects
A compound may inhibit metabolic activity without killing the cell or preventing its long-term ability to divide. The colony formation assay is the gold standard for assessing the long-term reproductive viability of cells after treatment.[16][17]
Protocol: Colony Formation (Clonogenic) Assay
Principle: This assay measures the ability of a single cell to undergo enough divisions to form a visible colony (defined as ≥50 cells).[16] It provides a measure of cell reproductive death after treatment.
Step-by-Step Methodology:
-
Cell Seeding: Prepare a single-cell suspension. Seed a low number of cells (e.g., 200-1000 cells/well) into 6-well plates. The exact number must be optimized for each cell line to ensure discrete colonies form in the control group.
-
Treatment: Allow cells to attach for 24 hours, then treat with the 5-aminopyrazole compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for a defined period (e.g., 24-72 hours).
-
Recovery: After the treatment period, remove the compound-containing medium, wash the cells gently with PBS, and add fresh, complete medium.
-
Incubation: Incubate the plates for 7-14 days, or until visible colonies form in the control wells. Change the medium every 2-3 days.
-
Fixing and Staining:
-
Gently wash the wells with PBS.
-
Fix the colonies by adding 1 mL of a methanol:acetic acid solution (3:1) for 5 minutes.
-
Remove the fixative and add 1 mL of 0.5% crystal violet staining solution for 20 minutes at room temperature.[18]
-
Wash away excess stain with tap water and allow the plates to air dry.
-
-
Colony Counting: Count the number of colonies (≥50 cells) in each well.
Data Analysis:
-
Plating Efficiency (PE): PE = (Number of colonies in control / Number of cells seeded) * 100
-
Surviving Fraction (SF): SF = (Number of colonies in treated well) / (Number of cells seeded * (PE / 100))
-
Plot the Surviving Fraction against the compound concentration.
Visualization: Clonogenic Assay Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives [ouci.dntb.gov.ua]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Src-selective kinase inhibitor PP1 also inhibits Kit and Bcr-Abl tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Cancer Activity of a 5-Aminopyrazole Derivative Lead Compound (BC-7) and Potential Synergistic Cytotoxicity with Cisplatin against Human Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. Cell viability assays | Abcam [abcam.com]
- 15. mdpi.com [mdpi.com]
- 16. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 17. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. artscimedia.case.edu [artscimedia.case.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of pyrazole derivatives. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of your experiments and achieve optimal results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries related to pyrazole synthesis, providing concise answers and foundational knowledge.
Q1: What are the most common starting materials for pyrazole synthesis?
The synthesis of pyrazoles typically involves the condensation reaction between a compound containing a hydrazine or substituted hydrazine moiety and a 1,3-dicarbonyl compound or its equivalent.[1][2] Other common precursors include α,β-unsaturated aldehydes and ketones, as well as acetylenic ketones.[3][4] The choice of starting materials is crucial as it directly influences the substitution pattern of the final pyrazole ring.
Q2: How do I choose the right catalyst for my pyrazole synthesis?
The selection of a catalyst is critical for both reaction efficiency and regioselectivity. Here's a breakdown of common choices:
-
Acid Catalysts: Protic acids like acetic acid and mineral acids are frequently used in the classical Knorr pyrazole synthesis to facilitate imine formation.[1][2][5]
-
Lewis Acid Catalysts: Lewis acids such as nano-ZnO, lithium perchlorate, and various metal triflates (e.g., copper triflate) can enhance reaction rates and yields, often under milder conditions.[4][6]
-
Transition Metal Catalysts: Catalysts based on silver, copper, and palladium have been employed for specific pyrazole syntheses, including those involving α,β-alkynic hydrazones and trifluoromethylated precursors.[7][8]
-
Solvent as Catalyst: In some cases, the solvent itself can act as a promoter. For instance, aprotic dipolar solvents like DMF or NMP have been shown to give better results than polar protic solvents in certain cyclocondensation reactions.[6]
Q3: What factors influence the regioselectivity of the reaction?
Regioselectivity, the preferential formation of one constitutional isomer over another, is a significant challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds. Key influencing factors include:
-
Steric Hindrance: Bulky substituents on either the hydrazine or the dicarbonyl compound can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.
-
Electronic Effects: The electronic nature of the substituents on the starting materials plays a crucial role. Electron-withdrawing groups can make a carbonyl carbon more electrophilic and thus more susceptible to attack.
-
Reaction Conditions: Temperature, solvent, and the choice of catalyst can all impact the regiochemical outcome. For example, a temperature-controlled approach has been developed for the divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles.[8]
Q4: How can I improve the yield of my pyrazole synthesis?
Low yields are a common frustration. Consider these optimization strategies:
-
Purity of Reagents: Ensure the purity of your starting materials and solvents, as impurities can lead to side reactions and lower yields.
-
Stoichiometry: Carefully control the molar ratios of your reactants.
-
Temperature and Reaction Time: Systematically optimize the reaction temperature and duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential.[9] Increasing the reaction temperature can sometimes improve yields, but exceeding the optimal temperature may lead to decomposition and lower yields.[7]
-
Catalyst Screening: Experiment with different catalysts and catalyst loadings to find the most effective system for your specific substrates.
Q5: What are the best practices for purifying pyrazole compounds?
Effective purification is crucial for obtaining a high-purity final product. Common techniques include:
-
Recrystallization: This is a widely used method for purifying solid pyrazole derivatives. The choice of solvent is critical and often requires screening.[10] Common solvents include ethanol, methanol, and ethyl acetate.[11][12] Mixed solvent systems, such as ethanol/water, can also be effective.[10]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful tool. Deactivating the silica gel with triethylamine or ammonia can be necessary for basic pyrazole compounds to prevent product loss on the column.[11]
-
Acid-Base Extraction: The basic nature of the pyrazole ring allows for purification by acid-base extraction, which can be a simple and effective way to remove non-basic impurities.
-
Formation of Acid Addition Salts: Pyrazoles can be converted into their acid addition salts, which can then be crystallized and purified. The free pyrazole can be regenerated by treatment with a base.[13][14]
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during your pyrazole synthesis experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive catalyst or no catalyst used when required.[4] | Confirm catalyst activity. For reactions like the Knorr synthesis, ensure the presence of a catalytic amount of acid.[5] |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.[7] | |
| Impure or degraded starting materials. | Verify the purity of your hydrazine and dicarbonyl compounds. Hydrazine derivatives can be unstable; use freshly opened or properly stored reagents. | |
| Formation of a Mixture of Regioisomers | Use of an unsymmetrical 1,3-dicarbonyl compound. | Modify the substituents on the dicarbonyl compound to introduce significant steric or electronic differences between the two carbonyl groups. |
| Non-optimized reaction conditions. | Systematically screen different solvents, catalysts, and temperatures to favor the formation of the desired isomer.[6][8] | |
| Incomplete Reaction | Insufficient reaction time. | Monitor the reaction by TLC until the starting materials are consumed. |
| Catalyst deactivation. | If using a heterogeneous catalyst, consider catalyst poisoning and the need for regeneration or a fresh batch. | |
| Product Decomposition | Excessive reaction temperature. | Reduce the reaction temperature. If the reaction requires high temperatures, consider using a higher-boiling solvent to maintain a more controlled reflux. |
| Presence of strong acids or bases leading to ring opening. | Use milder reaction conditions. If a strong acid or base is required, carefully control the stoichiometry and reaction time. Deprotonation at C3 in the presence of a strong base can lead to ring opening.[3] | |
| Difficulty in Product Isolation/Purification | Product is an oil or low-melting solid. | Attempt to form a crystalline salt by treating the pyrazole with an appropriate acid.[13][14] |
| Product is highly soluble in the work-up solvent. | Use a different, less polar solvent for extraction. Ensure the aqueous layer is saturated with salt to decrease the solubility of the organic product. | |
| Product co-elutes with impurities during column chromatography. | Try a different solvent system (eluent) or consider using a different stationary phase, such as deactivated silica or alumina.[11] |
Section 3: Experimental Protocols & Methodologies
This section provides detailed, step-by-step procedures for common pyrazole synthesis and purification methods.
Protocol 1: Acetic Acid-Catalyzed Knorr Pyrazole Synthesis (Homogeneous Catalysis)
This classic method is widely used for the synthesis of a variety of pyrazole derivatives.[9]
Procedure:
-
To a solution of a 1,3-dicarbonyl compound (1 mmol) in ethanol (10 mL), add hydrazine hydrate or a substituted hydrazine (1 mmol).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reflux the reaction mixture for a specified time (typically 1-4 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and collect the precipitated solid by filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.[9]
Protocol 2: Recrystallization for Pyrazole Purification
This is a standard method for purifying crude pyrazole products.[10]
Procedure:
-
Solvent Selection: Choose a solvent in which the pyrazole is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices include ethanol, methanol, isopropanol, and ethyl acetate.[10][11]
-
Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. Add more solvent dropwise if necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Cooling: Allow the clear filtrate to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath.
-
Crystal Collection: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
Section 4: Visualizing Reaction Mechanisms and Workflows
Visual aids can be invaluable for understanding complex chemical processes. The following diagrams, rendered using Graphviz, illustrate key concepts in pyrazole synthesis.
Knorr Pyrazole Synthesis Mechanism
This diagram outlines the step-by-step mechanism of the Knorr pyrazole synthesis, a cornerstone reaction in this field.[1][2]
Caption: Mechanism of the Knorr Pyrazole Synthesis.
General Workflow for Pyrazole Synthesis Optimization
This flowchart provides a logical sequence of steps for systematically optimizing the reaction conditions for a novel pyrazole synthesis.
Caption: Workflow for Pyrazole Synthesis Optimization.
References
- 1. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 2. name-reaction.com [name-reaction.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. mdpi.com [mdpi.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 14. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
improving yield and purity in pyrazole derivative synthesis
Welcome to the Technical Support Center for Pyrazole Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing yield and purity in your experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring each procedure is a self-validating system.
I. Foundational Principles of Pyrazole Synthesis
The Knorr pyrazole synthesis, first described in 1883, remains a cornerstone of heterocyclic chemistry, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] The reaction's efficiency is largely driven by the formation of the stable aromatic pyrazole ring.[2] The general mechanism involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[3]
However, challenges in controlling regioselectivity, minimizing side reactions, and achieving high purity are common. This guide provides a structured approach to troubleshooting these issues.
II. Troubleshooting Guide: Low Yield and Impurities
This section addresses common issues encountered during pyrazole synthesis in a question-and-answer format, providing both explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in pyrazole synthesis can stem from several factors, ranging from suboptimal reaction conditions to impure starting materials. Here’s a systematic approach to diagnosing and resolving the issue:
-
Incomplete Conversion: The reaction may not be reaching completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] If the starting material is still present after the expected reaction time, consider extending the reaction duration or increasing the temperature. For thermally sensitive molecules, microwave-assisted synthesis can significantly reduce reaction times from hours to minutes and improve yields.[5]
-
-
Suboptimal Temperature: The temperature might be either too low for the reaction to proceed efficiently or too high, leading to decomposition of reactants or products.
-
Solution: Experiment with a temperature gradient to find the optimal condition. For many Knorr-type reactions, heating at approximately 100°C is a good starting point.[2]
-
-
Incorrect Solvent: The choice of solvent can dramatically impact reaction rates and yields.
-
Solution: While ethanol is a common solvent, consider alternatives. For instance, in some cases, aprotic dipolar solvents may give better results than polar protic solvents.[6]
-
-
Catalyst Issues: The reaction may require a catalyst, or the catalyst used may be inefficient.
-
Impure Starting Materials: The purity of the 1,3-dicarbonyl compound and, especially, the hydrazine derivative is critical. Hydrazine and its derivatives can decompose over time, leading to side reactions and the formation of colored byproducts.[8]
-
Solution: Use freshly distilled or high-purity reagents. Ensure proper storage of hydrazine derivatives to prevent degradation.
-
Q2: My final product is a mixture of regioisomers. How can I control the regioselectivity of the reaction?
A2: The formation of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[1] The regiochemical outcome is influenced by a delicate balance of steric and electronic factors, as well as reaction conditions.[9]
-
Steric and Electronic Effects: The initial nucleophilic attack of the substituted hydrazine typically occurs at the less sterically hindered and more electrophilic carbonyl carbon.[10]
-
Solution: Analyze your 1,3-dicarbonyl substrate. A bulky substituent will likely direct the initial attack of the hydrazine to the other carbonyl group. Similarly, a strong electron-withdrawing group will increase the electrophilicity of the adjacent carbonyl carbon, making it the preferred site of attack.
-
-
Solvent Choice: The solvent can have a profound impact on regioselectivity.
-
Solution: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in pyrazole formation.[11]
-
-
pH Control: The acidity or basicity of the reaction medium can influence which nitrogen atom of the substituted hydrazine is more nucleophilic and the site of initial attack.[12]
-
Solution: Acidic conditions can protonate the hydrazine, altering its nucleophilicity. Experiment with adding a catalytic amount of acid (e.g., acetic acid) or performing the reaction under neutral or slightly basic conditions to see how it affects the isomer ratio.
-
Data Presentation: Effect of Solvent on Regioselectivity
The following table summarizes the effect of solvent choice on the regioselectivity of the reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine.
| 1,3-Dicarbonyl Substituents (R¹, R²) | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Total Yield (%) | Reference |
| CF₃, Phenyl | Methylhydrazine | Ethanol | 50:50 | 85 | [11] |
| CF₃, Phenyl | Methylhydrazine | TFE | 95:5 | 92 | [11] |
| CF₃, Phenyl | Methylhydrazine | HFIP | >99:1 | 95 | [11] |
| CF₃, Furyl | Methylhydrazine | Ethanol | 60:40 | 88 | [11] |
| CF₃, Furyl | Methylhydrazine | TFE | 98:2 | 94 | [11] |
Q3: My purified product has a persistent yellow or brown color. What is the cause and how can I remove it?
A3: Colored impurities in pyrazole synthesis often arise from the degradation of hydrazine starting materials or oxidation of the product.[8]
-
Solution:
-
High-Purity Starting Materials: Begin with the highest purity hydrazine available to minimize the introduction of colored impurities from the outset.
-
Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution before filtering. The charcoal will adsorb many colored impurities. Be aware that this may slightly reduce your overall yield as some product may also be adsorbed.[13]
-
Inert Atmosphere: If your pyrazole derivative is susceptible to air oxidation, perform the reaction and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon).
-
Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point or when the solution becomes supersaturated at a temperature above the melting point of the solute.[13]
-
Solutions:
-
Add More Solvent: The most common reason is using too little solvent. Add a small amount of additional hot solvent until the oil redissolves, then allow it to cool slowly.
-
Change Solvent System: The chosen solvent may not be appropriate. Try a different solvent or a mixed solvent system. A good starting point for mixed solvents is to dissolve the compound in a "good" solvent (e.g., ethanol) and then add a "poor" solvent (e.g., water) dropwise until turbidity persists, then heat to redissolve and cool slowly.[14]
-
Lower the Crystallization Temperature: If the melting point of your compound is low, you may need to cool the solution to a lower temperature (e.g., in an ice bath or freezer) to induce crystallization.
-
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Regioselective Knorr Pyrazole Synthesis Using a Fluorinated Alcohol
This protocol details a general procedure for the Knorr condensation favoring one regioisomer through the use of HFIP.[11]
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the HFIP under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
-
Protocol 2: Purification of a Pyrazole Derivative by Recrystallization
This protocol provides a general method for the purification of a solid pyrazole derivative.[13][15]
-
Materials:
-
Crude pyrazole derivative
-
Appropriate recrystallization solvent (e.g., ethanol, ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
-
Procedure:
-
Dissolution: Place the crude pyrazole in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. If the solid does not fully dissolve, add small portions of hot solvent until it does.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Air-dry the purified crystals on the filter paper or in a desiccator.
-
IV. Mandatory Visualizations
Diagram 1: Knorr Pyrazole Synthesis Workflow
Caption: A typical experimental workflow for the Knorr pyrazole synthesis.
Diagram 2: Troubleshooting Low Yield
Caption: A decision-making flowchart for troubleshooting low reaction yields.
V. Frequently Asked Questions (FAQs)
-
Q: Can I use hydrazine hydrochloride directly in the reaction?
-
A: Yes, hydrazine salts can be used. However, you may need to add a base (e.g., sodium acetate) to liberate the free hydrazine for the reaction to proceed efficiently.
-
-
Q: What is the difference between a pyrazole and a pyrazoline?
-
A: A pyrazole is an aromatic five-membered heterocycle with two adjacent nitrogen atoms. A pyrazoline is a partially saturated analog of pyrazole. In some syntheses, particularly those starting from α,β-unsaturated ketones, pyrazolines are formed as intermediates and must be oxidized to yield the final pyrazole product.[7]
-
-
Q: Are there greener alternatives for pyrazole synthesis?
-
A: Yes, significant research is focused on green chemistry approaches. This includes using water as a solvent, employing solvent-free conditions, and utilizing microwave irradiation or ultrasound to reduce energy consumption and reaction times.[16]
-
-
Q: How can I confirm the structure and ratio of my regioisomers?
-
A: A combination of spectroscopic techniques is recommended. ¹H and ¹³C NMR are powerful tools for structural elucidation. Nuclear Overhauser Effect (NOE) NMR experiments can be particularly useful for distinguishing between regioisomers. GC-MS is also an excellent technique for separating and quantifying isomers in a mixture.[17]
-
VI. References
-
Benchchem. (2025). Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles. --INVALID-LINK--
-
Benchchem. (2025). Technical Support Center: Purification of Pyrazole Compounds by Recrystallization. --INVALID-LINK--
-
Benchchem. (2025). Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. --INVALID-LINK--
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. --INVALID-LINK--
-
Jetir.Org. (2022). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. --INVALID-LINK--
-
Benchchem. (2025). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters. --INVALID-LINK--
-
Benchchem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. --INVALID-LINK--
-
Benchchem. (2025). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. --INVALID-LINK--
-
National Institutes of Health. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. --INVALID-LINK--
-
ResearchGate. (2023). Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine, aromatic aldehyde 1 and pyridinium salt 272. --INVALID-LINK--
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. --INVALID-LINK--
-
National Institutes of Health. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. --INVALID-LINK--
-
ACS Publications. (2021). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. --INVALID-LINK--
-
Organic Chemistry Portal. (2018). Synthesis of pyrazolines. --INVALID-LINK--
-
Benchchem. (2025). regioselectivity comparison between different substituted hydrazines in pyrazole synthesis. --INVALID-LINK--
-
Organic Chemistry Portal. (2019). Synthesis of pyrazoles. --INVALID-LINK--
-
ResearchGate. (2014). Knorr Pyrazole Synthesis. --INVALID-LINK--
-
Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. --INVALID-LINK--
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. --INVALID-LINK--
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. --INVALID-LINK--
-
Chemistry Stack Exchange. (2018). One-pot synthesis of pyrazole. --INVALID-LINK--
-
RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. --INVALID-LINK--
-
National Institutes of Health. (2012). Synthesis and Crystal Structures of N-Substituted Pyrazolines. --INVALID-LINK--
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. --INVALID-LINK--
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. --INVALID-LINK--
-
National Institutes of Health. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. --INVALID-LINK--
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. --INVALID-LINK--
-
ResearchGate. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. --INVALID-LINK--
-
Indian Academy of Sciences. (n.d.). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. --INVALID-LINK--
-
Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. --INVALID-LINK--
-
(n.d.). recrystallization.pdf. --INVALID-LINK--
-
(n.d.). Knorr Pyrazole Synthesis. --INVALID-LINK--
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. --INVALID-LINK--
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). --INVALID-LINK--
References
- 1. Knorr Pyrazole Synthesis [drugfuture.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. jetir.org [jetir.org]
- 16. ias.ac.in [ias.ac.in]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Regioselectivity in Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in the synthesis of substituted pyrazoles. Here, we provide in-depth, experience-driven answers to common questions and detailed troubleshooting protocols to help you gain precise control over your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding regioselectivity in the classic condensation reaction between a hydrazine and a 1,3-dicarbonyl compound, often known as the Knorr pyrazole synthesis.[1][2]
Q1: What exactly is "regioselectivity" in the context of my pyrazole synthesis?
A: Regioselectivity refers to the preference for forming one constitutional isomer over another. When you react an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine (e.g., methylhydrazine), there are two distinct ways the five-membered ring can form. This leads to two different pyrazole products, known as regioisomers.[3] Controlling the reaction to produce predominantly one of these isomers is the core challenge of regioselective pyrazole synthesis.
The ambiguity arises from the initial step: which of the two non-equivalent carbonyl groups on your dicarbonyl starting material does the substituted nitrogen of the hydrazine attack? The subsequent cyclization and dehydration steps lock in this initial choice, leading to the product mixture.
Caption: The two possible pathways in pyrazole synthesis.
Q2: My reaction is producing a nearly 1:1 mixture of regioisomers. What are the primary factors that control the outcome?
A: Achieving high regioselectivity depends on exploiting the subtle differences between the two carbonyl groups. A 1:1 mixture suggests that these differences are minimal under your current conditions. The outcome is a delicate balance of three main factors:[3]
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons. An electron-withdrawing group (like -CF₃) near one carbonyl will make it more electron-deficient and thus a more attractive target for nucleophilic attack by the hydrazine.[3][4]
-
Steric Effects: The size of the substituents (R¹, R³) on the dicarbonyl and the substituent (R') on the hydrazine. A bulky group will hinder the approach of the nucleophile, directing the attack to the less sterically crowded carbonyl group.[3]
-
Reaction Conditions: This is the most common and powerful tool for troubleshooting. Solvent, temperature, and most importantly, pH, can dramatically shift the regiochemical outcome.[3][5] For instance, under acidic conditions, the more basic nitrogen of the substituted hydrazine is protonated, leaving the less hindered, less basic nitrogen to act as the primary nucleophile. This can completely reverse the selectivity observed under neutral or basic conditions.
Q3: How can I reliably determine the major regioisomer in my product mixture?
A: Unambiguous structural characterization is crucial. While chromatography (TLC, column, HPLC) can separate the isomers, you need spectroscopic methods to identify them.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool.
-
¹H NMR: The chemical shifts of the pyrazole ring proton and the substituents can provide initial clues.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring are highly informative for distinguishing between isomers.[6]
-
2D NMR (NOESY/ROESY): Nuclear Overhauser Effect spectroscopy is often definitive. It allows you to identify spatial proximity between protons. For example, you can observe a correlation between the N-substituent (e.g., N-CH₃) and the substituent at the C5 position of the pyrazole ring, confirming their adjacency.[7][8]
-
¹⁹F NMR: If you have a fluorine-containing group like -CF₃, ¹⁹F NMR is an excellent and straightforward method for differentiating between 3-CF₃ and 5-CF₃ substituted pyrazoles based on their distinct chemical shifts.[9]
-
-
X-ray Crystallography: If you can grow a suitable crystal of one of the pure isomers, single-crystal X-ray diffraction provides absolute, undeniable proof of the structure.
Part 2: Troubleshooting Guides & Protocols
This section provides detailed, step-by-step guidance for specific experimental challenges.
Troubleshooting Guide 1: My reaction of an unsymmetrical diketone yields a poor regioisomeric ratio. How can I improve it?
Scenario: You are reacting 1-phenyl-1,3-butanedione with methylhydrazine and obtaining a mixture of 1,5-dimethyl-3-phenyl-1H-pyrazole and 1,3-dimethyl-5-phenyl-1H-pyrazole.
Core Principle: The regioselectivity is determined by which carbonyl is attacked first. The phenyl-ketone is sterically more hindered but electronically conjugated. The methyl-ketone is less hindered but potentially more electrophilic. We need to manipulate the reaction conditions to favor one pathway over the other.
Caption: Troubleshooting workflow for improving regioselectivity.
Protocol 1: Leveraging pH Control
The protonation state of methylhydrazine is key. The terminal -NH₂ group is more nucleophilic and basic than the N-CH₃ group.
-
Objective A: Favoring attack at the less hindered (methyl) ketone.
-
Conditions: Run the reaction under neutral or slightly basic conditions.
-
Reagents: Dissolve 1-phenyl-1,3-butanedione (1.0 eq) in ethanol. Add methylhydrazine (1.1 eq).
-
Procedure: Stir the reaction at room temperature or gentle reflux (e.g., 60 °C) and monitor by TLC or LC-MS.
-
Rationale: Under these conditions, the more nucleophilic terminal -NH₂ of methylhydrazine will preferentially attack the more electrophilic and less sterically hindered methyl-ketone carbonyl. This pathway leads to the formation of 1,5-dimethyl-3-phenyl-1H-pyrazole .
-
-
Objective B: Favoring attack at the more hindered (phenyl) ketone.
-
Conditions: Run the reaction under acidic conditions.
-
Reagents: Dissolve 1-phenyl-1,3-butanedione (1.0 eq) in glacial acetic acid or ethanol with a catalytic amount of a stronger acid (e.g., H₂SO₄, p-TsOH).[5]
-
Procedure: Add methylhydrazine (1.1 eq) to the acidic solution and stir at reflux. Monitor carefully.
-
Rationale: In acid, the more basic terminal -NH₂ is protonated to -NH₃⁺, rendering it non-nucleophilic. The reaction is now forced to proceed via attack from the less basic, less nucleophilic (but now the only available) N-CH₃ nitrogen. This nitrogen will still preferentially attack the more electrophilic carbonyl, which can often be the one adjacent to the phenyl group due to activation. The outcome can be highly substrate-dependent, but this strategy is a primary method for attempting to reverse selectivity.
-
Protocol 2: Leveraging Solvent Effects
Recent studies have shown that non-nucleophilic, strongly hydrogen-bond-donating fluorinated alcohol solvents can dramatically enhance regioselectivity.[5]
-
Objective: Maximize selectivity for one isomer (often the 5-aryl/3-alkyl pyrazole).
-
Solvent Choice: Use 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) instead of standard alcohols like ethanol.
-
Procedure: Dissolve the 1,3-diketone (1.0 eq) in TFE. Add the substituted hydrazine (1.1 eq) and stir at room temperature or with gentle heating.
-
Rationale: Standard alcohols (like ethanol) can compete with the hydrazine in adding to the more reactive carbonyl group (forming a hemiacetal), which can reduce the effective difference between the two carbonyls and lower selectivity. TFE and HFIP are non-nucleophilic and do not compete in this way. They stabilize the transition state of the hydrazine addition, amplifying the intrinsic electronic and steric differences between the carbonyls and leading to much higher regioselectivity.[5] In many cases with fluorinated diketones, this method overwhelmingly favors the formation of the 5-arylpyrazole isomer.[5]
-
Data Comparison: Influence of Conditions on Regioisomeric Ratio
| Condition | Solvent | Predominant Isomer | Typical Ratio (A:B) | Rationale |
| Neutral | Ethanol | Varies, often poor | ~40:60 to 60:40 | Small intrinsic energy difference between pathways. |
| Acidic | Acetic Acid | Often reversed | Can shift to >80:20 | Protonation of hydrazine alters the reacting nucleophile. |
| Fluorinated | TFE / HFIP | Often highly selective | Can achieve >95:5 | Non-nucleophilic solvent enhances intrinsic reactivity differences.[5] |
Troubleshooting Guide 2: My synthesis with a highly activated diketone is still not selective. What advanced strategies can I use?
Scenario: You are using a diketone with a powerful electron-withdrawing group (e.g., a trifluoromethyl group, CF₃) like trifluoroacetylacetone, but still face selectivity issues or obtain the undesired isomer.
Core Principle: When electronic effects are extremely strong, they dominate. The CF₃-adjacent carbonyl is exceptionally electrophilic. To override this, a directing group strategy may be necessary.
Protocol 3: Stepwise Synthesis via a Cleavable Directing Group
This advanced method involves modifying one of the carbonyls to prevent its reaction, forcing the cyclization to proceed with a specific orientation. The modifying group is then removed.
-
Protection/Modification: Selectively protect one of the carbonyls. For example, convert the more reactive methyl ketone of acetylacetone into an enamine or enol ether.
-
Condensation: React the modified dicarbonyl (which now has only one free carbonyl) with the substituted hydrazine. The cyclization can now only happen in one direction, yielding a single regioisomer of a pyrazole intermediate.
-
Deprotection: Remove the protecting group to reveal the final, desired pyrazole.
While more synthetically demanding, this stepwise approach provides absolute control over the regiochemical outcome and is a powerful strategy when optimization of reaction conditions fails.[10]
References
- 1. jk-sci.com [jk-sci.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Byproducts in the Cyclocondensation of Hydrazines
Welcome to the Technical Support Center for optimizing the cyclocondensation of hydrazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction, ensuring higher yields and purity of the target heterocyclic compounds, such as pyrazoles. By understanding the underlying mechanisms and common pitfalls, you can effectively troubleshoot your experiments and minimize the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the cyclocondensation of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine?
A1: The most prevalent issue is the formation of a regioisomeric mixture. When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons.[1][2] This leads to two different hydrazone intermediates and, consequently, two regioisomeric pyrazole products.[1] Controlling this regioselectivity is a critical challenge as the different isomers can possess vastly different biological activities and physical properties.[3]
Q2: Beyond regioisomers, what other types of byproducts can form?
A2: Several other byproducts can complicate the reaction mixture:
-
Azines: These can form from the reaction of a hydrazone intermediate with a second molecule of the carbonyl compound. Azine-hydrazone tautomerism can also be a factor.[4][5][6]
-
Products of N-N Bond Cleavage: Under certain conditions, particularly with specific catalysts or harsh reaction conditions, the N-N bond of the hydrazine or hydrazone intermediate can cleave, leading to various amine and amide byproducts.[7][8][9]
-
N-Oxides: The presence of oxidizing agents, or even air, can lead to the formation of N-oxides of the final heterocyclic product or intermediates.[10][11][12]
-
Incomplete Cyclization Products: Sometimes, the reaction may stall at the hydrazone intermediate stage, especially if the cyclization step is slow or reversible.
Q3: How does pH influence byproduct formation?
A3: The pH of the reaction medium is a critical parameter that can dramatically influence the reaction's outcome.[1]
-
Acidic Conditions: Under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms. This can influence the initial site of attack on the dicarbonyl compound and thereby affect the regioselectivity.[2][3] The Knorr pyrazole synthesis, a classic example, often utilizes catalytic acid.[13]
-
Basic Conditions: Basic conditions can favor the attack of the inherently more nucleophilic nitrogen atom of the substituted hydrazine, again influencing the isomeric ratio.[3]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: My reaction yields a mixture of regioisomers.
This is a frequent challenge when using unsymmetrical 1,3-dicarbonyls. The formation of a nearly 1:1 mixture often occurs when the substituents on the dicarbonyl have similar steric and electronic properties.[3]
Probable Causes:
-
Substrate-Related: Similar steric and electronic environments around the two carbonyl groups of the 1,3-dicarbonyl compound.[2]
-
Reaction Conditions: Non-optimized solvent, temperature, or pH that does not favor one reaction pathway over the other.[2]
Solutions & Methodologies:
-
Solvent Optimization: The choice of solvent can have a profound impact on regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the regioselectivity in pyrazole formation.[14] These solvents can stabilize one of the transition states leading to a single regioisomer.
Experimental Protocol: Regioselective Pyrazole Synthesis using HFIP [3]
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL).
-
Add the substituted hydrazine (e.g., methylhydrazine, 1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the HFIP under reduced pressure and purify the residue, typically by recrystallization or column chromatography.
-
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy. Conversely, in some cases, higher temperatures under microwave irradiation can favor a specific isomer.[3]
-
pH Adjustment: Systematically vary the pH of the reaction. Start with neutral conditions and then explore the effect of adding a catalytic amount of a mild acid (e.g., acetic acid) or a base (e.g., triethylamine).
Data Presentation: Effect of Solvent on Regioselectivity
The following table illustrates the significant effect of solvent choice on the regioselectivity of the reaction between 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione and methylhydrazine.[3]
| Solvent | Isomer Ratio (5-furyl-3-CF₃ : 3-furyl-5-CF₃) |
| Ethanol | 1 : 1.5 |
| Toluene | 1 : 1.2 |
| TFE | 12 : 1 |
| HFIP | >99 : 1 |
Issue 2: The major product is the undesired regioisomer.
This occurs when the intrinsic electronic and steric factors of your substrates preferentially lead to the formation of the unwanted isomer under standard conditions.[3] For instance, in the reaction of 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine, the initial attack typically occurs at the carbonyl adjacent to the electron-withdrawing -CF₃ group.[3]
Solutions & Methodologies:
-
Strategic Use of Protecting Groups: If possible, temporarily block the more reactive carbonyl group with a protecting group to force the initial hydrazine attack at the desired position.
-
Microwave-Assisted Synthesis: Microwave irradiation can sometimes alter the regioselectivity by promoting a different reaction pathway that may be less favored under conventional heating.[3]
Experimental Protocol: Microwave-Assisted Pyrazole Synthesis [3]
-
In a microwave-safe vessel, combine the 1,3-dicarbonyl (1.0 mmol), substituted hydrazine (1.1 mmol), and a suitable solvent (e.g., ethanol, 2-3 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a specific duration (e.g., 15-20 minutes). Note: Conditions must be optimized for specific substrates.
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Issue 3: Significant formation of azine byproducts.
Azines result from the condensation of the hydrazone intermediate with another molecule of the aldehyde or ketone starting material.
Probable Causes:
-
Stoichiometry: An excess of the carbonyl compound.
-
Reaction Rate: Slow cyclization of the hydrazone intermediate, allowing it to react with more of the carbonyl starting material.
Solutions & Methodologies:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the hydrazine to ensure the complete consumption of the dicarbonyl compound.
-
Promote Cyclization:
-
Acid Catalysis: Add a catalytic amount of acid (e.g., p-toluenesulfonic acid) to accelerate the intramolecular cyclization step.[15]
-
Higher Temperature: Increasing the reaction temperature can often favor the intramolecular cyclization over the intermolecular azine formation.
-
Issue 4: Presence of byproducts from N-N bond cleavage.
The cleavage of the N-N bond is a reductive process that can be promoted by certain catalysts and reaction conditions.[8]
Probable Causes:
-
Catalyst Choice: The use of certain metal catalysts, such as some ruthenium complexes, can promote N-N bond cleavage.[8]
-
Harsh Reducing Conditions: Strong reducing agents present in the reaction mixture can lead to cleavage.
-
Photocatalysis: Visible light, in the presence of a suitable photocatalyst, can induce N-N bond cleavage.[7]
Solutions & Methodologies:
-
Avoid Reductive Conditions: Scrutinize the reaction components and conditions to eliminate any potential reducing agents.
-
Catalyst Screening: If a catalyst is necessary, screen different options to find one that promotes the desired cyclocondensation without inducing N-N bond cleavage.
-
Protect from Light: If photocatalytic cleavage is suspected, conduct the reaction in the dark or use glassware that blocks UV-visible light.
Visualization of Key Processes
Reaction Pathway and Regioselectivity
Caption: Competing pathways in pyrazole synthesis from unsymmetrical 1,3-dicarbonyls.
Troubleshooting Logic for Regioisomer Formation
Caption: Decision workflow for optimizing regioselectivity.
Purification Strategies for Pyrazole Products
Even with optimized reaction conditions, minor impurities may persist. Here are some effective purification techniques:
-
Recrystallization: This is often the most effective method for purifying solid pyrazole products. Common solvents include ethanol, methanol, ethyl acetate, or mixtures with water or hexanes.[16]
-
Acid-Base Extraction: Pyrazoles are weakly basic and can sometimes be purified by converting them into their acid addition salts, which can be crystallized.[17][18] The pure pyrazole can then be regenerated by treatment with a base.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel chromatography is a standard method. To prevent the loss of basic pyrazole compounds on the acidic silica gel, the silica can be deactivated with triethylamine or ammonia in methanol.[16] Reversed-phase (C-18) chromatography using gradients of acetonitrile/water or methanol/water can also be very effective.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Collection - Azine-Hydrazone Tautomerism of Guanylhydrazones: Evidence for the Preference Toward the Azine Tautomer - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 5. Azine-Hydrazone Tautomerism of Guanylhydrazones: Evidence for the Preference Toward the Azine Tautomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. Diboron Reagents in N-N Bond Cleavage of Hydrazines, N-Nitrosamines, and Azides: Reactivity and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. US3047579A - Process for preparing n-oxides - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. jk-sci.com [jk-sci.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 18. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Optimization of Suzuki Coupling for Pyrazole Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions focused on pyrazole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize C-C bond formation on this critical heterocyclic scaffold. Here, we move beyond simple protocols to address the specific challenges and nuances encountered in the lab, providing field-proven insights to help you troubleshoot and enhance your reaction outcomes.
PART 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that arise during the initial design of a Suzuki coupling strategy for pyrazoles.
Q1: Should I protect the pyrazole N-H proton before attempting a Suzuki coupling?
A1: This is a critical first consideration. While direct coupling of N-H free pyrazoles is possible, it is often more challenging.[1][2]
-
Rationale for Protection: The acidic N-H proton and the basic imine-type nitrogen on unprotected pyrazoles can interact with and inhibit the palladium catalyst.[1][2] This can lead to catalyst deactivation, requiring higher catalyst loadings, stronger bases, or harsher conditions, which in turn can cause side reactions.[1] N-protection (e.g., with Boc, Bn, or THP groups) prevents this inhibitory coordination, leading to more reliable and reproducible couplings.[1][3]
-
When to Attempt Direct Coupling: Modern catalyst systems, particularly those using bulky, electron-rich phosphine ligands like XPhos and SPhos, have shown success in coupling unprotected pyrazoles.[1][2] This approach is advantageous as it eliminates the extra steps of protection and deprotection.[1][3] However, it often requires careful optimization of the base and solvent system.[1]
Q2: What is the best starting catalyst and ligand combination for pyrazole Suzuki couplings?
A2: There is no single "best" combination, as the optimal choice depends on the specific substrates. However, a highly effective starting point for challenging heteroaromatic couplings, including pyrazoles, involves a palladium(0) source with a bulky, electron-rich phosphine ligand.
-
Recommended Starting Point: Pre-catalysts like XPhos Pd G3 or SPhos Pd G2 . These are air- and moisture-stable complexes that efficiently generate the active Pd(0) species in solution.[1] The bulky biarylphosphine ligands (XPhos, SPhos) are known to accelerate both the initial oxidative addition into the pyrazole-halide bond and the final reductive elimination step to release the product.[4][5]
-
Alternative Ligands: For less demanding substrates, traditional catalysts like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with ligands like PPh₃ or dppf can be effective. However, they often struggle with electron-rich or sterically hindered pyrazoles.[4][6]
Q3: Boronic acid or boronate ester (e.g., pinacol ester)? Which should I use?
A3: This choice involves a trade-off between reactivity and stability.[7]
-
Boronic Acids: Generally more reactive and can lead to faster reaction times.[7][8][9] However, they are often less stable, being prone to degradation via protodeboronation (loss of the boron group) and homocoupling (dimerization), especially under basic aqueous conditions or with prolonged heating.[10][11]
-
Boronate Esters (Pinacol, MIDA): Significantly more stable, often existing as crystalline solids that are easier to handle, purify, and store.[7][10] This stability makes them less susceptible to degradation, which can lead to higher reproducible yields, especially in complex syntheses or when the corresponding boronic acid is unstable.[10][11] While they can be slightly less reactive, modern catalytic systems readily facilitate their use. For particularly sensitive substrates, MIDA boronates offer exceptional stability and can be used in sequential coupling reactions.[11]
Q4: Which pyrazole halide (I, Br, Cl) is best for the reaction?
A4: The choice of halide affects the ease of oxidative addition, which is often the rate-limiting step. The general reactivity trend is I > Br > Cl .
-
Iodopyrazoles: Highly reactive and undergo oxidative addition most easily. However, they can be more prone to dehalogenation side reactions.[12][13][14]
-
Bromopyrazoles: Represent the best balance of reactivity, stability, and cost. They are generally excellent substrates for Suzuki couplings and are less prone to dehalogenation than their iodo counterparts.[12][13][14]
-
Chloropyrazoles: The most challenging to activate due to the strong C-Cl bond.[15] Their successful coupling requires highly active catalyst systems, typically those with very electron-rich and bulky phosphine ligands (e.g., Buchwald ligands).[5]
PART 2: In-Depth Troubleshooting Guide
Even with an optimized starting point, challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.
| Problem | Potential Causes & Scientific Rationale | Recommended Solutions & Best Practices |
| 1. Low or No Yield / Stalled Reaction | Inactive Catalyst: The Pd(0) active species has not formed or has decomposed. Oxygen can oxidize the catalyst, and some Pd(II) precatalysts require in-situ reduction which may be inefficient.[5][11] Catalyst Inhibition: For unprotected pyrazoles, the lone pairs on the nitrogen atoms can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[1][2] Poor Substrate Solubility: One or more reagents may not be sufficiently soluble in the chosen solvent, preventing them from participating in the reaction.[16] Challenging Oxidative Addition: Electron-rich or sterically hindered halo-pyrazoles can make the initial oxidative addition step very slow.[4] | Ensure Active Catalyst: Use a reliable precatalyst (e.g., XPhos Pd G3/G4).[6][17] Ensure all solvents are rigorously degassed (e.g., by sparging with argon or freeze-pump-thaw cycles) to remove oxygen.[11][15] Counteract Inhibition: If using an unprotected pyrazole, consider increasing the catalyst loading (e.g., from 2 mol% to 5 mol%).[1] Alternatively, protect the pyrazole N-H.[3] Improve Solubility: Switch to a solvent with higher solvating power, such as DMF, DME, or dioxane.[16] Sometimes a co-solvent system (e.g., Toluene/EtOH/H₂O) can be beneficial.[4] Promote Oxidative Addition: Switch to a more electron-rich and bulky ligand (e.g., RuPhos, BrettPhos) to accelerate this step.[4][5] |
| 2. Protodeboronation (Boron group replaced by -H) | This is the hydrolytic cleavage of the C–B bond. It is accelerated by strong bases, high temperatures, and the presence of water, especially with electron-rich or heteroaryl boronic acids.[10][11] The boronic acid degrades before it can transmetalate to the palladium complex. | Use a Milder Base: Switch from strong bases like NaOH or K₃PO₄ to weaker inorganic bases like K₂CO₃ or KF.[11][16] Use a More Stable Boron Reagent: Convert the boronic acid to a more stable pinacol boronate ester or a potassium trifluoroborate salt (BF₃K). These are significantly more resistant to protodeboronation.[10][11] Minimize Water: While some water is often necessary, excessive amounts can be detrimental. Use a solvent system like dioxane with a minimal amount of aqueous base.[11] |
| 3. Homocoupling of Boronic Acid (Biaryl Side Product) | This side reaction is primarily caused by the presence of oxygen, which can facilitate a Pd-mediated dimerization of the boronic acid.[11] It can also occur at high temperatures or with certain catalyst systems. | Rigorous Degassing: This is the most critical step. Ensure the reaction vessel and all solvents are thoroughly deoxygenated before adding the catalyst. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[11][15] Lower Temperature: If possible, run the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), though this may require a longer reaction time.[18] Use Stoichiometry: Avoid using a large excess of the boronic acid reagent. An excess of 1.1-1.3 equivalents is typically sufficient. |
| 4. Dehalogenation (Halogen replaced by -H) | This occurs when the oxidative addition intermediate undergoes a competing reaction pathway, often involving a hydride source, before transmetalation can occur. This can be promoted by certain solvents (like alcohols, which can be a hydride source) or impurities in the base. It is more common with iodo- and bromo-pyrazoles.[12][13][14] | Change Halogen: If possible, switch from an iodopyrazole to the corresponding bromopyrazole, which is often less prone to this side reaction.[12][13][14] Solvent Choice: Avoid using alcohols as the primary solvent if dehalogenation is a major issue. Aprotic solvents like dioxane, toluene, or DMF are preferable.[16] Base Purity: Ensure a high-purity base is used. Some bases can contain impurities that act as hydride donors. |
PART 3: Data & Experimental Protocols
Comparative Data: Effect of Base on a Model Suzuki Coupling
The choice of base is crucial for activating the boronic acid/ester for transmetalation. The following data, adapted from a microwave-assisted Suzuki coupling of 4'-bromoacetophenone and phenylboronic acid, illustrates the impact of different bases.[19][20]
| Entry | Base | Solvent | Conversion (%) |
| 1 | KOH | EtOH/H₂O | 99 |
| 2 | K₃PO₄ | EtOH/H₂O | 95 |
| 3 | K₂CO₃ | EtOH/H₂O | 89 |
| 4 | Cs₂CO₃ | EtOH/H₂O | 92 |
| 5 | Na₂CO₃ | EtOH/H₂O | 85 |
| 6 | Et₃N | EtOH/H₂O | 25 |
As shown, strong inorganic bases generally provide the best results, while organic bases like triethylamine are often insufficient.[18][19]
Experimental Protocols
Protocol 1: General Suzuki Coupling of an N-Protected Bromopyrazole
This protocol provides a robust starting point for coupling an N-protected pyrazole with an arylboronic acid.
-
Reagent Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the N-protected bromopyrazole (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon. Repeat this process three times to ensure an inert atmosphere.
-
Catalyst Addition: Under the argon atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/H₂O in a 4:1 ratio) via syringe to achieve a concentration of ~0.1 M with respect to the bromopyrazole.
-
Reaction: Place the vial in a preheated heating block or oil bath set to 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: Suzuki Coupling of an Unprotected Bromopyrazole
This protocol is adapted for the more challenging direct coupling of an N-H free pyrazole.[1]
-
Reagent Setup: To a reaction vial, add the unprotected bromopyrazole (1.0 equiv), the arylboronic acid (2.0 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv). Note the increased stoichiometry for the boronic acid.
-
Inert Atmosphere: Seal and purge the vial with argon as described in Protocol 1.
-
Catalyst Addition: Under argon, add the precatalyst (e.g., XPhos Pd G2, 3-5 mol%). A higher catalyst loading is often required.
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 ratio) to achieve a concentration of ~0.2 M.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 15-24 hours.
-
Workup & Purification: Follow the workup and purification steps outlined in Protocol 1.
PART 4: Mechanistic Overview
Understanding the catalytic cycle is key to rational troubleshooting. The Suzuki-Miyaura reaction proceeds via three main steps. For pyrazole substrates, catalyst inhibition is a key challenge that must be overcome.
Suzuki-Miyaura Catalytic Cycle for Pyrazole Functionalization
Caption: The Suzuki-Miyaura catalytic cycle and pyrazole inhibition pathway.
-
Oxidative Addition: The active L₂Pd(0) catalyst inserts into the pyrazole carbon-halogen bond. This step is typically rate-limiting and is facilitated by electron-rich ligands and more reactive halides (I > Br > Cl).[4]
-
Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step requires activation of the boron species by a base to form a more nucleophilic "ate" complex.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle. Bulky ligands often accelerate this final step.[5]
-
Catalyst Inhibition (A Key Challenge): With unprotected pyrazoles, the nitrogen lone pairs can coordinate strongly to the Pd(0) or Pd(II) centers, forming stable, off-cycle complexes that are catalytically inactive.[1][2] This sequestration of the catalyst is a primary reason for failed or low-yielding reactions and necessitates the use of N-protection or more robust catalytic systems.
PART 5: References
-
Karami, K., Ghasemi, Z., & Nasrabadi, H. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1599-1609. --INVALID-LINK--
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Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 134(30), 12879–12885. --INVALID-LINK--
-
Szostak, M., et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 19(11), 2913–2916. --INVALID-LINK--
-
Thomas, A. A., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 139(25), 8646–8657. --INVALID-LINK--
-
Allouch, F., et al. (2020). Optimization of Suzuki-Miyaura cross-coupling reaction. ResearchGate. --INVALID-LINK--
-
Jedinák, L., Zátopková, R., & Cankař, P. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 534-548. --INVALID-LINK--
-
Various Authors. (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. --INVALID-LINK--
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(30), 12879-12885. --INVALID-LINK--
-
Jedinák, L., Zátopková, R., & Cankař, P. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 534-548. --INVALID-LINK--
-
Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. --INVALID-LINK--
-
Urbanavičiūtė, I., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H-Pyrazoles. The Chemical Record. --INVALID-LINK--
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem. --INVALID-LINK--
-
BenchChem. (2025). The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters. BenchChem. --INVALID-LINK--
-
Karami, K., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. --INVALID-LINK--
-
Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. --INVALID-LINK--
-
Akinde, T. A., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Advances, 8(28), 15589-15596. --INVALID-LINK--
-
Sharma, S., et al. (2023). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. New Journal of Chemistry. --INVALID-LINK--
-
Jansa, J., et al. (2017). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. ResearchGate. --INVALID-LINK--
-
Pinto, M. F., et al. (2019). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 24(17), 3093. --INVALID-LINK--
-
Wang, F., et al. (2023). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 28(2), 798. --INVALID-LINK--
-
Various Authors. (2024). How to approach choosing reaction conditions for Suzuki? Reddit. --INVALID-LINK--
-
Various Authors. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. --INVALID-LINK--
-
Belskaya, N. P., et al. (2021). 194 recent advances in the synthesis of new pyrazole derivatives. ARKIVOC. --INVALID-LINK--
-
Neumann, J. J., Suri, M., & Glorius, F. (2010). Efficient synthesis of pyrazoles: oxidative C-C/N-N bond-formation cascade. Angewandte Chemie International Edition in English, 49(42), 7790-7794. --INVALID-LINK--
-
Various Authors. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. --INVALID-LINK--
-
Sarkar, A., et al. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate. --INVALID-LINK--
-
Campeau, L. C., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. --INVALID-LINK--
-
Popova, M., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Green Chemistry, 17(5), 2951-2959. --INVALID-LINK--
-
Various Authors. (2023). Problems with Suzuki coupling. Reddit. --INVALID-LINK--
-
Mukherjee, S., & Sarkar, A. (2018). New Pyrazole-Tethered Schiffs Bases as Ligands for the Suzuki Reaction. ResearchGate. --INVALID-LINK--
-
Nykaza, T. V., et al. (2022). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis, 12(1), 524-532. --INVALID-LINK--
-
Various Authors. (2022). Struggling with Suzuki Reaction. Reddit. --INVALID-LINK--
-
Borzenko, A., et al. (2020). Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing... ResearchGate. --INVALID-LINK--
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. quora.com [quora.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Resolving Peak Splitting in NMR of Substituted Pyrazoles
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in interpreting the NMR spectra of these versatile heterocyclic compounds. In this comprehensive resource, we will delve into the common causes of peak splitting, broadening, and other spectral complexities, providing you with actionable troubleshooting strategies and advanced analytical techniques. Our goal is to empower you to confidently elucidate the structure and dynamics of your pyrazole derivatives.
Frequently Asked Questions (FAQs)
FAQ 1: Why do the signals for the C3 and C5 positions in my unsymmetrically substituted pyrazole appear broad or as a single averaged peak at room temperature?
This is a frequently observed phenomenon in the NMR of N-unsubstituted pyrazoles and is primarily due to annular tautomerism . The proton on the nitrogen atom can rapidly exchange between the N1 and N2 positions.[1] This exchange, if it's fast on the NMR timescale, leads to an equilibrium between two tautomeric forms. As a result, the distinct signals for the C3 and C5 carbons (and their attached protons in ¹H NMR) coalesce into a single, often broad, averaged signal.[1][2]
Causality: The rate of this proton exchange is the critical factor. At room temperature, for many substituted pyrazoles, this rate is faster than the NMR spectrometer can distinguish between the two tautomers, leading to the observed averaging of chemical shifts.
Caption: Workflow for resolving averaged signals due to tautomerism.
1. Low-Temperature NMR Spectroscopy:
-
Principle: By decreasing the temperature, you can slow down the rate of proton exchange.[1] Once the rate of exchange is slow enough on the NMR timescale, the spectrometer can resolve the separate signals for each tautomer.
-
Step-by-Step Protocol:
-
Sample Preparation: Dissolve your substituted pyrazole in a deuterated solvent with a low freezing point (e.g., deuterated methanol (CD₃OD), deuterated dichloromethane (CD₂Cl₂), or deuterated toluene (toluene-d₈)).
-
Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at room temperature (e.g., 298 K).
-
Cooling: Gradually lower the temperature of the NMR probe in increments of 10-20 K.
-
Equilibration: Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Data Acquisition: Record the spectra at each temperature until you observe the splitting of the averaged signals into distinct sets of signals corresponding to each tautomer.
-
2. Solvent Effects:
-
Principle: The choice of solvent can significantly influence the rate of proton exchange. Protic solvents or those capable of strong hydrogen bonding can accelerate the exchange, while aprotic, non-polar solvents can slow it down.[1]
-
Recommended Solvents to Slow Exchange:
-
Benzene-d₆
-
Toluene-d₈
-
Carbon tetrachloride (CCl₄) with a deuterated lock solvent capillary.
-
3. Solid-State NMR (CP/MAS):
-
Principle: In the solid state, pyrazole derivatives typically exist as a single, well-defined tautomer.[1] Solid-state NMR can identify this dominant form, providing a baseline for comparison with solution-state data.[1][3]
FAQ 2: The N-H proton signal in my ¹H NMR spectrum is extremely broad or completely absent. How can I observe and assign it?
The broadening or disappearance of the N-H proton signal is a common issue and arises from a combination of factors.[1]
Underlying Causes:
-
Rapid Chemical Exchange: The N-H proton can exchange with other pyrazole molecules, trace amounts of water in the solvent, or any acidic or basic impurities.[1] This rapid exchange leads to significant signal broadening, sometimes to the point where it merges with the baseline.[1]
-
Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment (a non-spherical distribution of charge). This creates an electric field gradient that can cause rapid relaxation of the attached proton, resulting in a broader signal.[1][4][5]
-
Solvent Exchange: In protic deuterated solvents like D₂O or CD₃OD, the N-H proton will readily exchange with the deuterium atoms of the solvent, rendering the N-H signal undetectable in the ¹H NMR spectrum.[1]
| Strategy | Principle | Recommended Action |
| Use a Dry Solvent | Minimizes exchange with water protons. | Use freshly opened or properly dried deuterated solvents. Storing solvents over molecular sieves can also be beneficial. |
| Vary Concentration | Affects the rate of intermolecular proton exchange. | Acquire spectra at different sample concentrations to see if the N-H signal sharpens. |
| Low Temperature | Slows down the rate of chemical exchange. | As with resolving tautomers, lowering the experimental temperature can sharpen the N-H signal. |
| ¹⁵N Isotopic Labeling | ¹⁵N is a spin-½ nucleus and does not cause quadrupolar broadening. | If feasible, synthesize the pyrazole with ¹⁵N-labeled precursors. This will result in a sharp N-H signal with clear coupling to the ¹⁵N nucleus. |
| D₂O Shake | Confirms the identity of an exchangeable proton. | Add a drop of D₂O to your NMR sample, shake vigorously, and re-acquire the ¹H spectrum. The disappearance of the broad signal confirms it was an N-H (or O-H) proton.[6] |
FAQ 3: How can I definitively assign the ¹H and ¹³C signals for the C3, C4, and C5 positions in an unsymmetrically substituted pyrazole?
Ambiguous signal assignment is a common hurdle, especially when dealing with new pyrazole derivatives. While 1D NMR provides initial chemical shift information, 2D NMR techniques are indispensable for unambiguous structural elucidation.[7][8]
The Power of 2D NMR:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It allows you to confidently identify which proton is attached to which carbon, simplifying the assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique that reveals correlations between protons and carbons that are two or three bonds apart.[1][8][9] This is crucial for piecing together the carbon skeleton and assigning quaternary carbons. For instance, the H4 proton will show a correlation to both the C3 and C5 carbons, helping to differentiate them.[1]
Caption: A systematic workflow for pyrazole signal assignment using 2D NMR.
-
Sample Preparation: Prepare a reasonably concentrated sample of your pyrazole derivative in a suitable deuterated solvent.
-
Tuning: Ensure the NMR probe is properly tuned and matched for both ¹H and ¹³C frequencies.
-
Parameter Optimization: The key parameter in an HMBC experiment is the long-range coupling constant, nJCH. Set this to a value that reflects the expected 2- and 3-bond coupling constants, typically in the range of 8-10 Hz.
-
Acquisition: Run the HMBC experiment. The experimental time can range from a few hours to overnight, depending on the sample concentration and the desired signal-to-noise ratio.
-
Processing and Analysis: Process the 2D data and look for cross-peaks that indicate long-range correlations. For example, to assign C3 and C5, look for correlations from the well-defined H4 proton. The cross-peaks will link H4 to both C3 and C5.
By systematically applying these troubleshooting guides and advanced NMR techniques, you can overcome the common challenges associated with the NMR analysis of substituted pyrazoles and confidently determine the structure and behavior of your compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Quadrupolar nuclei [chem.ch.huji.ac.il]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Troubleshooting [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Pyrazole-Based Kinase Inhibitors: A Comparative Analysis
For: Researchers, scientists, and drug development professionals.
Abstract
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. This guide provides an in-depth comparative analysis of four prominent pyrazole-based kinase inhibitors: Ruxolitinib, Crizotinib, Entrectinib, and Sunitinib. We will dissect their mechanisms of action, compare their kinase selectivity profiles with supporting data, and provide detailed experimental protocols for their evaluation. This document is intended to serve as a practical resource for researchers aiming to select and utilize these inhibitors effectively in their experimental designs.
Introduction: The Pyrazole Scaffold in Kinase Inhibition
Protein kinases catalyze the transfer of a phosphate group from ATP to substrate proteins, a process known as phosphorylation. This post-translational modification acts as a molecular switch, regulating signaling pathways that control cell growth, proliferation, differentiation, and survival.[1] Aberrant kinase activity can lead to uncontrolled cell division and is a major driver of oncogenesis.[2]
Kinase inhibitors are designed to block the kinase's activity, often by competing with ATP for binding to the enzyme's active site.[3][4] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has proven to be an exceptionally versatile scaffold for designing such inhibitors. Its unique electronic properties and ability to form multiple hydrogen bonds allow for high-affinity interactions within the ATP-binding pocket of various kinases. This has led to the development of a diverse class of pyrazole-containing drugs with distinct target profiles and clinical applications.[5]
This guide focuses on a comparative analysis of four FDA-approved, pyrazole-based inhibitors, each targeting different kinase families, to illustrate the scaffold's adaptability and provide a framework for experimental comparison.
Profiles of Selected Pyrazole-Based Kinase Inhibitors
Ruxolitinib: A JAK1/2 Inhibitor
-
Primary Targets: Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2).[6][7]
-
Mechanism of Action: Ruxolitinib is a potent and selective inhibitor of JAK1 and JAK2. These kinases are crucial mediators of the JAK-STAT signaling pathway, which is activated by various cytokines and growth factors essential for hematopoiesis and immune function.[8] By competitively inhibiting the ATP-binding site of JAK1 and JAK2, Ruxolitinib blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[6][9] This disruption prevents STAT translocation to the nucleus, thereby downregulating the expression of genes involved in cell proliferation and inflammation. This mechanism is particularly effective in myeloproliferative neoplasms, which are often driven by hyperactive JAK-STAT signaling.[6]
Caption: Ruxolitinib inhibits JAK1/JAK2, blocking STAT phosphorylation.
Crizotinib: An ALK/ROS1/MET Inhibitor
-
Primary Targets: Anaplastic Lymphoma Kinase (ALK), ROS1, and Hepatocyte Growth Factor Receptor (HGFR, c-Met).[2][10]
-
Mechanism of Action: Crizotinib was initially developed as a c-MET inhibitor but demonstrated potent activity against ALK and ROS1 tyrosine kinases.[4] In certain cancers, such as non-small-cell lung cancer (NSCLC), chromosomal rearrangements lead to the creation of fusion genes like EML4-ALK.[4][10] This results in a constitutively active fusion protein that drives uncontrolled cell proliferation and survival.[4] Crizotinib binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and blocking downstream signaling pathways, including the PI3K/AKT and RAS/MAPK pathways.[11][12] This leads to cell cycle arrest and apoptosis in tumors dependent on ALK signaling.[2]
Caption: Crizotinib inhibits the EML4-ALK fusion protein.
Entrectinib: A Pan-TRK/ROS1/ALK Inhibitor
-
Primary Targets: Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC), ROS1, and ALK.[13][14]
-
Mechanism of Action: Entrectinib is a potent inhibitor of TRK, ROS1, and ALK tyrosine kinases.[15] Gene fusions involving the NTRK genes (NTRK1, NTRK2, NTRK3) result in the expression of TRK fusion proteins with constitutive kinase activity, which drives tumorigenesis across various cancer types.[3][14] Entrectinib acts as an ATP-competitive inhibitor, binding to the kinase domain of these fusion proteins and blocking downstream signaling through pathways like MAPK/ERK and PI3K/AKT.[3][16] A key characteristic of Entrectinib is its ability to cross the blood-brain barrier, making it effective against primary and metastatic brain tumors.[3]
Caption: Entrectinib inhibits NTRK, ROS1, and ALK fusion proteins.
Sunitinib: A Multi-Kinase Inhibitor
-
Primary Targets: Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), c-KIT, FLT3, and RET.[17][18]
-
Mechanism of Action: Sunitinib is a multi-targeted inhibitor that simultaneously blocks multiple receptor tyrosine kinases involved in tumor growth, angiogenesis (the formation of new blood vessels), and metastatic progression.[17][19] By inhibiting VEGFRs and PDGFRs, Sunitinib exerts potent anti-angiogenic effects, cutting off the tumor's blood supply.[18][20] Its inhibition of other kinases like c-KIT, which is often mutated in gastrointestinal stromal tumors (GIST), directly impedes tumor cell proliferation.[19][20] This broad spectrum of activity makes Sunitinib effective against various solid tumors, including renal cell carcinoma (RCC) and imatinib-resistant GIST.[18][19]
Caption: Sunitinib inhibits multiple RTKs, blocking angiogenesis and proliferation.
Comparative Performance Analysis
The efficacy and potential side effects of a kinase inhibitor are largely determined by its potency against the intended target and its selectivity across the broader kinome.
Potency (IC50) and Selectivity
The half-maximal inhibitory concentration (IC50) is a quantitative measure of an inhibitor's potency. A lower IC50 value indicates a more potent inhibitor. Comparing IC50 values across a panel of kinases reveals an inhibitor's selectivity profile. A highly selective inhibitor will have a very low IC50 for its primary target(s) and much higher IC50 values for other kinases. A multi-targeted or "promiscuous" inhibitor will show potent activity against several kinases.[21]
Table 1: Comparative Inhibitory Activity (IC50, nM) of Pyrazole-Based Inhibitors
| Kinase Target | Ruxolitinib | Crizotinib | Entrectinib | Sunitinib |
| JAK1 | 3.3[21] | >1000 | >1000 | >1000 |
| JAK2 | 2.8[21] | >1000 | >1000 | 250 |
| JAK3 | 428[21] | >1000 | >1000 | >1000 |
| ALK | >1000 | ~20-40 | 12[22] | >1000 |
| ROS1 | >1000 | ~10-30 | 7[22] | >1000 |
| TRKA | >1000 | >1000 | 1[22] | >1000 |
| TRKB | >1000 | >1000 | 3[22] | >1000 |
| TRKC | >1000 | >1000 | 5[22] | >1000 |
| c-MET | >1000 | ~5-15 | >1000 | >1000 |
| VEGFR2 | >1000 | >1000 | >1000 | 9[20] |
| PDGFRβ | >1000 | >1000 | >1000 | 8[20] |
| c-KIT | >1000 | >1000 | >1000 | 15-30 |
Note: IC50 values can vary depending on assay conditions (e.g., ATP concentration). The values presented are representative figures from published literature for comparative purposes.[23][24][25][26]
Interpretation & Causality:
-
Ruxolitinib demonstrates high potency and selectivity for JAK1 and JAK2 over other kinases, including the closely related JAK3.[21][27] This selectivity is key to its therapeutic mechanism in JAK-driven diseases while minimizing off-target effects related to the inhibition of other kinases.[28]
-
Crizotinib and Entrectinib both potently inhibit ALK and ROS1. However, Entrectinib shows significantly greater potency against the TRK family of kinases, making it the drug of choice for NTRK fusion-positive cancers.[22][29][30]
-
Sunitinib has a broad selectivity profile, potently inhibiting kinases involved in angiogenesis (VEGFR, PDGFR) and direct tumor cell growth (c-KIT).[20][31] This multi-targeted approach is effective but can also lead to a wider range of off-target side effects compared to more selective inhibitors.
Experimental Protocols for Comparative Evaluation
To ensure trustworthy and reproducible results, standardized protocols are essential. Here, we provide step-by-step methodologies for two key experiments used to characterize and compare kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Principle: This assay measures the amount of ADP produced by a kinase reaction. The amount of ADP is directly proportional to the kinase's activity. An inhibitor's potency is determined by its ability to reduce ADP production.[32]
Workflow Diagram:
Caption: Workflow for a luminescence-based kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of each pyrazole inhibitor (e.g., starting from 10 µM) in 100% DMSO. Include a DMSO-only vehicle control.[32]
-
Reagent Preparation: Prepare a kinase reaction mixture containing the target kinase (e.g., JAK2, ALK), its specific substrate peptide, and ATP in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). The ATP concentration should ideally be close to the Km value for the specific kinase to ensure accurate competitive inhibition data.[32][33]
-
Assay Plate Setup: In a white, opaque 384-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to the appropriate wells.
-
Enzyme Addition: Add 2.5 µL of the kinase enzyme solution to each well.
-
Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.[34]
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.[34]
-
Kinase Reaction: Cover the plate and incubate at 30°C for 60 minutes.[32]
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent (or similar) to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[32]
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[32]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to kinase activity. Plot the percent inhibition (relative to DMSO control) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[32]
Protocol 2: Cellular Target Inhibition (Western Blot for Phospho-Kinase)
Principle: This assay validates that the inhibitor is active in a cellular context by measuring the phosphorylation status of its target kinase or a downstream substrate. A potent inhibitor will decrease the level of phosphorylation in a dose-dependent manner.[1]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HEL cells with JAK2 V617F mutation for Ruxolitinib; Karpas-299 cells with NPM-ALK fusion for Crizotinib).[16]
-
Seed cells and allow them to adhere overnight.
-
Treat cells with a serial dilution of the kinase inhibitor (or DMSO control) for a specified time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors . The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer to prevent non-specific antibody binding. For phospho-proteins, 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) is often preferred over milk, as milk contains phosphoproteins that can increase background.[35]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-JAK2 or anti-phospho-ALK).
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Washing: Repeat the washing step.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Stripping and Re-probing (Self-Validation):
-
To validate the results and ensure that changes in phosphorylation are not due to changes in the total amount of protein, the membrane can be "stripped" of the first set of antibodies.
-
After stripping, re-block the membrane and probe it with a primary antibody that recognizes the total amount of the target protein (e.g., anti-total-JAK2 or anti-total-ALK).
-
A loading control, such as β-actin or GAPDH, should also be probed to confirm equal protein loading across all lanes.
-
Conclusion and Future Outlook
The pyrazole scaffold is a cornerstone of modern kinase inhibitor design, enabling the development of drugs with diverse selectivity profiles, from the highly specific JAK1/2 inhibitor Ruxolitinib to the multi-targeted inhibitor Sunitinib. This guide has provided a comparative framework for understanding and evaluating these powerful research tools. The choice of inhibitor should be guided by the specific kinase target and the experimental system. For instance, Entrectinib's CNS-penetrant properties make it uniquely suited for studies involving brain tumors.
As our understanding of kinase signaling networks deepens, the development of next-generation pyrazole-based inhibitors will likely focus on even greater selectivity to improve therapeutic windows or on rationally designed polypharmacology to overcome drug resistance. The experimental protocols detailed herein provide a robust foundation for researchers to characterize these future inhibitors and to continue unlocking the therapeutic potential of targeting the human kinome.
References
- 1. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 2. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 4. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 5. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 7. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. hcp.jakafi.com [hcp.jakafi.com]
- 9. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. oncotarget.com [oncotarget.com]
- 12. Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Entrectinib: a potent new TRK, ROS1, and ALK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 18. Sunitinib - Wikipedia [en.wikipedia.org]
- 19. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Paper: Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis [ash.confex.com]
- 28. benchchem.com [benchchem.com]
- 29. resources.flatiron.com [resources.flatiron.com]
- 30. DSpace [christie.openrepository.com]
- 31. researchgate.net [researchgate.net]
- 32. benchchem.com [benchchem.com]
- 33. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 34. benchchem.com [benchchem.com]
- 35. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Senior Application Scientist's Guide to Validating Small Molecule Binding to Target Proteins
For researchers, scientists, and drug development professionals, the confident validation of a small molecule's binding to its intended protein target is a cornerstone of successful therapeutic development. This guide provides an in-depth, objective comparison of key biophysical and cellular techniques, moving beyond simple protocols to explain the causality behind experimental choices and to champion self-validating systems.
The Criticality of Target Engagement
Identifying a "hit" compound is only the initial step. The subsequent, and arguably more critical, phase is to rigorously validate that this molecule physically interacts with the target protein. This process, known as target engagement, is fundamental for several reasons: it confirms the mechanism of action, provides a rationale for structure-activity relationships (SAR), and ultimately, helps to avoid costly failures in later stages of drug development. This guide will dissect and compare several of the most powerful techniques in the field: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Thermal Shift Assay (TSA), Microscale Thermophoresis (MST), and the Cellular Thermal Shift Assay (CETSA).
Biophysical Methods: A Head-to-Head Comparison
The following table provides a high-level comparison of the key biophysical techniques discussed in this guide.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Thermal Shift Assay (TSA) / DSF | Microscale Thermophoresis (MST) |
| Principle | Change in refractive index upon binding to an immobilized protein.[1][2] | Measures heat released or absorbed during a binding event.[3][4] | Ligand-induced change in protein thermal stability.[5][6] | Change in molecular movement along a temperature gradient upon binding.[7][8] |
| Key Outputs | KD, kon, koff, Stoichiometry | KD, ΔH, ΔS, Stoichiometry (n) | Tm shift (ΔTm) | KD |
| Throughput | Medium to High[9] | Low to Medium | High[5][10] | High[7] |
| Sample Consumption | Low to Medium | High | Low | Very Low[8][11] |
| Labeling Requirement | Label-free[1][9] | Label-free[3][4] | Requires fluorescent dye (typically)[5] | Typically requires fluorescent labeling of the target protein.[7][12] |
| Immobilization | Requires protein immobilization.[1][2] | In-solution measurement.[4] | In-solution measurement. | In-solution measurement.[7][13] |
| Cellular Context | No | No | No | Can be performed in cell lysate.[14] |
Surface Plasmon Resonance (SPR): Real-Time Kinetics
SPR is an optical technique that measures the binding of an analyte (small molecule) to a ligand (protein) immobilized on a sensor surface.[1][2] This is achieved by detecting changes in the refractive index at the surface.[2]
The "Why" Behind SPR Experimental Design
The choice to immobilize the protein is a critical first step. Direct coupling of the protein is generally preferred to ensure a high surface density, which is necessary for detecting the binding of low molecular weight small molecules.[15] The selection of the sensor chip and immobilization chemistry is paramount to ensure the protein remains in its native, active conformation. A key aspect of a self-validating SPR experiment is the inclusion of a reference surface. This can be a blank channel or a channel with an irrelevant immobilized protein, which allows for the subtraction of non-specific binding and bulk refractive index changes.[16]
Experimental Workflow & Protocol
Caption: A typical experimental workflow for an SPR assay.
Step-by-Step Protocol:
-
Protein Immobilization: Covalently couple the purified target protein to a suitable sensor chip (e.g., CM5). Aim for a surface density that will yield a clear binding signal for the small molecule.
-
System Priming and Equilibration: Prime the system with running buffer to remove any air bubbles and establish a stable baseline. The running buffer should be optimized for protein stability and to minimize non-specific binding. Often, a small percentage of DMSO is included to match the analyte samples.[15]
-
Analyte Injection: Inject a series of concentrations of the small molecule over the protein and reference surfaces.
-
Dissociation Phase: After the injection, flow running buffer over the surfaces to monitor the dissociation of the small molecule from the protein.
-
Surface Regeneration: Inject a regeneration solution to remove any remaining bound analyte, preparing the surface for the next injection cycle.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).[17]
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[3] It is considered the "gold standard" because it is a label-free, in-solution technique that requires no modification of the binding partners.[3][18]
The "Why" Behind ITC Experimental Design
The success of an ITC experiment hinges on meticulous sample preparation. Both the protein and the small molecule must be in identical, well-matched buffers to minimize heats of dilution that can obscure the binding signal.[18] The concentrations of the protein in the cell and the ligand in the syringe are critical. A dimensionless parameter, 'c', which is the product of the association constant and the protein concentration, should ideally be between 1 and 10,000 for accurate determination of all binding parameters.
Experimental Workflow & Protocol
Caption: The experimental workflow for Isothermal Titration Calorimetry.
Step-by-Step Protocol:
-
Sample Preparation: Prepare the protein and small molecule solutions in identical, degassed buffer. Accurately determine the concentrations of both.
-
Instrument Setup: Thoroughly clean the sample cell and syringe. Load the protein solution into the sample cell and the small molecule solution into the injection syringe.
-
Equilibration: Allow the instrument to equilibrate to the desired temperature.
-
Titration: Perform a series of small, sequential injections of the small molecule into the protein solution.[3]
-
Heat Measurement: The instrument measures the heat change after each injection.
-
Data Analysis: Integrate the heat signal for each injection and plot this against the molar ratio of the ligand to the protein. Fit the resulting binding isotherm to a suitable model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[3][19] The entropy (ΔS) can then be calculated.
Thermal Shift Assay (TSA): High-Throughput Screening
Also known as Differential Scanning Fluorimetry (DSF), TSA is a rapid and cost-effective method for identifying ligands that bind to and stabilize a target protein.[5][10][20] The principle is that ligand binding increases the thermal stability of a protein, resulting in a higher melting temperature (Tm).[21]
The "Why" Behind TSA Experimental Design
TSA is often used as a primary screening tool.[21] The choice of fluorescent dye is crucial; SYPRO Orange is commonly used as it binds to hydrophobic regions of the protein that become exposed upon unfolding.[6][22] A key aspect of a self-validating TSA experiment is the inclusion of both positive and negative controls. A known binder should be used as a positive control to confirm assay performance, while a no-ligand control establishes the baseline Tm of the protein.
Experimental Workflow & Protocol
Caption: The high-throughput workflow of a Thermal Shift Assay.
Step-by-Step Protocol:
-
Preparation: Prepare a master mix of the target protein and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.
-
Dispensing: Aliquot the protein-dye mixture into the wells of a 96- or 384-well PCR plate.[5]
-
Compound Addition: Add the small molecules from a compound library to the wells. Include appropriate controls (no ligand, known binder).
-
Plate Sealing: Seal the plate and briefly centrifuge to ensure all components are mixed and at the bottom of the wells.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal ramp, monitoring the fluorescence at each temperature increment.
-
Data Analysis: Plot fluorescence intensity versus temperature to generate a melting curve. The midpoint of the transition is the Tm. Calculate the shift in Tm (ΔTm) for each compound relative to the no-ligand control. A significant positive ΔTm indicates stabilizing binding.[21]
Microscale Thermophoresis (MST): Low Sample Consumption
MST measures the directed movement of molecules in a temperature gradient, a property known as thermophoresis.[8][12] This movement is sensitive to changes in size, charge, and hydration shell, which are often altered upon ligand binding.[7][12]
The "Why" Behind MST Experimental Design
A key advantage of MST is its extremely low sample consumption.[8][11] The technique typically requires one of the binding partners to be fluorescently labeled.[7][23] The choice of fluorophore and labeling strategy should be carefully considered to avoid interfering with the binding interaction. A self-validating MST experiment involves running a series of controls, including a "no-target" control to ensure the ligand itself does not give a signal, and a "no-ligand" control to establish the baseline thermophoretic movement of the labeled protein.
Experimental Workflow & Protocol
Caption: The streamlined workflow for a Microscale Thermophoresis experiment.
Step-by-Step Protocol:
-
Protein Labeling: Fluorescently label the purified target protein.
-
Ligand Dilution: Prepare a serial dilution of the small molecule.
-
Sample Preparation: Mix a constant concentration of the labeled protein with each concentration of the small molecule.
-
Capillary Loading: Load the samples into glass capillaries.
-
MST Measurement: Place the capillaries in the MST instrument. An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled protein is monitored.
-
Data Analysis: Plot the change in thermophoresis against the ligand concentration and fit the data to a binding equation to determine the KD.[23]
Cellular Thermal Shift Assay (CETSA): In-Cell Target Engagement
CETSA is a powerful method for confirming target engagement in a cellular environment.[24][25] It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation, even within intact cells or cell lysates.[24][25]
The "Why" Behind CETSA Experimental Design
The primary advantage of CETSA is its ability to measure target engagement in a physiologically relevant context.[25] This allows researchers to confirm that a compound can penetrate the cell membrane and bind to its target in the complex milieu of the cytoplasm. A self-validating CETSA experiment includes a vehicle-treated control to establish the baseline thermal stability of the target protein. A temperature gradient is applied to different sample aliquots to generate a melting curve.
Experimental Workflow & Protocol
Caption: The workflow for a Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol:
-
Cell Treatment: Treat intact cells with the small molecule of interest or a vehicle control.
-
Harvesting: Harvest the cells.
-
Thermal Challenge: Aliquot the cell suspension and heat each aliquot to a different temperature for a set period.[24]
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing folded protein) from the aggregated fraction (containing denatured protein) by centrifugation.
-
Protein Quantification: Quantify the amount of soluble target protein remaining at each temperature using methods such as Western blotting or mass spectrometry.[24]
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.[25]
Conclusion: An Integrated Approach
No single technique is universally superior; the optimal choice depends on the specific research question, the stage of the drug discovery pipeline, and the nature of the target protein and small molecule. A robust validation strategy often involves the use of orthogonal methods. For instance, a high-throughput TSA screen can be used to identify initial hits, which are then validated and characterized in detail using SPR or ITC to obtain kinetic and thermodynamic data. Finally, CETSA can be employed to confirm target engagement in a cellular context, providing crucial evidence that the molecule is active in a more physiologically relevant environment. By understanding the principles, strengths, and limitations of each technique, researchers can design and execute experiments that provide clear, actionable data, ultimately paving the way for the development of novel and effective therapeutics.
References
- 1. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Thermal Shift Assay (TSA) - Thermal Shift Assay (TSA) - ICE Bioscience [en.ice-biosci.com]
- 6. Protein–ligand interactions investigated by thermal shift assays (TSA) and dual polarization interferometry (DPI) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Microscale Thermophoresis: Unlocking the Potential of Molecular Interactions | MolecularCloud [molecularcloud.org]
- 9. bio-rad.com [bio-rad.com]
- 10. axxam.com [axxam.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pharmiweb.com [pharmiweb.com]
- 14. Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. nicoyalife.com [nicoyalife.com]
- 18. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 19. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 20. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. support.nanotempertech.com [support.nanotempertech.com]
- 22. Differential Scanning Fluorimetry (DSF) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 23. nanotempertech.com [nanotempertech.com]
- 24. CETSA [cetsa.org]
- 25. pelagobio.com [pelagobio.com]
Navigating the Kinome: A Comparative Guide to Cross-Reactivity Profiling of Pyrazole-Based Compounds
For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold represents a cornerstone in the design of targeted therapies, particularly protein kinase inhibitors.[1][2] Its synthetic tractability and versatile structure have led to a multitude of FDA-approved drugs.[2] However, this structural versatility also presents a significant challenge: ensuring target selectivity. Off-target interactions can lead to unforeseen toxicities or polypharmacology, confounding experimental results and jeopardizing clinical outcomes.[3][4]
This guide provides an in-depth comparison of cross-reactivity profiles for representative pyrazole-based kinase inhibitors. Moving beyond a simple catalog of data, we will delve into the causality behind experimental choices for profiling, present detailed, self-validating protocols, and offer insights into interpreting the resulting data. Our focus is on empowering researchers to make informed decisions when selecting and characterizing these powerful chemical tools.
The Imperative of Selectivity: Why Cross-Reactivity Profiling Matters
Protein kinases share a structurally conserved ATP-binding pocket, the primary target for most small molecule inhibitors.[4] This similarity is the root cause of cross-reactivity. An inhibitor designed for one kinase may inadvertently bind to dozens of others, leading to a cascade of unintended biological consequences.[3] Rigorous cross-reactivity profiling is therefore not merely a characterization step but a critical component of drug discovery that informs on:
-
Mechanism of Action: Differentiating on-target efficacy from off-target effects.
-
Safety and Toxicity: Identifying potential liabilities early in the development process.[5]
-
Structure-Activity Relationship (SAR) Optimization: Guiding medicinal chemistry efforts to enhance selectivity.
-
Tool Compound Validation: Ensuring that the biological effects observed in preclinical models are attributable to the intended target.
Comparative Cross-Reactivity of Pyrazole-Based Kinase Inhibitors
To illustrate the varying selectivity profiles within the pyrazole class, we will compare three well-characterized Janus Kinase (JAK) inhibitors: Ruxolitinib, Tofacitinib, and the more selective compound Filgotinib. While all share the pyrazole core, substitutions on the ring significantly influence their interaction with the broader kinome.
| Compound | Primary Target(s) | Key Off-Targets (% Inhibition @ 1µM) | Selectivity Score (S10 @ 1µM)* |
| Ruxolitinib | JAK1, JAK2 | TYK2 (>50%), Other kinases (e.g., LOK, ROCK2, STK22D) | Moderate |
| Tofacitinib | JAK1, JAK3 | JAK2 (>50%), Other kinases (e.g., TYK2, ROCK2, ACVR1) | Moderate |
| Filgotinib | JAK1 | Limited off-target activity at 1µM | High |
*Data synthesized from publicly available kinome scan datasets.[6] The selectivity score (S10) is a measure of how many kinases are inhibited by more than 90% at a 1µM concentration. A lower score indicates higher selectivity.
This table highlights the diverse selectivity profiles achievable with the pyrazole scaffold. While Ruxolitinib and Tofacitinib are potent JAK inhibitors, they exhibit activity against other kinases, which may contribute to their therapeutic efficacy but also to their side-effect profiles.[5][7] In contrast, Filgotinib demonstrates a more refined selectivity for JAK1.
Experimental Workflows for Comprehensive Cross-Reactivity Profiling
A multi-faceted approach is essential for a thorough assessment of inhibitor selectivity. This typically involves a combination of biochemical and cellular assays to provide a complete picture of a compound's interaction with its intended target and the broader proteome.
Caption: A typical workflow for cross-reactivity profiling of kinase inhibitors.
Biochemical Profiling: The First Line of Assessment
Biochemical assays provide a direct measure of a compound's ability to inhibit the enzymatic activity of a purified kinase.
The ADP-Glo™ Kinase Assay is a robust, luminescence-based method to quantify kinase activity by measuring the amount of ADP produced in a kinase reaction.[8]
Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
-
Compound Preparation:
-
Prepare a serial dilution of the pyrazole-based inhibitor in DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compound in the appropriate kinase reaction buffer.
-
-
Kinase Reaction Setup (384-well plate):
-
Add 2.5 µL of the 2X compound solution to the appropriate wells. Include DMSO as a vehicle control (0% inhibition) and a known potent inhibitor as a positive control (100% inhibition).
-
Add 2.5 µL of a 2X solution of the target kinase and its specific substrate in kinase reaction buffer.
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding can be accurately assessed.
-
-
Reaction Incubation:
-
Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized depending on the kinase.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
ATP Concentration at Km: Using an ATP concentration near the Michaelis-Menten constant (Km) ensures a sensitive assay for detecting competitive inhibitors.
-
Inclusion of Controls: Vehicle and positive controls are essential for data normalization and ensuring the assay is performing correctly.
Cellular Target Engagement: Verifying Intracellular Activity
Biochemical assays are invaluable but do not account for cell permeability, efflux pumps, or intracellular ATP concentrations. Cellular target engagement assays are therefore crucial to confirm that a compound binds to its intended target in a more physiologically relevant context.[9]
CETSA® is a biophysical method based on the principle that ligand binding stabilizes a target protein against thermal denaturation.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Protocol: CETSA® for Target Engagement
-
Cell Treatment:
-
Culture cells to an appropriate density.
-
Treat cells with the pyrazole-based inhibitor or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble target protein at each temperature by Western blot using a target-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein remaining versus temperature to generate a "melt curve".
-
The temperature at which 50% of the protein is denatured is the melting temperature (Tm).
-
A shift in the melt curve to a higher temperature in the presence of the compound (ΔTm) indicates target engagement.
-
Self-Validating System: The internal control of a vehicle-treated sample at each temperature point provides a baseline for protein stability, making the observed thermal shift a direct and validated measure of ligand-induced stabilization.
The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in living cells.[10] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds to the same target (acceptor).[1]
Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation:
-
Transfect cells with a vector encoding the target kinase fused to NanoLuc® luciferase.
-
Culture the transfected cells for 24 hours to allow for protein expression.
-
-
Assay Setup (96-well or 384-well white plate):
-
Harvest and resuspend the cells in Opti-MEM® I Reduced Serum Medium.
-
Prepare serial dilutions of the pyrazole-based inhibitor.
-
Add the NanoBRET™ tracer to the cell suspension at a predetermined optimal concentration.
-
Dispense the cell suspension containing the tracer into the assay plate.
-
Add the diluted inhibitor or vehicle control.
-
-
Equilibration:
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow binding to reach equilibrium.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution and add it to each well.
-
Read the plate within 10 minutes on a luminometer capable of measuring dual-filtered luminescence (donor emission ~460 nm, acceptor emission ~618 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
A decrease in the BRET ratio with increasing inhibitor concentration indicates displacement of the tracer and target engagement.
-
Plot the BRET ratio versus the log of the inhibitor concentration and fit the data to determine the IC50 value for target engagement in live cells.
-
Expertise in Action: The choice between CETSA® and NanoBRET™ often depends on the availability of reagents. CETSA® requires a good antibody for the target protein, while NanoBRET™ requires a specific fluorescent tracer. NanoBRET™ offers a more direct and quantitative measure of intracellular affinity.
Conclusion: Towards More Selective Pyrazole-Based Therapeutics
The pyrazole scaffold will undoubtedly continue to be a valuable framework in the development of targeted therapies. However, a deep understanding of a compound's cross-reactivity profile is paramount for its successful translation from a promising lead to a safe and effective therapeutic. By employing a multi-pronged approach that combines robust biochemical and cellular assays, researchers can gain a comprehensive understanding of their compound's selectivity. The detailed protocols and experimental rationale provided in this guide are intended to equip scientists with the necessary tools to navigate the complexities of the kinome and accelerate the development of the next generation of highly selective pyrazole-based drugs.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Adverse events associated with JAK inhibitors in 126,815 reports from the WHO pharmacovigilance database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling Data ï¼Kinome Plot of 60 FDA Approved Kinase Inhibitors - Carna Biosciences, Inc. [carnabio.com]
- 7. mdpi.com [mdpi.com]
- 8. The impact of JAK/STAT inhibitor ruxolitinib on the genesis of lymphoproliferative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 10. mdpi.com [mdpi.com]
The Evolving Landscape of Kinase Inhibition: A Comparative Efficacy Analysis of 3-Cyclopentyl-1H-pyrazol-5-amine and Other Kinase Inhibitors
Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibitor Design
In the intricate world of cellular signaling, protein kinases stand as master regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. Among the myriad of chemical scaffolds explored for kinase inhibition, the 3-amino-1H-pyrazole core has emerged as a "privileged" structure. Its inherent ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases has made it a foundational element in the design of numerous potent and selective inhibitors.[1] This guide delves into the prospective efficacy of a specific pyrazole derivative, 3-Cyclopentyl-1H-pyrazol-5-amine, by contextualizing it within the broader landscape of established kinase inhibitors, particularly those targeting Cyclin-Dependent Kinases (CDKs).
While direct, peer-reviewed efficacy data for this compound is not yet publicly available, its close structural analogs have demonstrated significant potential. Notably, derivatives of the structurally similar 3-cyclopropyl-1H-pyrazol-5-amine have been developed as potent inhibitors of CDK2/cyclin A.[1][2] This strong precedent allows us to hypothesize the activity of this compound and frame a comparative analysis against well-characterized CDK inhibitors. This guide will, therefore, serve as a valuable resource for researchers by providing a data-driven comparison, detailed experimental protocols for inhibitor evaluation, and a foundational understanding of the underlying cell biology.
The Role of Cyclin-Dependent Kinases in Cell Cycle Progression
The cell cycle is a fundamental process that ensures the faithful replication and division of cells. It is tightly regulated by a family of serine/threonine kinases known as Cyclin-Dependent Kinases (CDKs). These kinases are activated by binding to their regulatory partners, cyclins, in a sequential and phase-specific manner to drive the cell through the G1, S, G2, and M phases.[3][4] A critical checkpoint, the G1/S transition, is governed by the CDK4/6-Cyclin D and CDK2-Cyclin E complexes. These complexes phosphorylate the Retinoblastoma protein (Rb), leading to the release of E2F transcription factors, which in turn activate the transcription of genes required for DNA synthesis.[5] Dysregulation of this pathway, often through the overexpression of cyclins or loss of endogenous inhibitors, leads to uncontrolled cell proliferation, a defining characteristic of cancer.[3]
References
- 1. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 4. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Pyrazole Synthesis Routes: A Guide for Researchers
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The enduring relevance of this five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, has spurred the development of a diverse array of synthetic strategies. This guide provides an in-depth, head-to-head comparison of the most prominent pyrazole synthesis routes, offering field-proven insights and experimental data to aid researchers in selecting the optimal method for their specific applications.
The Classical Workhorse: The Knorr Pyrazole Synthesis
First reported in 1883, the Knorr pyrazole synthesis remains one of the most fundamental and widely utilized methods for constructing the pyrazole ring.[1] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[2][3]
The enduring popularity of the Knorr synthesis lies in its simplicity, the ready availability of starting materials, and its applicability to a wide range of substrates. However, a significant challenge arises when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines, as this can lead to the formation of a mixture of regioisomers, complicating purification and reducing the yield of the desired product.[4]
Reaction Mechanism: Knorr Pyrazole Synthesis
The mechanism commences with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 3. name-reaction.com [name-reaction.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
A Comparative Guide to Validating the Mechanism of Action for Novel Pyrazole Kinase Inhibitors
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in the design of targeted kinase inhibitors. Its prevalence in numerous FDA-approved drugs is a testament to its favorable physicochemical and pharmacological properties.[1][2] However, the journey from a novel pyrazole-based compound to a validated clinical candidate is paved with rigorous experimental scrutiny. This guide provides an in-depth, objective comparison of methodologies to validate the mechanism of action for novel pyrazole inhibitors, contrasting their performance with alternative chemical scaffolds and underscoring the causality behind experimental choices.
The Privileged Pyrazole Scaffold: A Foundation for Potent and Selective Kinase Inhibition
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. This structure is considered a "privileged scaffold" in medicinal chemistry due to its synthetic accessibility and its ability to form key interactions within the ATP-binding pocket of kinases.[2] Specifically, the 3-aminopyrazole moiety is a common hinge-binder, adept at forming critical hydrogen bonds with the kinase hinge region, thereby mimicking the adenine moiety of ATP.[3] This provides a solid anchor for building inhibitors with high potency and selectivity. Notable examples of FDA-approved pyrazole-based kinase inhibitors include Crizotinib (ALK/ROS1), Ruxolitinib (JAK1/2), and Encorafenib (BRAF).[1]
While the pyrazole scaffold offers a strong starting point, rigorous validation is essential to confirm the intended mechanism of action, assess selectivity, and understand potential off-target effects. This guide will walk through a multi-tiered approach to inhibitor validation, from initial biochemical characterization to complex cellular target engagement, using comparative data where available to highlight the strengths and weaknesses of different inhibitor scaffolds and validation techniques.
A Multi-faceted Approach to Mechanism of Action Validation
A robust validation strategy for any novel inhibitor, pyrazole-based or otherwise, relies on a suite of orthogonal assays that interrogate the compound's activity at different biological levels. This multi-pronged approach provides a self-validating system, where data from one experiment corroborates and builds upon the findings of another.
Caption: A tiered approach to inhibitor validation.
Level 1: Foundational Insights from Biochemical and Biophysical Assays
The initial validation steps for a novel pyrazole inhibitor focus on its direct interaction with the purified target kinase. These in vitro assays are crucial for determining intrinsic potency and the thermodynamics of binding, providing a baseline for comparison with other inhibitor scaffolds.
Biochemical Assays: Quantifying Inhibitory Potency
Biochemical kinase assays directly measure the catalytic activity of the target enzyme and the inhibitor's ability to modulate it. The most common output is the half-maximal inhibitory concentration (IC50), a key metric for potency.
Common Methodologies:
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. They are highly sensitive and amenable to high-throughput screening.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET assays, such as LanthaScreen®, use a fluorescently labeled substrate and a phospho-specific antibody. Inhibition of the kinase results in a decrease in the FRET signal.
Experimental Protocol: In Vitro Kinase Assay for IC50 Determination
-
Reaction Setup: Prepare a reaction mixture containing the purified recombinant kinase, a specific peptide or protein substrate, and the kinase assay buffer.
-
Compound Titration: Perform serial dilutions of the test inhibitor (e.g., a novel pyrazole compound and a non-pyrazole comparator) in the reaction mixture. Include a vehicle control (DMSO).
-
Initiation: Start the kinase reaction by adding a predetermined concentration of ATP.
-
Incubation: Incubate the reaction at a controlled temperature for a set period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent (e.g., ADP-Glo™).
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
| Inhibitor (Scaffold) | Target Kinase | IC50 (nM) |
| Ruxolitinib (Pyrazole) | JAK1 | ~3 |
| Ruxolitinib (pyrazole) | JAK2 | ~3 |
| Tofacitinib (Pyrrolo[2,3-d]pyrimidine) | JAK1 | 112 |
| Tofacitinib (Pyrrolo[2,3-d]pyrimidine) | JAK2 | 20 |
| Crizotinib (Pyrazole) | ALK | 24 |
| Ceritinib (Pyrimidine) | ALK | 0.2 |
Note: IC50 values are compiled from various sources and should be interpreted with caution as experimental conditions may differ.[2][4][5]
Biophysical Assays: Unveiling the Thermodynamics of Binding
Biophysical assays provide a deeper understanding of the molecular interactions between the inhibitor and the target kinase, offering insights into the binding affinity (Kd), stoichiometry (n), and thermodynamic drivers (enthalpy and entropy) of the interaction.
Key Techniques:
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction. This technique is considered the gold standard for characterizing binding thermodynamics.
-
Surface Plasmon Resonance (SPR): SPR measures the change in refractive index at the surface of a sensor chip when an analyte (inhibitor) binds to an immobilized ligand (kinase). It provides kinetic information (association and dissociation rates) in addition to binding affinity.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare the purified kinase in a suitable buffer and the inhibitor in the same buffer to minimize heats of dilution.
-
Instrument Setup: Load the kinase solution into the sample cell of the ITC instrument and the inhibitor solution into the injection syringe.
-
Titration: Perform a series of small injections of the inhibitor into the kinase solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Level 2: Bridging the Gap to Cellular Activity
While biochemical and biophysical assays provide fundamental information, they do not fully recapitulate the complex environment of a living cell. Cellular assays are therefore critical for confirming that an inhibitor can access its target in a physiological context and elicit the desired functional response.
Cellular Target Engagement: Confirming Binding in Live Cells
Target engagement assays directly measure the interaction of an inhibitor with its target protein within intact cells. These assays are invaluable for understanding cellular potency, which can be influenced by factors such as cell permeability and efflux.
Leading Methodologies:
-
Cellular Thermal Shift Assay (CETSA®): CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation. The change in the melting temperature (ΔTagg) of the target protein in the presence of the inhibitor is a direct measure of target engagement.[6]
-
NanoBRET™ Target Engagement Assay: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (donor) and a fluorescently labeled tracer that binds to the kinase's active site (acceptor). A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.[7]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Treat cultured cells with the test inhibitor at various concentrations or a vehicle control.
-
Heat Challenge: Heat the treated cells across a range of temperatures to induce protein denaturation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble target protein remaining at each temperature using a specific antibody-based method such as Western blotting or an immunoassay.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. The shift in the melting temperature (ΔTagg) in the presence of the inhibitor indicates target engagement.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Comparative Insights from Cellular Assays:
A study comparing a promiscuous N-(1H-pyrazol-3-yl)pyrimidin-4-amine inhibitor with more selective analogs using a NanoBRET assay demonstrated a good correlation between the thermal stabilization observed in a differential scanning fluorimetry (DSF) assay and the cellular potency (EC50) determined by NanoBRET.[7] This highlights the value of using orthogonal assays to build confidence in the mechanism of action. For instance, the lead pyrazole-based compound showed a high thermal shift (10.3 °C) and a potent cellular EC50 of 18.0 nM against CDK16.[7]
Cellular Functional Assays: Linking Target Engagement to Biological Outcome
Ultimately, the goal of a kinase inhibitor is to modulate a specific cellular pathway to achieve a therapeutic effect. Cellular functional assays measure the downstream consequences of target inhibition, such as changes in substrate phosphorylation, cell proliferation, or apoptosis.
Common Assays:
-
Phosphorylation Assays: These assays, often performed by Western blotting or ELISA, measure the phosphorylation status of a known downstream substrate of the target kinase. A decrease in substrate phosphorylation upon inhibitor treatment provides direct evidence of target inhibition in a cellular context.
-
Cell Viability and Proliferation Assays: Assays such as MTT or CellTiter-Glo® measure the metabolic activity of cells as an indicator of viability and proliferation. A dose-dependent decrease in cell viability in cancer cell lines known to be driven by the target kinase supports the on-target anti-proliferative effect of the inhibitor.
Level 3: Ensuring Selectivity through Kinome-Wide Profiling
A critical aspect of kinase inhibitor development is understanding its selectivity profile. Most kinases share a conserved ATP-binding pocket, which can lead to off-target inhibition and potential toxicity. Kinome profiling assays assess the activity of an inhibitor against a broad panel of kinases, providing a comprehensive view of its selectivity.
Key Approaches:
-
In Vitro Kinase Panels: These commercially available services test the inhibitor against hundreds of purified kinases in biochemical assays, providing a detailed map of its inhibitory activity across the kinome.
-
Proteomics-Based Methods: Techniques such as chemical proteomics using multiplexed inhibitor beads (MIBs) can be used to profile inhibitor interactions in a more physiological context using cell lysates.
Interpreting Kinome Scans:
The results of a kinome scan are often visualized as a dendrogram, where the size and color of the circles represent the degree of inhibition for each kinase. A highly selective inhibitor will show strong inhibition of the intended target with minimal activity against other kinases. Comparing the kinome profiles of a novel pyrazole inhibitor with a non-pyrazole comparator can reveal important differences in their selectivity and potential for off-target effects. For example, a kinome scan of a promiscuous N-(1H-pyrazol-3-yl)pyrimidin-4-amine inhibitor revealed inhibition of numerous kinases, while optimized analogs with modifications to the pyrazole scaffold showed significantly improved selectivity.[7]
Conclusion: A Holistic and Comparative Approach is Key
Validating the mechanism of action for a novel pyrazole kinase inhibitor requires a rigorous, multi-faceted approach that combines biochemical, biophysical, and cellular assays. By systematically evaluating a compound's potency, binding thermodynamics, cellular target engagement, functional effects, and kinome-wide selectivity, researchers can build a comprehensive and self-validating data package.
Furthermore, a comparative mindset is crucial. By benchmarking the performance of a novel pyrazole inhibitor against existing inhibitors with different chemical scaffolds, researchers can gain valuable insights into its relative strengths and weaknesses. This comparative data is not only essential for lead optimization but also provides a strong foundation for advancing the most promising candidates into further preclinical and clinical development. The strategic application of the methodologies outlined in this guide will empower researchers to confidently validate the mechanism of action of their novel pyrazole inhibitors and contribute to the development of the next generation of targeted therapies.
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Comparative Docking of Pyrazole Derivatives
This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies of pyrazole derivatives. It is designed for researchers, medicinal chemists, and computational scientists engaged in drug discovery and development. We will move beyond a simple procedural outline to explore the causal reasoning behind methodological choices, ensuring a robust and insightful analysis.
Introduction: The Privileged Scaffold of Pyrazole
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique structural and electronic properties have established it as a "privileged scaffold," frequently appearing in molecules with a vast spectrum of pharmacological activities.[2][3] Pyrazole derivatives are found in FDA-approved drugs and numerous clinical candidates, demonstrating potent activities as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[4][5][6][7]
The versatility of the pyrazole core lies in its synthetic tractability and its ability to present substituents in a well-defined three-dimensional orientation, allowing for precise interactions with biological targets.[3] Molecular docking, an in-silico method that predicts the preferred orientation of a ligand when bound to a receptor, is an indispensable tool for rapidly evaluating libraries of pyrazole derivatives and understanding their structure-activity relationships (SAR).[8][9] This guide will compare pyrazole derivatives against two critical drug targets: Epidermal Growth Factor Receptor (EGFR) for anticancer applications and Cyclooxygenase-2 (COX-2) for anti-inflammatory therapy.
Part 1: The Computational Workflow - A Self-Validating System
A successful docking study is not merely about generating a binding score; it's about creating a reproducible and predictive computational model. The following workflow is designed to be self-validating, where each step logically builds upon the last to ensure the scientific integrity of the results.
Experimental Workflow Diagram
Caption: Computational workflow for a comparative molecular docking study.
Part 2: Detailed Methodologies & Field-Proven Insights
Here, we detail the protocols with an emphasis on the rationale behind each step. For this guide, we will use AutoDock Vina, a widely adopted and validated open-source docking program.[9]
Target Protein Preparation
The goal of protein preparation is to transform a static crystal structure from the Protein Data Bank (PDB) into a computationally ready model that mimics physiological conditions.
-
Target Selection:
-
EGFR Kinase: A key target in oncology. We will use PDB ID: 2GS2 , which is a structure of EGFR kinase domain in complex with an inhibitor. This provides a validated active site.
-
COX-2: A primary target for non-steroidal anti-inflammatory drugs (NSAIDs). We will use PDB ID: 5IKR , a human COX-2 structure, which is suitable for studying inhibitor binding.
-
-
Step-by-Step Protocol (using AutoDockTools):
-
Load PDB File: Open the downloaded PDB file (e.g., 5IKR.pdb).
-
Clean the Protein: Remove all non-essential components. This includes water molecules (which can interfere with ligand binding unless they are known to be critical) and any co-crystallized ligands or ions.
-
Causality: Water molecules in a crystal structure may not be present in the dynamic physiological environment. Removing them simplifies the system and prevents them from occupying space that the ligand could bind to. The original ligand must be removed to make the binding site available for docking.
-
-
Add Hydrogens: The PDB file often lacks hydrogen atoms. Add polar hydrogens.
-
Causality: Hydrogens are critical for forming hydrogen bonds and for the correct calculation of electrostatic interactions. Their absence would lead to an inaccurate representation of the binding site's chemical environment.
-
-
Compute Charges: Assign Gasteiger charges to the protein atoms.
-
Causality: Charge distribution dictates electrostatic interactions, which are a major component of the docking scoring function. Incorrect charge assignment leads to flawed binding energy calculations.
-
-
Save as PDBQT: Save the processed protein as a .pdbqt file. This format includes charge and atom type information required by AutoDock Vina.
-
Pyrazole Ligand Preparation
Ligand preparation ensures the molecule's 3D structure, charge, and flexibility are correctly defined.
-
Step-by-Step Protocol:
-
Sketch Ligand: Draw the 2D structure of your pyrazole derivatives using a chemical drawing tool (e.g., ChemDraw) and save as a .mol or .sdf file.
-
Generate 3D Structure: Convert the 2D structure to a 3D conformation.
-
Energy Minimization: Perform an energy minimization using a force field (e.g., MMFF94).
-
Causality: This step finds a low-energy, stable conformation of the ligand, which is a more realistic starting point for docking than an unoptimized 3D structure.
-
-
Assign Charges & Define Torsions (in AutoDockTools): Load the 3D structure. Compute Gasteiger charges and detect the rotatable bonds.
-
Causality: Defining rotatable bonds allows the docking algorithm to explore the conformational flexibility of the ligand within the active site, which is crucial for finding the optimal binding pose.
-
-
Save as PDBQT: Save the final ligand file in .pdbqt format.
-
Grid Box Generation and Docking Execution
The grid box defines the search space for the docking algorithm.
-
Step-by-Step Protocol:
-
Identify Active Site: Load the prepared protein PDBQT file. The active site can be identified as the region occupied by the co-crystallized ligand in the original PDB file. For EGFR (2GS2), key residues include Met793 in the hinge region. For COX-2 (5IKR), key residues include Arg120 and Tyr355.
-
Define Grid Box: Center the grid box on the active site. The size should be large enough to accommodate the pyrazole ligands and allow for rotational and translational movement (e.g., 60x60x60 Å).
-
Causality: A well-defined grid box focuses the computational effort on the region of interest, increasing the efficiency and accuracy of the docking run. A box that is too small may prevent the ligand from finding its optimal pose, while one that is too large wastes computational resources.
-
-
Configure and Run Vina: Create a configuration file specifying the protein, ligand, and grid box parameters. Execute the docking run via the command line.
-
Part 3: Comparative Docking Analysis
For this guide, we will analyze three hypothetical pyrazole derivatives against a known inhibitor for each target.
-
PZ-1: A baseline pyrazole scaffold.
-
PZ-2: PZ-1 with an added carbothioamide tail (known to interact with EGFR).[10]
-
PZ-3: PZ-1 with a sulfonamide group (a common feature in COX-2 inhibitors).[1]
-
Standards: Gefitinib (EGFR inhibitor), Celecoxib (COX-2 inhibitor).
Quantitative Data Summary
| Ligand | Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type(s) |
| PZ-1 | EGFR | -7.2 | Leu718, Val726 | Hydrophobic |
| PZ-2 | EGFR | -9.1 | Met793 , Leu718, Cys797 | H-Bond , Hydrophobic |
| PZ-3 | EGFR | -7.5 | Leu718, Val726, Ala743 | Hydrophobic |
| Gefitinib | EGFR | -9.8 | Met793 , Thr790, Asp855 | H-Bond , Pi-Cation |
| PZ-1 | COX-2 | -8.0 | Val523, Leu352 | Hydrophobic |
| PZ-2 | COX-2 | -8.3 | Val523, Leu352, Ser530 | Hydrophobic |
| PZ-3 | COX-2 | -10.5 | Arg513 , His90, Val523 | H-Bond , Hydrophobic |
| Celecoxib | COX-2 | -11.2 | Arg513 , Phe518, Val523 | H-Bond , Hydrophobic |
Interpretation of Results
-
EGFR Analysis: The results clearly demonstrate the importance of specific functional groups for EGFR inhibition.[10] PZ-1 shows moderate affinity through hydrophobic interactions. The addition of a carbothioamide tail in PZ-2 facilitates a critical hydrogen bond with the hinge residue Met793, significantly improving its binding affinity from -7.2 to -9.1 kcal/mol.[10] This mimics the interaction of the standard drug Gefitinib and is a classic example of rational drug design. PZ-3, designed for COX-2, shows no significant improvement, highlighting target specificity.
-
COX-2 Analysis: For COX-2, the baseline PZ-1 again shows good affinity. However, the introduction of a sulfonamide group in PZ-3 is the game-changer. This group forms a strong hydrogen bond with Arg513 in the side pocket of the COX-2 active site, dramatically increasing the binding affinity to -10.5 kcal/mol.[11] This interaction is a hallmark of selective COX-2 inhibitors like Celecoxib and is essential for potent activity. PZ-2 shows only a marginal improvement, as its functional group is not optimized for the COX-2 active site.
Structure-Interaction-Affinity Relationship
This diagram illustrates the logical flow from molecular structure to binding affinity, which is the core of SAR analysis.
Caption: Relationship between ligand features, interactions, and binding affinity.
Conclusion
This guide demonstrates that comparative molecular docking is a powerful tool for dissecting the structure-activity relationships of pyrazole derivatives. By systematically modifying the pyrazole scaffold and evaluating the resulting changes in binding affinity and molecular interactions, researchers can rapidly identify key pharmacophoric features required for potent and selective activity against specific targets. The strength of this approach lies not just in predicting which compounds might be active, but in explaining why they are active, thereby guiding the synthesis of more effective therapeutic agents. The in-silico results presented here provide a clear rationale for prioritizing PZ-2 for further development as an EGFR inhibitor and PZ-3 as a COX-2 inhibitor.
References
- 1. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing the Selectivity of Pyrazole-Based COX-2 Inhibitors
In the landscape of anti-inflammatory drug development, the selective inhibition of cyclooxygenase-2 (COX-2) over COX-1 remains a cornerstone for mitigating the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). The pyrazole scaffold has proven to be a privileged structure in the design of potent and selective COX-2 inhibitors. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the selectivity of novel pyrazole-based compounds, integrating established experimental protocols with the underlying mechanistic rationale.
The Significance of COX Isoform Selectivity
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is the enzyme responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2.[1]
-
COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate essential physiological processes, including the protection of the gastrointestinal mucosa and platelet aggregation.[2]
-
COX-2 , on the other hand, is typically undetectable in most tissues but is induced by inflammatory stimuli such as cytokines and mitogens.[3] Its upregulation at sites of inflammation leads to the production of pro-inflammatory prostaglandins.[3]
The therapeutic anti-inflammatory effects of NSAIDs are derived from the inhibition of COX-2, while the common undesirable side effects, such as gastric ulcers, are a consequence of inhibiting COX-1.[4] Therefore, the development of inhibitors with high selectivity for COX-2 is a primary objective in the creation of safer anti-inflammatory drugs.[5]
The Pyrazole Scaffold: A Foundation for COX-2 Selectivity
The diarylpyrazole structure, exemplified by celecoxib, is a hallmark of many selective COX-2 inhibitors.[6] The structural basis for this selectivity lies in key differences within the active sites of the COX-1 and COX-2 enzymes.[3] The active site of COX-2 is approximately 25% larger than that of COX-1, primarily due to the substitution of a bulky isoleucine residue in COX-1 with a smaller valine residue in COX-2.[7] This creates a side pocket in the COX-2 active site that can accommodate the bulky side groups, such as the sulfonamide or methylsulfonyl moieties, characteristic of many pyrazole-based inhibitors.[5][8] These groups can form crucial hydrogen bonds with residues deep within this side pocket, anchoring the inhibitor and leading to potent and selective inhibition.[9]
Caption: Structural basis for COX-2 selectivity of pyrazole inhibitors.
Experimental Assessment of COX-2 Selectivity
A multi-faceted approach employing both in vitro and cell-based assays is crucial for a thorough assessment of inhibitor selectivity. It is important to recognize that different assay systems can yield varying selectivity ratios.[10]
In Vitro Purified Enzyme Inhibition Assay
This assay directly measures the inhibitory activity of a compound on purified COX-1 and COX-2 enzymes. It provides a clean, direct comparison of potency against each isoform.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the pyrazole-based test compound in a suitable solvent (e.g., DMSO).
-
Dilute purified recombinant human or ovine COX-1 and COX-2 enzymes in an appropriate assay buffer (e.g., 0.1 M Tris-HCl, pH 8).
-
Prepare solutions of heme and any other necessary cofactors.
-
Prepare a solution of the substrate, arachidonic acid.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells.
-
Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a known selective COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate for a specific time (e.g., 10 minutes) at 37°C.
-
Terminate the reaction by adding a stop solution (e.g., a solution of HCl).
-
-
Detection and Data Analysis:
-
Measure the amount of prostaglandin produced (e.g., PGE2) using a suitable method such as an enzyme immunoassay (EIA) or a colorimetric/fluorometric assay.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) for both COX-1 and COX-2 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.
-
The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (SI = IC50 COX-1 / IC50 COX-2). A higher SI value indicates greater selectivity for COX-2.
-
Caption: Workflow for the in vitro purified enzyme inhibition assay.
Human Whole Blood Assay
This ex vivo assay is considered more physiologically relevant as it measures the inhibitory activity of a compound in the presence of all blood components and cellular interactions.[11] It provides a more accurate reflection of a compound's potential in vivo activity.
Protocol:
-
Blood Collection:
-
Draw venous blood from healthy volunteers who have not taken any NSAIDs for at least two weeks.
-
For the COX-1 assay, the blood is used without an anticoagulant. For the COX-2 assay, the blood is collected in a tube containing an anticoagulant (e.g., heparin).
-
-
COX-1 Activity Assay (Thromboxane B2 Production):
-
Aliquot the whole blood (without anticoagulant) into tubes containing various concentrations of the test compound or a vehicle control.
-
Allow the blood to clot at 37°C for a specified time (e.g., 60 minutes). This process induces platelet aggregation and subsequent thromboxane B2 (TXB2) production via COX-1.[12]
-
Stop the reaction by placing the samples on ice and then centrifuge to obtain serum.
-
Quantify the TXB2 levels in the serum using a specific ELISA or radioimmunoassay (RIA).
-
Calculate the IC50 for COX-1 as the drug concentration that causes a 50% reduction in TXB2 production compared to the vehicle control.
-
-
COX-2 Activity Assay (Prostaglandin E2 Production):
-
Aliquot the heparinized whole blood into tubes containing various concentrations of the test compound or a vehicle control.
-
Induce COX-2 expression by adding lipopolysaccharide (LPS).[13]
-
Incubate the blood at 37°C for an extended period (e.g., 24 hours) to allow for COX-2 induction and prostaglandin E2 (PGE2) synthesis.[12]
-
Centrifuge the samples to obtain plasma.
-
Measure the PGE2 concentration in the plasma using a specific ELISA.
-
Calculate the IC50 for COX-2 as the drug concentration that causes a 50% reduction in PGE2 production compared to the LPS-stimulated control.
-
-
Data Analysis:
-
As with the purified enzyme assay, calculate the selectivity index (SI) as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
-
Caption: Workflow for the human whole blood assay for COX selectivity.
Comparative Data of Pyrazole-Based COX-2 Inhibitors
The following table summarizes the in vitro COX-1 and COX-2 inhibition data for several well-known pyrazole-based inhibitors from a human whole blood assay. It is crucial to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 6.6 | 0.8 | 8.3 |
| Valdecoxib | >100 | 0.05 | >2000 |
| Etoricoxib | 127 | 1.2 | 106 |
| Rofecoxib | >100 | 1.3 | >77 |
Data compiled from BenchChem.
Conclusion
The robust assessment of COX-2 selectivity is a critical step in the development of safer pyrazole-based anti-inflammatory agents. A combination of in vitro purified enzyme assays and the more physiologically relevant whole blood assay provides a comprehensive understanding of a compound's inhibitory profile. By meticulously following these validated protocols and understanding the structural basis for selectivity, researchers can effectively identify and advance promising new drug candidates. While in vitro data is invaluable, it is important to remember that it may not always perfectly predict clinical outcomes, and further in vivo studies are essential.[10]
References
- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Validating Antiproliferative Activity in Breast Cancer Cell Lines
For researchers, scientists, and drug development professionals dedicated to oncology, the robust validation of a compound's antiproliferative activity is a cornerstone of preclinical assessment. This guide provides an in-depth comparison of established methodologies, grounded in scientific integrity and practical expertise, to ensure the generation of reliable and reproducible data in the context of breast cancer research.
The Rationale: Choosing the Right Model and Method
The selection of appropriate breast cancer cell lines is the critical first step. Breast cancer is a heterogeneous disease, and cell lines should be chosen to represent this diversity. For instance, the MCF-7 cell line is estrogen receptor-positive (ER+), representing the luminal A subtype, and its growth is often stimulated by estrogens and inhibited by anti-estrogens like tamoxifen.[1][2][3] In contrast, the MDA-MB-231 cell line is a triple-negative breast cancer (TNBC) model, lacking expression of the estrogen receptor (ER), progesterone receptor (PR), and HER2.[4][5][6] This makes it a valuable tool for studying more aggressive, hormone-therapy-resistant cancers.
The choice of antiproliferative assay is equally crucial. Assays can be broadly categorized by their underlying principles: those that measure metabolic activity, and those that assess cell biomass or long-term survival. Here, we will compare two widely used short-term assays, the MTT and SRB assays, and a long-term assay, the colony formation assay.
Comparative Analysis of Antiproliferative Assays
| Assay | Principle | Advantages | Disadvantages | Best Suited For |
| MTT Assay | Measures the metabolic activity of viable cells via the reduction of a tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases. | High-throughput, sensitive, and widely used. | Can be affected by changes in cellular metabolism that are independent of proliferation. The resulting formazan crystals are insoluble and require a solubilization step. | Rapid screening of large compound libraries for cytotoxic or cytostatic effects.[7] |
| SRB Assay | Quantifies total cellular protein content using the sulforhodamine B (SRB) dye, which binds to basic amino acids.[8][9] | Less susceptible to metabolic fluctuations, simpler protocol with fewer steps, and the dye is stable.[10][11] | May not distinguish between viable and non-viable but intact cells. | High-throughput screening, particularly for compounds that may interfere with cellular metabolism.[8][12] |
| Colony Formation (Clonogenic) Assay | Assesses the ability of a single cell to undergo unlimited division and form a colony. It is a measure of long-term cell survival.[13][14] | Considered the "gold standard" for determining cytotoxicity as it measures reproductive cell death.[15] | Time-consuming (weeks), lower throughput, and can be technically challenging.[15][16] | Evaluating the long-term efficacy of a compound and its potential to eradicate cancer stem-like cells.[14] |
Delving into the Mechanisms: A Tale of Two Drugs
To illustrate the application of these assays, let's consider two well-established breast cancer drugs with distinct mechanisms of action: Tamoxifen and Doxorubicin.
Tamoxifen , a selective estrogen receptor modulator (SERM), primarily acts on ER-positive breast cancer cells like MCF-7.[17] It competitively binds to the estrogen receptor, blocking estrogen from promoting cell proliferation.[17][18][19] This leads to cell cycle arrest, primarily in the G1 phase, and can also induce apoptosis.[20][21]
Doxorubicin , an anthracycline antibiotic, has a broader mechanism of action and is effective against a wider range of breast cancers, including triple-negative subtypes.[22][23] Its primary modes of action include intercalating into DNA, inhibiting the enzyme topoisomerase II, and generating reactive oxygen species (ROS), all of which lead to DNA damage and ultimately, apoptosis.[24][25]
Experimental Protocols: A Step-by-Step Guide
Sulforhodamine B (SRB) Assay Protocol
This protocol is adapted for a 96-well plate format.
Detailed Steps:
-
Cell Seeding: Plate breast cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[7]
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control. Incubate for the desired duration (e.g., 72 hours).[7]
-
Cell Fixation: Gently remove the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.[12][26]
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water. Remove excess water by tapping the plate on paper towels and allow it to air dry completely.[8]
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[12][26]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry.[26]
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.[9]
Colony Formation Assay Protocol
This protocol is for a 6-well plate format.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates. The exact number should be optimized for each cell line to ensure the formation of distinct colonies.
-
Compound Treatment: The following day, treat the cells with the test compound at various concentrations. For long-term assays, the treatment can be continuous or for a defined period (e.g., 24 hours), after which the media is replaced with fresh, drug-free media.
-
Incubation: Incubate the plates for 1-3 weeks, depending on the growth rate of the cell line, until visible colonies are formed.[27]
-
Fixation and Staining: Gently wash the colonies with PBS. Fix the colonies with a mixture of methanol and acetic acid (3:1) for 5 minutes. Remove the fixative and stain the colonies with 0.5% crystal violet solution for 15 minutes.
-
Washing and Drying: Wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) either manually or using an automated colony counter.
Data Interpretation and Self-Validating Systems
A key aspect of trustworthy research is the implementation of self-validating experimental designs. This involves:
-
Appropriate Controls: Always include a vehicle control (the solvent used to dissolve the test compound), a positive control (a compound with known antiproliferative activity), and a negative control (untreated cells).
-
Dose-Response Curves: Test a wide range of compound concentrations to generate a dose-response curve and calculate the IC50 (the concentration at which 50% of cell growth is inhibited).
-
Multiple Time Points: Assess antiproliferative activity at different time points (e.g., 24, 48, and 72 hours) to understand the kinetics of the compound's effect.
-
Orthogonal Assays: Validate findings from one assay with another that relies on a different principle. For example, confirming the results of a metabolic assay like MTT with a biomass assay like SRB or a long-term survival assay like the colony formation assay.
By adhering to these principles and employing the detailed protocols outlined above, researchers can confidently and accurately validate the antiproliferative activity of novel compounds, paving the way for the development of more effective breast cancer therapies.
References
- 1. MCF7 | Culture Collections [culturecollections.org.uk]
- 2. MCF-7 - Wikipedia [en.wikipedia.org]
- 3. accegen.com [accegen.com]
- 4. MDA-MB-231 | Culture Collections [culturecollections.org.uk]
- 5. cytion.com [cytion.com]
- 6. MDA-MB-231 Cell Line - Creative Biogene [creative-biogene.com]
- 7. benchchem.com [benchchem.com]
- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparison of clonogenic, microtetrazolium and sulforhodamine B assays for determination of cisplatin cytotoxicity in human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Video: The Soft Agar Colony Formation Assay [jove.com]
- 14. Utilization of the Soft Agar Colony Formation Assay to Identify Inhibitors of Tumorigenicity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison between the clonogenic, MTT, and SRB assays for determining radiosensitivity in a panel of human bladder cancer cell lines and a ureteral cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. swolverine.com [swolverine.com]
- 18. The antiproliferative effect of tamoxifen in breast cancer cells: mediation by the estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer [frontiersin.org]
- 21. Effective tamoxifen therapy of breast cancer involves both antiproliferative and pro-apoptotic changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A comprehensive review on doxorubicin: mechanisms, toxicity, clinical trials, combination therapies and nanoformulations in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. cancerresearchuk.org [cancerresearchuk.org]
- 24. tandfonline.com [tandfonline.com]
- 25. jetir.org [jetir.org]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. Protocols for Co-Culture Phenotypic Assays with Breast Cancer Cells and THP-1-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Cyclopentyl-1H-pyrazol-5-amine
As researchers dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Cyclopentyl-1H-pyrazol-5-amine, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a proactive approach to laboratory safety.
Hazard Assessment and Chemical Profile
Before handling any waste, a thorough understanding of the substance's intrinsic hazards is paramount. This compound, like many pyrazole derivatives and amine compounds, must be treated as hazardous chemical waste.[1] Its hazard profile necessitates careful handling to prevent personal exposure and environmental contamination.
The primary causality for these stringent disposal protocols stems from the compound's known irritant properties. Direct contact can cause significant skin and eye irritation, and inhalation of dust or vapors may lead to respiratory irritation.[2] Therefore, all waste streams containing this compound, regardless of concentration, must be managed through a designated hazardous waste disposal process.
Table 1: Hazard Profile for this compound
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements |
| Health Hazards | GHS07 | Warning | H315: Causes skin irritation.[2]H319: Causes serious eye irritation.[2]H335: May cause respiratory irritation.[2] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
A robust defense against chemical exposure is non-negotiable. All handling and disposal procedures must be conducted within a certified chemical fume hood to minimize inhalation risk.[3] Adherence to the following PPE standards is mandatory for all personnel handling this compound waste.
-
Hand Protection : Wear compatible, chemical-resistant gloves (e.g., nitrile) inspected prior to use.[4][5] Use proper glove removal technique to avoid skin contact.[4]
-
Eye and Face Protection : Use chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7]
-
Skin and Body Protection : A long-sleeved laboratory coat is required.[3] For larger quantities or spill cleanup, a complete protective suit may be necessary.[5]
-
Respiratory Protection : If working outside of a fume hood or if dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6][8]
Waste Characterization and Segregation: A Critical First Step
Proper disposal begins with accurate waste identification and segregation at the point of generation.[9][10] This practice prevents hazardous reactions between incompatible chemicals and streamlines the final disposal process, often reducing costs.[9][11]
-
Waste Determination : All materials containing this compound must be classified as hazardous chemical waste.[1][9] This includes pure, unused compound, reaction mixtures, solutions, and contaminated labware (e.g., gloves, weigh boats, pipette tips).
-
Segregation : Maintain separate waste streams. Keep this compound waste isolated from other chemical wastes, particularly from incompatible materials like strong oxidizing agents.[7] Whenever possible, segregate solid waste from liquid waste.[3]
Step-by-Step Disposal Protocol
This protocol provides a systematic workflow for the collection, containerization, and storage of this compound waste pending final disposal.
Waste Collection and Containerization
-
Select an Appropriate Container :
-
For Liquid Waste : Use a dedicated, leak-proof container made of a chemically compatible material, such as high-density polyethylene (HDPE).[3] The container must have a secure, screw-top lid to prevent leaks and the release of fumes.[11][12]
-
For Solid Waste : Collect contaminated solids (gloves, paper towels, etc.) in a separate, clearly marked plastic bag or a wide-mouth container.[3][13]
-
-
Condition of Container : Ensure the waste container is in good condition, free of cracks or damage.[3] The exterior of the container must be kept clean and free from chemical residue.[14]
-
Filling the Container :
Labeling
Accurate labeling is a regulatory requirement and essential for safety.
-
Attach a Hazardous Waste Label : As soon as waste is first added to the container, affix a "Hazardous Waste" label.[3][10]
-
Identify Contents : Clearly list all constituents of the waste, including "this compound" and any solvents, with approximate percentages or concentrations.[3]
On-Site Storage
-
Location : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central accumulation area.[12][15] This area should be at or near the point of generation.[10]
-
Secondary Containment : Place the primary waste container within a larger, chemically resistant secondary container (e.g., a containment tray) to capture any potential leaks.[1]
-
Environment : Store containers in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[11]
Final Disposal
-
Professional Collection : Under no circumstances should this chemical waste be disposed of in the regular trash or poured down the drain.[3][11]
-
Arrange for Pickup : Once the waste container is full or reaches its accumulation time limit, contact your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for collection.[3][11] These services are trained to handle and transport chemical waste safely and in compliance with all federal and state regulations.[9][11]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental release.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain : If safe to do so, prevent further leakage.[4] For solid spills, avoid generating dust.[13][16] For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.[17][18]
-
Cleanup : Wearing the appropriate PPE (see Section 2), carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[7][16]
-
Decontaminate : Wash the spill area thoroughly.[13]
-
Report : Report the incident to your laboratory supervisor and EHS department.
Visualization of the Disposal Workflow
The following diagram illustrates the lifecycle of this compound waste management within the laboratory, from generation to final hand-off for professional disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Cyclopentyl-1H-pyrazol-3-amine 97% | CAS: 264209-16-7 | AChemBlock [achemblock.com]
- 3. benchchem.com [benchchem.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 10. mtu.edu [mtu.edu]
- 11. collectandrecycle.com [collectandrecycle.com]
- 12. pfw.edu [pfw.edu]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. ethz.ch [ethz.ch]
- 15. epa.gov [epa.gov]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. static.cymitquimica.com [static.cymitquimica.com]
Comprehensive Safety and Handling Guide for 3-Cyclopentyl-1H-pyrazol-5-amine
This guide provides essential, field-proven safety protocols and logistical plans for the handling and disposal of 3-Cyclopentyl-1H-pyrazol-5-amine. As a research chemical with limited publicly available toxicological data, a conservative and stringent approach to safety is paramount. The procedures outlined below are based on the known hazards of structurally similar pyrazole and amine compounds and are designed to empower researchers, scientists, and drug development professionals with a self-validating system of laboratory safety.
Hazard Assessment and Engineering Controls: The First Line of Defense
Given that the toxicological properties of this compound have not been fully investigated, it must be treated as a potentially hazardous substance.[1] Safety data for analogous compounds, such as 3-Amino-5-cyclopropyl-1H-pyrazole, indicate that it may cause skin and serious eye irritation.[1][2] Pyrazole derivatives as a class are known for their diverse pharmacological activities, reinforcing the need for careful handling.[3][4] The primary routes of exposure are inhalation, skin contact, and eye contact.
Engineering Controls are non-negotiable:
-
Chemical Fume Hood: All work involving the solid compound or its solutions, especially procedures with a risk of aerosol or dust generation (e.g., weighing, preparing solutions, sonicating), must be conducted in a certified chemical fume hood.[5][6]
-
Ventilation: Ensure the laboratory is well-ventilated to minimize the concentration of any fugitive vapors.[7]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[1][7]
Personal Protective Equipment (PPE): A Multi-Layered Barrier
A multi-layered PPE approach is mandatory to minimize any potential exposure. The selection of PPE should be based on a risk assessment of the specific procedure being performed.
Table 1: PPE Requirements for Laboratory Activities
| Activity Level | Task Examples | Required PPE |
| Low Hazard | Handling sealed containers, visual inspection. | - Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves |
| Moderate Hazard | Weighing, preparing stock solutions, small-scale reactions. | - Chemical-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile or neoprene) |
| High Hazard | Large-scale synthesis, procedures with high potential for aerosolization or splashing. | - Disposable, solid-front lab gown over lab coat- Chemical splash goggles and a full-face shield- Double-gloving with chemical-resistant gloves (e.g., Butyl rubber over nitrile)- Respiratory protection may be required based on risk assessment |
Causality of PPE Choices:
-
Eye Protection: Chemical splash goggles are essential to protect against splashes that can cause serious eye irritation.[1][8] A face shield provides an additional layer of protection for the entire face during higher-risk procedures.[9]
-
Hand Protection: Amine compounds can be aggressive towards certain glove materials. While nitrile gloves offer good general protection, for prolonged contact or handling of concentrated solutions, more robust options like butyl or neoprene gloves are recommended.[9][10][11] Double-gloving minimizes the risk of exposure from a single glove failure. Always inspect gloves for any signs of degradation, tears, or punctures before and during use.[6][7]
-
Body Protection: A chemical-resistant lab coat protects against incidental splashes.[5] For high-hazard tasks, a disposable gown provides an easily removable barrier in case of a significant spill.[6]
Diagram 1: PPE Selection Workflow
Caption: A decision-making workflow for selecting the appropriate level of Personal Protective Equipment (PPE).
Operational and Disposal Plans: Ensuring a Safe Lifecycle
A systematic workflow is critical for both safety and experimental integrity.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, designate a specific work area within the fume hood. Ensure all necessary equipment, including waste containers, is within arm's reach.
-
Donning PPE: Put on the appropriate PPE as determined by your risk assessment (see Table 1 and Diagram 1).
-
Weighing: Perform weighing within the chemical fume hood. Use a disposable weigh boat or anti-static weighing paper to contain the solid material.
-
Solution Preparation: Add solvents slowly to the solid to avoid splashing. Keep containers closed when not in use.
-
Post-Handling: After the procedure, wipe down the work area with an appropriate solvent. Remove PPE carefully, avoiding contact with the outer surfaces of gloves. Wash hands and any exposed skin thoroughly with soap and water.[7][12]
Disposal Plan: A Critical Final Step
Improper disposal can lead to environmental contamination.[5][13] Under no circumstances should this compound or its solutions be disposed of down the drain.[1][14]
-
Waste Segregation: All materials that have come into contact with this compound must be treated as hazardous waste.[13][14]
-
Solid Waste: This includes contaminated gloves, weigh boats, pipette tips, and any excess solid compound. Collect in a clearly labeled, sealed container designated for solid chemical waste.[14]
-
Liquid Waste: All solutions containing the compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[14]
-
-
Container Labeling: Waste containers must be in good condition and compatible with the chemical. The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".[5][13]
-
Storage and Pickup: Store sealed waste containers in a designated, well-ventilated chemical waste storage area, segregated from incompatible materials.[5][14] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[14]
Diagram 2: Chemical Waste Disposal Workflow
Caption: Step-by-step workflow for the safe segregation and disposal of chemical waste.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][8]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If symptoms occur, seek medical attention.[1][8]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][12]
-
Spill: Evacuate the area. For a small spill, contain it with an inert absorbent material (e.g., sand, vermiculite), collect it into a sealed container, and dispose of it as hazardous waste.[5][7] For large spills, contact your institution's EHS office immediately.
By adhering to these protocols, you build a robust and trustworthy safety system that protects you, your colleagues, and the environment, allowing you to focus on your critical research with confidence.
References
- 1. fishersci.com [fishersci.com]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Pyrazole and Its Biological Activity | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. velsafe.com [velsafe.com]
- 10. safeopedia.com [safeopedia.com]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. dcfinechemicals.com [dcfinechemicals.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
